2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Description
Properties
IUPAC Name |
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-8-5-4-6-2-1-3-7(6)10-8/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMLTRUXYZHCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566941 | |
| Record name | 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117890-55-8 | |
| Record name | 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5H,6H,7H-cyclopenta[b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Basic Properties of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate in the synthesis of fourth-generation cephalosporin antibiotics. Due to the absence of a directly measured pKa value in the literature, this document outlines the theoretical basis for its basicity, provides an estimated pKa based on related structures, and details the experimental protocols for its synthesis and the definitive determination of its acid dissociation constant.
Core Concepts: Basicity of Pyridine Derivatives
The basicity of a pyridine derivative is primarily determined by the availability of the lone pair of electrons on the ring's nitrogen atom to accept a proton. This is quantified by the pKa of its conjugate acid (the pyridinium ion). A higher pKa value for the conjugate acid corresponds to a stronger base. The electron density on the nitrogen is influenced by the electronic effects of substituents on the pyridine ring.
-
Electron-donating groups (e.g., alkyl groups like methyl) increase the electron density on the nitrogen, making the pyridine more basic (higher pKa).
-
Electron-withdrawing groups (e.g., halogens like chlorine) decrease the electron density on the nitrogen through an inductive effect, making the pyridine less basic (lower pKa).[1][2]
For this compound, the presence of the electron-withdrawing chlorine atom at the 2-position is expected to significantly reduce its basicity compared to unsubstituted pyridine. The fused cyclopentane ring, being aliphatic, is anticipated to have a minor electron-donating effect.
Quantitative Data: Comparative Basicity of Pyridine Derivatives
To estimate the basicity of this compound, it is instructive to compare the pKa values of its structural relatives. The following table summarizes the pKa of the conjugate acids of several relevant pyridine derivatives.
| Compound | Structure | pKa of Conjugate Acid | Reference(s) |
| Pyridine | C₅H₅N | 5.23 | [3][4] |
| 2-Chloropyridine | C₅H₄ClN | 0.49 | [5] |
| 2-Chloro-6-methylpyridine | C₆H₆ClN | 1.10 (Predicted) | [5] |
| 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine | C₈H₇Cl₂N | 1.29 (Predicted) | [6] |
| 2,6-Lutidine (2,6-Dimethylpyridine) | C₇H₉N | 6.64 | [7] |
| Quinoline | C₉H₇N | 4.90 | [8][9] |
Based on the data above, the introduction of a chlorine atom at the 2-position of the pyridine ring drastically reduces the pKa (compare Pyridine and 2-Chloropyridine). The predicted pKa for 2-chloro-6-methylpyridine suggests that an alkyl substituent can slightly increase the basicity, but the effect of the chloro group remains dominant. Therefore, it is reasonable to estimate that the pKa of this compound is likely to be in the range of 0.5 to 1.5 .
Experimental Protocols
Synthesis of this compound
A three-step synthesis has been reported with an overall yield of 45.9%.[7] The structure of the final product was confirmed by LC-MS and ¹H NMR.[7]
Step 1: Synthesis of N-cyclopentylidene(phenyl)methanamine
-
Reactants: Cyclopentanone and benzylamine.
-
Molar Ratio: n(benzylamine):n(cyclopentanone) = 1:1.02.
-
Reaction Temperature: 117-121°C.
-
Reaction Time: 40 minutes under reflux.
Step 2: Synthesis of N-benzyl-N-cyclopentenylacetamide
-
Reactants: N-cyclopentylidene(phenyl)methanamine and acetic anhydride.
-
Molar Ratio: n(benzylamine):n(acetic anhydride) = 1:1.1.
-
Feed Temperature: 0-5°C.
-
Reaction Temperature: 20-25°C.
-
Reaction Time: 14 hours.
Step 3: Vilsmeier Cyclization to this compound
-
Reactants: N-benzyl-N-cyclopentenylacetamide and phosphorus oxychloride.
-
Feed Temperature (Phosphorus oxychloride): 0-5°C.
-
Reaction: Reflux for 15 hours.
-
Hydrolysis Temperature: 40-45°C.
Caption: Synthesis workflow for this compound.
pKa Determination Protocols
Given that this compound is a weak base, potentiometric titration, UV-Vis spectrophotometry, and NMR spectroscopy are suitable methods for pKa determination.
1. Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid and monitoring the pH change.
-
Apparatus: Calibrated pH meter with a suitable electrode, automatic titrator or burette, magnetic stirrer.
-
Reagents:
-
~0.01 M solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).
-
Standardized 0.1 M hydrochloric acid (HCl) solution.
-
Inert electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.
-
-
Procedure:
-
Prepare a solution of the sample in a beaker with the inert electrolyte.
-
Immerse the pH electrode in the solution and allow it to equilibrate.
-
Titrate the solution with the standardized HCl, adding small increments of the titrant.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.
-
The pKa is equal to the pH at the half-equivalence point. This can be determined from the first derivative plot (ΔpH/ΔV vs. V) to find the equivalence point, and then locating the pH on the original curve at half of that volume.
-
2. UV-Vis Spectrophotometry
This technique is applicable if the protonated and deprotonated forms of the molecule have different UV-Vis absorption spectra.
-
Apparatus: UV-Vis spectrophotometer.
-
Reagents:
-
Stock solution of this compound of known concentration.
-
A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 0 to 3).
-
-
Procedure:
-
Prepare a series of solutions by adding a small, constant volume of the stock solution to each of the different pH buffers.
-
Measure the UV-Vis spectrum (absorbance vs. wavelength) for each solution.
-
Identify a wavelength where the absorbance changes significantly with pH.
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength against the pH.
-
The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance at a given pH, AA is the absorbance of the fully protonated form, and AB is the absorbance of the neutral form.
-
References
- 1. benchchem.com [benchchem.com]
- 2. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 3. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. 2-Chloro-6-methylpyridine CAS#: 18368-63-3 [m.chemicalbook.com]
- 6. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [folia.unifr.ch]
- 7. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mVOC 4.0 [bioinformatics.charite.de]
An In-depth Technical Guide to 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
CAS Number: 117890-55-8
This technical guide provides a comprehensive overview of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate in the synthesis of the fourth-generation cephalosporin antibiotic, cefpirome. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and biological significance.
Physicochemical Properties
While experimentally determined physicochemical data for this compound is limited in publicly available literature, predicted values provide valuable insights into its characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClN | [1] |
| Molecular Weight | 153.61 g/mol | [1] |
| Predicted Boiling Point | 236.5 ± 40.0 °C | [1] |
| Predicted Density | 1.241 ± 0.06 g/cm³ | [1] |
| Predicted Flash Point | 119.6 ± 12.9 °C | [1] |
| Predicted Refractive Index | 1.584 | [1] |
| XLogP3 | 2.5 | [1] |
| Topological Polar Surface Area | 12.9 Ų | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Synthesis
The synthesis of this compound is a multi-step process that starts from readily available precursors, cyclopentanone and benzylamine. The overall process involves nucleophilic addition, acetylization, and a Vilsmeier cyclization, culminating in an overall yield of approximately 45.9%.[2]
Experimental Protocol
Step 1: Synthesis of N-cyclopentylidene(phenyl)methanamine
-
Reactants: Cyclopentanone and benzylamine.
-
Molar Ratio: n(benzylamine):n(cyclopentanone) = 1:1.02.[2]
-
Reaction Temperature: 117 - 121°C.[2]
-
Reaction Time: 40 minutes under reflux.[2]
Step 2: Synthesis of N-benzyl-N-cyclopentenylacetamide
-
Reactants: N-cyclopentylidene(phenyl)methanamine and acetic anhydride.
-
Molar Ratio: n(benzylamine):n(acetic anhydride) = 1:1.1.[2]
-
Feed Temperature: 0 - 5°C.[2]
-
Reaction Temperature: 20 - 25°C.[2]
-
Reaction Time: 14 hours.[2]
Step 3: Synthesis of this compound (Vilsmeier Cyclization)
-
Reactants: N-benzyl-N-cyclopentenylacetamide and phosphorus oxychloride (POCl₃).
-
Feed Temperature (POCl₃): 0 - 5°C.[2]
-
Reaction Time: 15 hours under reflux.[2]
-
Hydrolysis Temperature: 40 - 45°C.[2]
Purification
Following the synthesis, the crude product is typically purified. While specific protocols for this compound are not extensively detailed, general organic chemistry techniques such as extraction, crystallization, and chromatography are employed. One documented method involves concentrating the reaction mixture with hydrochloric acid, followed by natural crystallization.[1] For related compounds, purification by melt crystallization has also been reported, involving controlled cooling and heating cycles to achieve high purity.[3]
Spectroscopic Data
¹H and ¹³C NMR Spectroscopy:
For related 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, the ¹H NMR spectra typically show characteristic signals for the aliphatic protons of the cyclopentane ring as multiplets or triplets in the upfield region. Aromatic protons on the pyridine ring appear in the downfield region. In ¹³C NMR spectra, the aliphatic carbons resonate at lower chemical shifts, while the aromatic and heterocyclic carbons appear at higher chemical shifts.[4][5]
Mass Spectrometry:
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the chlorine atom and fragmentation of the cyclopentane ring, leading to characteristic daughter ions.
Biological Significance and Applications
The primary significance of this compound lies in its role as a crucial intermediate in the synthesis of cefpirome, a fourth-generation cephalosporin antibiotic.[2] Cephalosporins are a class of β-lactam antibiotics that are widely used to treat bacterial infections.
The broader class of cyclopenta[b]pyridine derivatives has been investigated for a range of biological activities, including:
-
Antimicrobial and Antiviral Activity: Various derivatives have shown potential against different strains of bacteria and viruses.[6][7]
-
Insecticidal and Fungicidal Activity: Studies have demonstrated the efficacy of certain cyclopenta[b]pyridine compounds against insect pests and fungal pathogens.[7]
-
Other Biological Activities: Research has also explored their potential as anti-inflammatory agents and their effects on the central nervous system.[6][8]
The 2-chloro substitution on the pyridine ring can significantly influence the electronic properties and reactivity of the molecule, which in turn can affect its biological activity.
Experimental and Logical Workflows
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Vilsmeier-Haack Cyclization Mechanism
The Vilsmeier-Haack reaction is a key step in the synthesis, involving the formation of a Vilsmeier reagent which then acts as an electrophile to drive the cyclization.
Caption: Vilsmeier-Haack cyclization mechanism for pyridine ring formation.
Role in Cefpirome Synthesis
Caption: Role as a key intermediate in the synthesis of Cefpirome.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate in the synthesis of fourth-generation cephalosporin antibiotics. This document details its chemical and physical properties, provides an in-depth experimental protocol for its synthesis, and explores the biological context of its derivatives.
Core Compound Properties
This compound is a heterocyclic compound that serves as a critical building block in pharmaceutical manufacturing. Its chemical structure and properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 153.61 g/mol | [1][2][3] |
| Molecular Formula | C₈H₈ClN | [2][3] |
| CAS Number | 117890-55-8 | [1][2][3] |
| Boiling Point | 236.5±40.0 °C (Predicted) | [3] |
| Density | 1.241±0.06 g/cm³ (Predicted) | [3] |
| Exact Mass | 153.034531 u | [3] |
Synthesis of this compound
The synthesis of this compound is a multi-step process commencing from cyclopentanone and benzylamine. The key stages of the synthesis are nucleophilic addition, acetylization, and a Vilsmeier cyclization, yielding the target compound with an overall yield of approximately 45.9%.[4]
Experimental Protocol
Step 1: Synthesis of N-cyclopentylidene(phenyl)methanamine
-
In a reaction vessel, combine cyclopentanone and benzylamine in a molar ratio of 1.02:1.
-
Heat the mixture to a reflux temperature of 117-121°C.
-
Maintain the reflux for 40 minutes.
-
After cooling, the crude N-cyclopentylidene(phenyl)methanamine is obtained and can be used in the next step without further purification.
Step 2: Synthesis of N-benzyl-N-cyclopentenylacetamide
-
Cool the reaction vessel containing the intermediate from Step 1 to 0-5°C.
-
Slowly add acetic anhydride to the reaction mixture, maintaining the temperature between 0-5°C. The molar ratio of benzylamine (from the initial step) to acetic anhydride should be 1:1.1.
-
After the addition is complete, allow the reaction mixture to warm to 20-25°C.
-
Stir the reaction for 14 hours at this temperature to yield N-benzyl-N-cyclopentenylacetamide.
Step 3: Vilsmeier Cyclization to this compound
-
Cool the reaction vessel containing the N-benzyl-N-cyclopentenylacetamide to 0-5°C.
-
Slowly add phosphorus oxychloride (POCl₃) to the mixture, ensuring the temperature remains between 0-5°C.
-
After the addition, heat the reaction mixture to reflux and maintain for 15 hours.
-
Cool the reaction mixture and carefully perform hydrolysis at a temperature of 40-45°C.
-
The resulting product, this compound, can then be isolated and purified. The structure of the final product is typically confirmed using LC-MS and ¹H NMR.[4]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Application in Drug Development: Intermediate for Cefpirome
This compound is a crucial intermediate in the synthesis of Cefpirome, a fourth-generation cephalosporin antibiotic.[4] Cefpirome exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Mechanism of Action of Cefpirome
Cefpirome, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.
-
Target Binding : Cefpirome binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis.
-
Inhibition of Transpeptidation : This binding inactivates the PBPs, thereby inhibiting the transpeptidation step that cross-links the peptidoglycan chains.
-
Cell Wall Destabilization : The inhibition of peptidoglycan synthesis leads to a weakened and unstable cell wall.
-
Cell Lysis : The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.
Cefpirome's Mechanism of Action Pathway
Caption: Signaling pathway for the mechanism of action of Cefpirome.
Experimental Protocols for Biological Activity Assessment
The end-product, Cefpirome, derived from this compound, is assessed for its antimicrobial efficacy through susceptibility testing. The Kirby-Bauer disk diffusion method is a commonly employed technique.
Kirby-Bauer Disk Diffusion Test Protocol
-
Inoculum Preparation : Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation : Uniformly streak the bacterial suspension onto a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disk Application : Aseptically place a Cefpirome-impregnated disk onto the surface of the inoculated agar.
-
Incubation : Invert the plate and incubate at 35 ± 2°C for 16-20 hours.
-
Result Interpretation : Measure the diameter of the zone of growth inhibition around the disk in millimeters. The susceptibility of the bacteria is determined by comparing this diameter to established clinical breakpoints.
Antimicrobial Susceptibility Testing Workflow
Caption: Experimental workflow for the Kirby-Bauer disk diffusion test.
References
An In-depth Technical Guide to the Structure Elucidation of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate in the synthesis of fourth-generation cephalosporin antibiotics like cefpirome. This document outlines the key physicochemical properties, a detailed synthesis protocol, and a thorough analysis of the spectroscopic data essential for its characterization.
Compound Identity and Physicochemical Properties
This compound is a heterocyclic compound featuring a pyridine ring fused with a cyclopentane ring. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 117890-55-8 | [1] |
| Molecular Formula | C₈H₈ClN | [1] |
| Molecular Weight | 153.61 g/mol | [1] |
| Exact Mass | 153.0345 g/mol | [1] |
| Predicted Density | 1.241 ± 0.06 g/cm³ | [1] |
| Predicted Boiling Point | 236.5 ± 40.0 °C | [1] |
| Predicted Flash Point | 119.6 ± 12.9 °C | [1] |
| Predicted Refractive Index | 1.584 | [1] |
Synthesis via Vilsmeier-Haack Cyclization
The synthesis of this compound can be achieved through a multi-step process starting from cyclopentanone and benzylamine, culminating in a Vilsmeier-Haack cyclization reaction. The overall yield for this synthetic route has been reported to be approximately 45.9%.[2]
Experimental Protocol: Synthesis
Step 1: Synthesis of N-cyclopentylidene(phenyl)methanamine
-
Reactants: Cyclopentanone and benzylamine.
-
Molar Ratio: n(benzylamine):n(cyclopentanone) = 1:1.02.
-
Reaction Temperature: 117 - 121°C.
-
Procedure: The reactants are refluxed for 40 minutes. The product, an imine, is formed via nucleophilic addition followed by dehydration.
Step 2: Synthesis of N-benzyl-N-cyclopentenylacetamide
-
Reactant: N-cyclopentylidene(phenyl)methanamine and acetic anhydride.
-
Molar Ratio: n(benzylamine derivative):n(acetic anhydride) = 1:1.1.
-
Feed Temperature: 0 - 5°C.
-
Reaction Temperature: 20 - 25°C.
-
Procedure: Acetic anhydride is added to the imine from Step 1 at a controlled temperature. The reaction mixture is stirred for 14 hours to yield the enamide intermediate.
Step 3: Vilsmeier-Haack Cyclization to this compound
-
Reactant: N-benzyl-N-cyclopentenylacetamide and phosphorus oxychloride (POCl₃).
-
Feed Temperature: 0 - 5°C.
-
Procedure: Phosphorus oxychloride is added to the enamide from Step 2 at a low temperature. The mixture is then refluxed for 15 hours. This effects the Vilsmeier-Haack cyclization and chlorination.
-
Hydrolysis: The reaction is carefully quenched and hydrolyzed at a temperature of 40 - 45°C to yield the final product.
Caption: Synthetic pathway to this compound.
Structural Elucidation by Spectroscopic Methods
The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. While specific experimental data for the target molecule is not publicly available, the following sections detail the expected spectral characteristics based on its structure and data from closely related analogs.[3][4]
Predicted ¹H NMR Spectroscopy Data
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the cyclopentane ring.
| Predicted Proton Assignment | Chemical Shift (δ, ppm) Range | Multiplicity | Integration |
| H-3 | 7.1 - 7.3 | Doublet | 1H |
| H-4 | 7.5 - 7.7 | Doublet | 1H |
| H-5 (CH₂) | 2.9 - 3.1 | Triplet | 2H |
| H-7 (CH₂) | 2.8 - 3.0 | Triplet | 2H |
| H-6 (CH₂) | 2.0 - 2.2 | Quintet | 2H |
Predicted ¹³C NMR Spectroscopy Data
The carbon NMR spectrum will provide information on the number of unique carbon environments.
| Predicted Carbon Assignment | Chemical Shift (δ, ppm) Range |
| C-2 (C-Cl) | 148 - 152 |
| C-3 | 120 - 124 |
| C-4 | 135 - 139 |
| C-4a (Quaternary) | 160 - 164 |
| C-7a (Quaternary) | 155 - 159 |
| C-5 (CH₂) | 30 - 34 |
| C-7 (CH₂) | 28 - 32 |
| C-6 (CH₂) | 22 - 26 |
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
| Parameter | Expected Value |
| Molecular Ion (M⁺) | m/z ≈ 153 |
| Isotopic Pattern | Presence of an M+2 peak at ≈ m/z 155 with approximately 1/3 the intensity of the M⁺ peak, characteristic of a single chlorine atom. |
| Major Fragmentation | Loss of Cl (m/z ≈ 118), loss of HCN from the pyridine ring. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Absorption (cm⁻¹) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=N and C=C stretch (pyridine ring) | 1550 - 1600 |
| C-Cl stretch | 700 - 800 |
Experimental Protocol: Spectroscopic Analysis
-
Sample Preparation: For NMR analysis, dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For mass spectrometry, prepare a dilute solution in a volatile solvent like methanol or acetonitrile. IR spectroscopy can be performed on the neat compound using an ATR accessory.
-
¹H NMR Spectroscopy: Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher spectrometer. Use standard parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum. A higher number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Mass Spectrometry: Obtain a mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) source.
-
IR Spectroscopy: Record the IR spectrum over the range of 4000-400 cm⁻¹.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
An In-depth Technical Guide to 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
IUPAC Name: 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
This document provides a comprehensive overview of this compound, a key intermediate in the synthesis of fourth-generation cephalosporin antibiotics such as cefpirome.[1] It is a bicyclic heterocyclic compound utilized as a building block in pharmaceutical synthesis.[2]
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized below. This data is essential for its application in synthetic chemistry, providing insights into its behavior in various solvents and reaction conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClN | [3] |
| Molecular Weight | 153.61 g/mol | [3] |
| Exact Mass | 153.034531 u | [3] |
| CAS Number | 117890-55-8 | [3] |
| Boiling Point | 236.5±40.0 °C (Predicted) | [3] |
| Flash Point | 119.6±12.9 °C | [3] |
| Density | 1.241±0.06 g/cm³ (Predicted) | [3] |
| Refractive Index | 1.584 | [3] |
| Vapor Pressure | 0.072 mmHg at 25°C | [3] |
Experimental Protocols: Synthesis
The synthesis of this compound is a multi-step process. A common pathway involves the reaction of cyclopentanone and benzylamine, followed by acetylization and Vilsmeier cyclization.[1]
Three-Step Synthesis from Cyclopentanone
This protocol details the synthesis of the target compound, which serves as a crucial intermediate for the antibiotic cefpirome.[1] The overall yield for this three-step process is reported to be 45.9%.[1]
Step 1: Synthesis of N-cyclopentylidene(phenyl)methanamine
-
Combine cyclopentanone and benzylamine in a molar ratio of 1.02:1.
-
Heat the reaction mixture to a reflux temperature of 117-121°C.
-
Maintain the reflux for 40 minutes to yield the intermediate N-cyclopentylidene(phenyl)methanamine.[1]
Step 2: Synthesis of N-benzyl-N-cyclopentenylacetamide
-
Cool the feed to a temperature of 0-5°C.
-
Add acetic anhydride to the intermediate from Step 1, with a molar ratio of benzylamine to acetic anhydride of 1:1.1.
-
Allow the reaction to proceed at a temperature of 20-25°C for 14 hours to form N-benzyl-N-cyclopentenylacetamide.[1]
Step 3: Synthesis of this compound
-
Introduce phosphorus oxychloride at a feed temperature of 0-5°C.
-
Heat the mixture to reflux and maintain for 15 hours.
-
Perform hydrolysis at a temperature of 40-45°C to obtain the final product, this compound.[1]
-
The structure of the target product can be confirmed using LC-MS and ¹H NMR.[1]
Quantitative Summary of Synthesis Conditions
| Step | Intermediate/Product | Key Reagents | Molar Ratio | Temperature (°C) | Reaction Time |
| 1 | N-cyclopentylidene (phenyl) methanamine | Cyclopentanone, Benzylamine | 1.02 : 1 | 117 - 121 | 40 min |
| 2 | N-benzyl-N-cyclopentenylacetamide | Benzylamine, Acetic anhydride | 1 : 1.1 | 20 - 25 | 14 h |
| 3 | This compound | - | - | Reflux, then 40-45 (hydrolysis) | 15 h |
Synthesis Workflow Visualization
The following diagram illustrates the key stages in the synthesis of this compound from cyclopentanone and benzylamine.
Caption: Synthesis workflow for this compound.
Biological Significance and Applications
This compound is a significant precursor in medicinal chemistry.
-
Antibiotic Synthesis: Its primary documented use is as an essential intermediate in the production of cefpirome, a fourth-generation cephalosporin antibiotic.[1] These advanced antibiotics exhibit a broad spectrum of activity, including against strains that are resistant to third-generation cephalosporins.[1]
-
Pharmaceutical Building Block: As a heterocyclic compound, it serves as a versatile scaffold for synthesizing a variety of bioactive molecules.[2] Fused pyridine derivatives are known to possess antimicrobial, anticancer, and anti-inflammatory properties.[4]
-
Research Chemical: It is used in chemical research to develop new catalysts or as a component in the synthesis of novel materials.[5] Derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine have been investigated for applications such as corrosion inhibitors for steel alloys.[6]
References
The Discovery and Synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a key heterocyclic intermediate in the synthesis of fourth-generation cephalosporin antibiotics. The document details the compound's discovery, its multi-step synthesis from commercially available starting materials, and its critical role in the production of Cefpirome. Comprehensive physicochemical data, detailed experimental protocols, and a visual representation of the synthetic workflow are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.
Introduction
The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds. The fusion of a cyclopentane ring to the pyridine core, as seen in the cyclopenta[b]pyridine series, creates a bicyclic system with unique conformational and electronic properties. This compound has emerged as a crucial building block, primarily recognized for its role as a pivotal intermediate in the synthesis of Cefpirome, a broad-spectrum, fourth-generation cephalosporin antibiotic.[1] Cefpirome's enhanced antibacterial activity and stability against β-lactamases are partly attributed to the presence of the 6,7-dihydro-5H-cyclopenta[b]pyridinium-1-ylmethyl moiety at the C-3 position of the cephalosporin core.[1] The efficient synthesis of this intermediate is therefore of significant industrial and academic interest.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₈H₈ClN |
| Molecular Weight | 153.61 g/mol |
| CAS Number | 117890-55-8 |
| Appearance | White solid |
| Melting Point | 123 °C (decomposes) |
| Boiling Point (Predicted) | 236.5 ± 40.0 °C |
| Density (Predicted) | 1.241 ± 0.06 g/cm³ |
| Flash Point (Predicted) | 119.6 ± 12.9 °C |
| Refractive Index (Predicted) | 1.584 |
| Vapor Pressure (Predicted) | 0.072 mmHg at 25°C |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with readily available starting materials, cyclopentanone and benzylamine. The overall synthetic strategy involves a nucleophilic addition, followed by acetylization and a key Vilsmeier-Haack cyclization to construct the chlorinated pyridine ring.[2]
Synthetic Workflow
The following diagram illustrates the key stages in the synthesis of this compound.
Detailed Experimental Protocols
The following protocols are based on the reported synthesis of this compound.[2]
Step 1: Synthesis of N-cyclopentylidene(phenyl)methanamine
-
Reactants: Cyclopentanone and benzylamine.
-
Procedure: A mixture of cyclopentanone and benzylamine (molar ratio of 1.02:1) is refluxed at a temperature of 117-121°C for 40 minutes.
-
Outcome: Formation of the intermediate N-cyclopentylidene(phenyl)methanamine.
Step 2: Synthesis of N-benzyl-N-cyclopentenylacetamide
-
Reactants: N-cyclopentylidene(phenyl)methanamine and acetic anhydride.
-
Procedure: Acetic anhydride is added to the N-cyclopentylidene(phenyl)methanamine intermediate at a temperature of 0-5°C. The reaction mixture is then stirred at 20-25°C for 14 hours. The molar ratio of benzylamine (from the previous step) to acetic anhydride is 1:1.1.
-
Outcome: Formation of the intermediate N-benzyl-N-cyclopentenylacetamide.
Step 3: Synthesis of this compound
-
Reactants: N-benzyl-N-cyclopentenylacetamide and phosphorus oxychloride (POCl₃).
-
Procedure: Phosphorus oxychloride is added to the N-benzyl-N-cyclopentenylacetamide intermediate at a temperature of 0-5°C. The mixture is then refluxed for 15 hours. Following the reflux, the reaction is carefully quenched by hydrolysis at a temperature of 40-45°C.
-
Outcome: The final product, this compound, is obtained. The overall yield for the three-step synthesis is reported to be 45.9%.[2]
Characterization
The structure of the final product is confirmed using standard analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the molecular weight of the compound.
-
¹H Nuclear Magnetic Resonance (¹H NMR): Used to elucidate the proton environment of the molecule, confirming the presence of the cyclopentane and pyridine rings. A publication provides the following ¹H NMR data for the compound in deuterated acetone (CD₃COCD₃): δ 2.13–2.18 (m, 1H), 2.51–2.57 (m, 1H), 2.81–2.89 (m, 4H), 7.20 (d, J = 8 Hz, 1H), 7.60 (d, J = 8 Hz, 1H).
Role in Drug Development: The Synthesis of Cefpirome
The primary significance of this compound lies in its application as a key precursor in the synthesis of Cefpirome.[1] Cefpirome is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2]
The synthesis of Cefpirome involves the quaternization of the pyridine nitrogen in this compound, followed by its attachment to the cephalosporin core. The workflow for the incorporation of the cyclopenta[b]pyridine moiety into the Cefpirome structure is outlined below.
Conclusion
This compound is a vital chemical intermediate with a well-established role in the pharmaceutical industry, particularly in the production of the fourth-generation cephalosporin, Cefpirome. Its synthesis, while multi-stepped, is efficient and utilizes readily available starting materials. This technical guide has provided a comprehensive overview of its discovery, synthesis, and application, offering valuable insights for professionals engaged in synthetic and medicinal chemistry. Further research into the biological activities of this and related cyclopenta[b]pyridine derivatives may unveil new therapeutic opportunities.
References
A Comprehensive Technical Review of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of fourth-generation cephalosporin antibiotics. Its fused pyridine and cyclopentane ring system provides a rigid scaffold that is amenable to further functionalization, making it a valuable building block in drug discovery. This technical guide provides a comprehensive review of the synthesis, properties, and applications of this compound, with a focus on experimental details and quantitative data.
Synthesis and Chemical Properties
The most well-documented synthesis of this compound is a three-step process commencing from cyclopentanone and benzylamine.[1] This procedure involves a nucleophilic addition, followed by an acetylization and a Vilsmeier cyclization to yield the final product.[1] The overall yield for this three-step process is reported to be 45.9%.[1]
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈ClN | [2] |
| Molecular Weight | 153.61 g/mol | [2] |
| CAS Number | 117890-55-8 | [2] |
| Appearance | Not specified | |
| Boiling Point | 236.5 ± 40.0 °C (Predicted) | [2] |
| Density | 1.241 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | 119.6 ± 12.9 °C | [2] |
| Refractive Index | 1.584 | [2] |
| Vapor Pressure | 0.072 mmHg at 25°C | [2] |
Spectroscopic Data
While detailed spectroscopic analysis of the parent compound is not extensively published, ¹H NMR and LC-MS have been used to confirm its structure.[1] Spectroscopic data for various derivatives of the 6,7-dihydro-5H-cyclopenta[b]pyridine core are available and provide insight into the expected spectral characteristics. For instance, derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile have been characterized by IR, ¹H NMR, and ¹³C NMR spectroscopy.[3][4]
Experimental Protocols
Synthesis of this compound[1]
This synthesis is a three-step process:
Step 1: Synthesis of N-cyclopentylidene(phenyl)methanamine
-
Reactants: Cyclopentanone and benzylamine.
-
Molar Ratio: n(benzylamine):n(cyclopentanone) = 1:1.02.
-
Reaction Temperature: 117 - 121°C.
-
Reaction Time: 40 minutes (reflux).
Step 2: Synthesis of N-benzyl-N-cyclopentenylacetamide
-
Reactants: N-cyclopentylidene(phenyl)methanamine and acetic anhydride.
-
Molar Ratio: n(benzylamine):n(acetic anhydride) = 1:1.1.
-
Feed Temperature: 0 - 5°C.
-
Reaction Temperature: 20 - 25°C.
-
Reaction Time: 14 hours.
Step 3: Synthesis of this compound
-
Reactants: N-benzyl-N-cyclopentenylacetamide and phosphorus oxychloride.
-
Feed Temperature (POCl₃): 0 - 5°C.
-
Reaction Time: 15 hours (reflux).
-
Hydrolysis Temperature: 40 - 45°C.
The overall yield of this multi-step synthesis is reported to be 45.9%.[1]
Applications in Medicinal Chemistry
The primary and most significant application of this compound is as a crucial intermediate in the synthesis of the fourth-generation cephalosporin antibiotic, Cefpirome .[1][5] Cefpirome exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] The 6,7-dihydro-5H-cyclopenta[b]pyridinium moiety is a key structural feature of Cefpirome.[6]
While the direct biological activity of this compound has not been extensively reported, its derivatives have been investigated for various therapeutic applications:
-
Corrosion Inhibition: Derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile have been synthesized and evaluated as corrosion inhibitors for carbon steel in acidic media.[3][4]
-
Anticancer and Antiviral Activities: The broader class of cyclopenta[c]pyridine derivatives has shown promise as antiviral agents against the Tobacco Mosaic Virus (TMV) and as potential anticancer agents.[7]
-
Anti-parasitic Activity: Certain pyridine derivatives have been investigated for their activity against Trypanosoma cruzi and Leishmania mexicana.[8]
No information regarding the involvement of this compound or its direct derivatives in specific signaling pathways has been identified in the reviewed literature.
Visualizations
Synthetic Pathway of this compound
Caption: Synthetic workflow for this compound.
Logical Relationship in Cefpirome Synthesis
Caption: Role of the intermediate in Cefpirome synthesis.
Conclusion
This compound is a well-established and critical building block in the synthesis of the fourth-generation antibiotic, Cefpirome. While its direct biological applications are not widely reported, the versatility of the cyclopenta[b]pyridine scaffold is evident from the diverse biological activities exhibited by its derivatives. This technical review provides a consolidated resource for researchers and professionals in drug development, summarizing the key synthetic methodologies and physicochemical properties of this important heterocyclic compound. Further exploration of the reactivity and biological potential of this scaffold may lead to the discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cefpirome | C22H22N6O5S2 | CID 5479539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Spectroscopic Data of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound of interest in synthetic and medicinal chemistry. Its structure, featuring a fused pyridine and cyclopentane ring, makes it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. Accurate structural confirmation and purity assessment are critical in the development of such compounds, for which spectroscopic methods are indispensable.
A synthesis of this compound has been reported, with the structure of the final product confirmed by LC-MS and 1H NMR; however, the detailed spectral data from this synthesis is not publicly available.[1] This guide therefore provides a collection of known physical and chemical properties of the target compound, alongside spectroscopic data from closely related derivatives to serve as a reference for researchers working with this scaffold.
Physicochemical Properties
Below is a summary of the known and predicted physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 117890-55-8 | [2] |
| Molecular Formula | C₈H₈ClN | [2] |
| Molecular Weight | 153.61 g/mol | [2] |
| Exact Mass | 153.034531 u | [2] |
| Predicted Density | 1.241 ± 0.06 g/cm³ | [2] |
| Predicted Boiling Point | 236.5 ± 40.0 °C | [2] |
| Predicted Flash Point | 119.6 ± 12.9 °C | [2] |
| Predicted Refractive Index | 1.584 | [2] |
Spectroscopic Data of Analogous Compounds
Due to the absence of published spectra for this compound, this section presents spectroscopic data for several structurally related derivatives. This information can be valuable for predicting the spectral features of the target compound and for identifying characteristic peaks.
¹H and ¹³C NMR Data
The following tables summarize the ¹H and ¹³C NMR data for various substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.
Table 1: ¹H NMR Data of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | DMSO-d₆ | 1.43 (t, J=7.0 Hz, 3H, CH₃-CH₂), 2.87 (t, J=5.8 Hz, 2H, CH₂-CH₂ Cyclic), 3.09 (t, J=4.1 Hz, 2H, CH₂-CH₂ Cyclic), 4.61 (q, J=7.0 Hz, 2H, CH₂-CH₃), 7.31-7.59 (m, 9H, Ar-H + CH=)[3] |
| 2-methoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | DMSO-d₆ | 2.89 (t, J=6.0 Hz, 2H, CH₂-CH₂ Cyclic), 3.10 (t, J=6.0 Hz, 2H, CH₂-CH₂ Cyclic), 4.13 (s, 3H, OMe), 7.43-7.60 (m, 9H, Ar-H + CH=)[3] |
| 2-methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | DMSO-d₆ | 2.75-2.92 (m, 4H, CH₂-CH₂ Cyclic), 4.02 (s, 3H, OMe), 7.51-7.63 (m, 9H, Ar-H + CH=)[3] |
Table 2: ¹³C NMR Data of a 6,7-dihydro-5H-cyclopenta[b]pyridine Derivative
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 2-methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | DMSO-d₆ | 27.1, 28.9, 54.9, 93.8, 115.9, 124.6, 128.6, 129.2, 129.4, 130.8, 131.3, 132.8, 133.8, 135.0, 135.7, 142.0, 142.1, 161.8, 165.2[3] |
Infrared (IR) Spectroscopy Data
The IR spectra of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives show characteristic absorption bands for the various functional groups present.
Table 3: IR Spectroscopy Data of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives
| Compound | Sample Prep | Characteristic Absorption Bands (ν, cm⁻¹) |
| 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | ATR | 3067, 3032 (C-H arom.), 2977, 2935 (C-H aliph.), 2204 (C≡N), 1599 (C=N)[3] |
| 2-methoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | ATR | 3058, 3021 (C-H arom.), 2994, 2951 (C-H aliph.), 2219 (C≡N), 1602 (C=N)[3] |
| 7-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | ATR | 3058, 3021 (C-H arom.), 2981, 2966 (C-H aliph.), 2214 (C≡N), 1605 (C=N)[4] |
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh 5-10 mg of the purified compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay: 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: -2 to 12 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 220 ppm.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
Objective: To identify functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Data Processing and Analysis:
-
The software automatically ratios the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify characteristic absorption bands and assign them to specific functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Sample Preparation for LC-MS:
-
Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).
LC-MS Parameters (General Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: m/z 50-500.
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ for positive mode).
-
Analyze the isotopic pattern to confirm the presence of chlorine.
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.
Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target compound.
Caption: General workflow for chemical synthesis and spectroscopic analysis.
Conclusion
This technical guide has summarized the available information on the spectroscopic and physicochemical properties of this compound. While direct experimental spectra for this specific compound are not publicly accessible, the provided data on analogous structures and the detailed experimental protocols offer a valuable resource for researchers in the field. The outlined methodologies for NMR, IR, and mass spectrometry provide a solid foundation for the characterization of this and other novel heterocyclic compounds, ensuring accurate structural elucidation and quality control in research and development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
This technical guide provides a detailed analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. The content is tailored for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation. This document outlines the predicted chemical shifts and coupling constants, a standard experimental protocol for acquiring such a spectrum, and visual diagrams to aid in the interpretation of the molecular structure and its corresponding spectral data.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy, including the effects of electronegativity, aromaticity, and spin-spin coupling, as well as data from analogous structures.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | 7.25 | d | 8.0 | 1H |
| H-4 | 7.60 | d | 8.0 | 1H |
| H-5 | 3.05 | t | 7.5 | 2H |
| H-6 | 2.15 | p | 7.5 | 2H |
| H-7 | 2.95 | t | 7.5 | 2H |
d = doublet, t = triplet, p = pentet (or multiplet)
Detailed Spectral Analysis
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons.
-
Aromatic Region (δ 7.0-8.0 ppm): The pyridine ring contains two aromatic protons, H-3 and H-4. The electron-withdrawing nature of the nitrogen atom and the chloro substituent significantly influences their chemical shifts.
-
H-4: This proton is expected to resonate at a lower field (predicted around δ 7.60 ppm) due to the deshielding effect of the adjacent nitrogen atom. It will appear as a doublet, being split by the neighboring H-3 proton with a typical ortho-coupling constant of approximately 8.0 Hz.
-
H-3: This proton, adjacent to the chloro-substituted carbon, is predicted to appear at a slightly higher field (around δ 7.25 ppm) compared to H-4. It will also be a doublet due to coupling with H-4, showing the same coupling constant.
-
-
Aliphatic Region (δ 2.0-3.5 ppm): The dihydro-cyclopentane ring gives rise to three sets of signals from the methylene protons at positions 5, 6, and 7.
-
H-5 and H-7: These two sets of methylene protons are adjacent to the pyridine ring and are expected to be deshielded, resonating at a lower field compared to H-6. H-5 is predicted around δ 3.05 ppm and H-7 around δ 2.95 ppm. Both signals are expected to appear as triplets, as each is coupled to the two neighboring protons on C-6, with a typical vicinal coupling constant of about 7.5 Hz.
-
H-6: The methylene protons at the 6-position are the most shielded of the aliphatic protons and are predicted to resonate at the highest field, around δ 2.15 ppm. This signal is expected to be a pentet (or a multiplet) because it is coupled to the two protons on C-5 and the two protons on C-7 (n+1 rule, where n=4).
-
Experimental Protocol for ¹H NMR Spectroscopy
The following is a standard protocol for the acquisition of a ¹H NMR spectrum for a heterocyclic compound like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer the solution into a clean 5 mm NMR tube. Ensure the solution is free of any solid particles.
2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):
-
Spectrometer Frequency: 400 MHz for ¹H nucleus.
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
Visualizations
The following diagrams, generated using the DOT language, illustrate the molecular structure with proton assignments and the spin-spin coupling relationships.
Caption: Molecular structure with proton labeling.
Caption: Key spin-spin coupling interactions.
An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. Due to the limited availability of direct experimental data in publicly accessible literature, this paper presents a detailed prediction of the ¹³C NMR chemical shifts. These predictions are derived from established principles of NMR spectroscopy and comparative analysis with structurally related compounds, including 2-chloropyridine and cyclopentane derivatives. This guide also outlines a standardized experimental protocol for acquiring high-quality ¹³C NMR spectra for this class of compounds.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. The chemical shifts (δ) are expressed in parts per million (ppm) relative to a tetramethylsilane (TMS) standard. These estimations are based on the additive effects of substituents on the pyridine and cyclopentane rings. The chlorine atom is expected to have a significant deshielding effect on the carbon atom to which it is attached (C2) and influence the chemical shifts of neighboring carbons.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 | 150 - 155 | Quaternary carbon attached to chlorine; expected to be significantly deshielded. |
| C3 | 120 - 125 | Aromatic CH, influenced by the adjacent chlorine and the fused ring. |
| C4a | 155 - 160 | Quaternary carbon at the ring fusion. |
| C5 | 25 - 30 | Aliphatic CH₂ in the cyclopentane ring. |
| C6 | 22 - 27 | Aliphatic CH₂ in the cyclopentane ring. |
| C7 | 30 - 35 | Aliphatic CH₂ in the cyclopentane ring, adjacent to the pyridine ring. |
| C7a | 145 - 150 | Quaternary carbon at the ring fusion, adjacent to the nitrogen. |
Molecular Structure and Numbering
The logical relationship for the assignment of ¹³C NMR signals is based on the standardized numbering of the this compound molecule.
Molecular structure and atom numbering of this compound.
Experimental Protocol
The following is a generalized protocol for acquiring the ¹³C NMR spectrum of this compound.
1. Sample Preparation:
-
Solvent Selection: A deuterated solvent in which the compound is readily soluble should be chosen. Chloroform-d (CDCl₃) is a common choice for similar compounds.
-
Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent is recommended.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm).
-
Filtration: The sample solution should be filtered through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Experiment Type: A standard one-dimensional ¹³C NMR experiment with proton decoupling should be performed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is typically used.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, ensuring accurate signal integration.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 to 4096) is typically required to achieve an adequate signal-to-noise ratio.
-
3. Data Processing:
-
The raw data (Free Induction Decay, FID) should be Fourier transformed.
-
Phase correction and baseline correction should be applied to obtain a clean spectrum.
-
The chemical shifts should be referenced to the TMS signal at 0.0 ppm.
Data Interpretation Workflow
The following diagram illustrates the logical workflow for the interpretation of the acquired ¹³C NMR data to confirm the structure of this compound.
Mass Spectrometry of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. Due to the absence of direct experimental mass spectral data for this specific compound in the reviewed literature, this guide presents a predictive analysis based on the known mass spectrometry of its constituent structural motifs: 2-chloropyridine and 6,7-dihydro-5H-cyclopenta[b]pyridine. This approach allows for a robust estimation of its fragmentation behavior under electron ionization (EI).
Predicted Electron Ionization Mass Spectrum
The mass spectrum of this compound is anticipated to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of the pyridine and cyclopentane rings, as well as the loss of the chlorine substituent. The presence of the chlorine atom will result in characteristic isotopic patterns for chlorine-containing fragments.
Table 1: Predicted Mass Spectral Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Predicted Relative Abundance |
| 153/155 | [C₈H₈ClN]⁺˙ (Molecular Ion) | - | Moderate |
| 152/154 | [C₈H₇ClN]⁺ | H | Moderate |
| 125/127 | [C₇H₆ClN]⁺ | C₂H₂ | Low |
| 118 | [C₈H₈N]⁺ | Cl | Moderate to High |
| 117 | [C₈H₇N]⁺ | HCl | Moderate |
| 91 | [C₆H₅N]⁺ | C₂H₂Cl | Low |
| 78 | [C₅H₄N]⁺ | C₃H₄Cl | Low |
Proposed Fragmentation Pathways
Under electron ionization, the initial event is the removal of an electron from the this compound molecule to form the molecular ion, [M]⁺˙. The subsequent fragmentation is driven by the stability of the resulting ions and neutral species. The primary fragmentation pathways are predicted to involve the loss of a hydrogen atom, a chlorine atom, hydrogen chloride, and ethylene from the cyclopentane ring.
A key fragmentation pathway for the cyclopentane portion of the molecule is the loss of ethylene (C₂H₄), which would lead to a fragment with m/z 125/127. The fragmentation of the pyridine ring is expected to follow patterns observed for 2-chloropyridine, including the loss of the chlorine atom and subsequent ring cleavage.
Predicted fragmentation pathway.
Experimental Protocols
While specific experimental data for the target compound is unavailable, a general protocol for the analysis of chlorinated heterocyclic compounds using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is based on established methods for similar analytes.
Sample Preparation
-
Dissolution: Accurately weigh approximately 1 mg of the solid this compound and dissolve it in 1 mL of a volatile organic solvent such as dichloromethane or methanol.
-
Dilution: Prepare a working solution by diluting the stock solution to a final concentration of approximately 10-100 µg/mL in the same solvent.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the GC-MS system.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of this type of compound.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injection: 1 µL of the prepared sample is injected in splitless or split mode (e.g., 10:1 split ratio).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50-70 °C, hold for 1-2 minutes.
-
Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Solvent Delay: 2-3 minutes to prevent filament damage from the solvent peak.
-
Experimental workflow for GC-MS analysis.
Conclusion
This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The predicted fragmentation patterns and the detailed experimental protocol offer a valuable resource for researchers and scientists involved in the analysis and characterization of this and structurally related compounds. The application of high-resolution mass spectrometry would be beneficial to confirm the elemental composition of the proposed fragment ions.
An In-depth Technical Guide on the Solubility of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the solubility characteristics of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. A thorough search of available scientific literature and chemical databases indicates a lack of publicly available quantitative solubility data for this compound. This document, therefore, serves as a comprehensive resource by providing key physical properties and detailing established experimental protocols for the determination of its solubility in various solvents. The methodologies described herein are standard in the pharmaceutical and chemical industries for characterizing novel compounds.
Physicochemical Properties of this compound
While specific solubility data is not available, predicted physicochemical properties can offer initial insights into the compound's behavior. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClN | [1] |
| Molecular Weight | 153.61 g/mol | [1] |
| Density | 1.241 ± 0.06 g/cm³ (Predicted) | [1] |
| Boiling Point | 236.5 ± 40.0 °C (Predicted) | [1] |
| Flash Point | 119.6 ± 12.9 °C | [1] |
| Vapor Pressure | 0.072 mmHg at 25°C | [1] |
| XLogP3 | 2.5 | [1] |
| Topological Polar Surface Area | 12.9 Ų | [1] |
Note: The XLogP3 value of 2.5 suggests that the compound is likely to have moderate lipophilicity, indicating potential solubility in a range of organic solvents. However, experimental verification is essential.
Experimental Protocols for Solubility Determination
To ascertain the quantitative solubility of this compound, the following established analytical methods are recommended.
Gravimetric Method
This is a fundamental and highly accurate method for determining solubility, relying on the direct measurement of the mass of the solute dissolved in a specific volume of solvent.[2]
Objective: To determine the mass of this compound that dissolves in a given volume of a solvent to form a saturated solution at a constant temperature.
Materials:
-
This compound
-
Solvent of interest
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Conical flasks or vials with secure caps
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Pre-weighed evaporation dish or watch glass[3]
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The presence of undissolved solid is necessary to ensure saturation.[2]
-
Equilibration: Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]
-
Phase Separation: Allow the mixture to stand at the constant temperature until the excess solid has settled.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the solution through a syringe filter (e.g., 0.45 µm) into a pre-weighed evaporation dish.[3]
-
Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound. Alternatively, use a vacuum desiccator.
-
Mass Determination: Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it accurately. Repeat the drying and weighing process until a constant mass is achieved.[3]
-
Calculation: The solubility is calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100
UV/Vis Spectrophotometry Method
This method is suitable when the solute has a chromophore that absorbs light in the UV/Vis spectrum and the solvent is transparent in that region. It is a rapid and high-throughput technique.[5]
Objective: To determine the concentration of a saturated solution of this compound by measuring its absorbance and comparing it to a standard curve.
Materials:
-
UV/Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
The compound and solvent of interest
-
Filtration apparatus
Procedure:
-
Determine Maximum Wavelength (λmax): Prepare a dilute solution of the compound in the chosen solvent and scan it across the UV/Vis spectrum to find the wavelength of maximum absorbance (λmax).
-
Preparation of Standard Curve:
-
Prepare a stock solution of the compound of a known concentration in the solvent.[5]
-
Perform serial dilutions to create a series of standard solutions with decreasing concentrations.[5]
-
Measure the absorbance of each standard solution at the λmax.[5]
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.[5]
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Filter the saturated solution to remove undissolved solids.[6]
-
Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.[5]
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the standard curve (y = mx + c) to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility.[5]
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and specific method for determining solubility, especially for complex mixtures or when the compound has a low UV/Vis absorbance.
Objective: To quantify the concentration of this compound in a saturated solution using HPLC with a suitable detector (e.g., UV or MS).
Materials:
-
HPLC system with a suitable column and detector
-
The compound and solvent of interest
-
Mobile phase
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm or finer)[7]
Procedure:
-
Method Development: Develop an HPLC method capable of separating and quantifying the compound of interest from any potential impurities. This includes selecting an appropriate column, mobile phase, flow rate, and detector settings.
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of the compound in a suitable solvent (often the mobile phase or a component of it).[8]
-
Prepare a series of standard solutions by diluting the stock solution.[7]
-
Inject each standard solution into the HPLC system and record the peak area.
-
Create a calibration curve by plotting peak area against concentration.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution by agitating an excess of the compound in the test solvent at a constant temperature for 24 hours.[7]
-
Filter the solution through a fine syringe filter (e.g., 0.45 µm) to remove undissolved particles.[7]
-
If necessary, dilute the filtered solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the prepared sample into the HPLC system and record the peak area.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Multiply the result by the dilution factor to obtain the solubility of the compound in the test solvent.[9]
-
Conclusion
While direct, quantitative solubility data for this compound is not currently published, this guide provides the necessary framework for researchers to determine this crucial parameter. The provided physicochemical properties offer a preliminary assessment, but the detailed experimental protocols for gravimetric, UV/Vis spectrophotometric, and HPLC analysis will enable the generation of precise and reliable solubility data. This information is fundamental for advancing research, development, and formulation activities involving this compound.
References
- 1. echemi.com [echemi.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. pharmajournal.net [pharmajournal.net]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. researchgate.net [researchgate.net]
- 9. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
Technical Guide: Physical Characteristics of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate in the synthesis of various pharmaceutical compounds. The information is presented to support research and development activities, with a focus on clarity, accuracy, and practical application.
Core Physical and Chemical Data
The following table summarizes the key physical and chemical properties of this compound. It is important to note that several of the listed values are predicted and should be confirmed experimentally for critical applications.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClN | [1] |
| Molecular Weight | 153.61 g/mol | [1] |
| CAS Number | 117890-55-8 | [1] |
| Appearance | Not explicitly stated; likely a liquid or solid at room temperature. | |
| Boiling Point | 236.5 ± 40.0 °C (Predicted) | [1] |
| Melting Point | Not available | |
| Density | 1.241 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Not explicitly stated. General solubility testing is recommended. | |
| Flash Point | 119.6 ± 12.9 °C (Predicted) | [1] |
| Refractive Index | 1.584 (Predicted) | [1] |
| Vapor Pressure | 0.072 mmHg at 25°C | [1] |
Safety and Handling
GHS Classification: Warning.[1]
Hazard Statements:
-
H315: Causes skin irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor if you feel unwell.
-
P321: Specific treatment (see supplemental first aid instruction on this label).
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Always handle this compound in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
Experimental Protocols
Detailed experimental protocols for the determination of key physical characteristics are provided below. These are general methods applicable to organic compounds and should be adapted as necessary for this compound.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Ensure the compound is a fine, dry powder. If necessary, gently grind a small amount in a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (if known from predicted values or a preliminary rapid test).
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
-
For high accuracy, perform the determination in triplicate and report the average range.
Boiling Point Determination
The boiling point is a key physical constant for a liquid compound.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
-
Beaker
-
Stirring bar or rod
Procedure:
-
Place a small amount (a few milliliters) of the liquid sample into the test tube.
-
Invert a capillary tube (sealed end up) and place it into the liquid in the test tube.
-
Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the liquid.
-
Immerse the assembly in a heating bath.
-
Heat the bath gently and stir continuously to ensure uniform temperature distribution.
-
Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the bath to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
-
Record the barometric pressure, as boiling point is pressure-dependent.
Solubility Determination
Understanding the solubility of a compound in various solvents is essential for its purification, formulation, and biological testing.
Apparatus:
-
Small test tubes or vials with caps
-
Spatula or pipette
-
Vortex mixer or shaker
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)
Procedure:
-
Place a small, accurately weighed amount of the compound (e.g., 10 mg) into a series of test tubes.
-
Add a measured volume of a solvent (e.g., 1 mL) to the first test tube.
-
Cap the test tube and agitate it vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution for any undissolved solid.
-
If the compound dissolves completely, it is soluble in that solvent at that concentration.
-
If the compound does not dissolve completely, the mixture can be gently heated to assess for increased solubility with temperature.
-
Repeat the process with a range of polar and non-polar solvents to build a solubility profile.
-
Solubility can be qualitatively described as soluble, partially soluble, or insoluble. For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined analytically (e.g., by HPLC or UV-Vis spectroscopy).
Visualizations
Experimental Workflow for Physical Characterization
The following diagram illustrates a general workflow for the physical characterization of a chemical compound.
Caption: General workflow for the physical characterization of a chemical compound.
References
Methodological & Application
Synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate in the preparation of fourth-generation cephalosporin antibiotics like cefpirome.[1][2] The synthetic route described is a robust three-step process commencing from readily available starting materials, cyclopentanone and benzylamine.
Introduction
This compound is a crucial heterocyclic building block in medicinal chemistry. Its primary application lies in the synthesis of advanced β-lactam antibiotics. The pyridine ring fused with a cyclopentane moiety provides a unique structural scaffold for the development of novel therapeutic agents. The synthetic protocol outlined below is an efficient method for producing this intermediate with a good overall yield.
Overall Reaction Scheme
The synthesis of this compound is accomplished through a three-step reaction sequence:
-
Nucleophilic Addition: Reaction of cyclopentanone with benzylamine to form the imine intermediate, N-cyclopentylidene(phenyl)methanamine.
-
Acetylation: Treatment of the imine with acetic anhydride to yield the enamine intermediate, N-benzyl-N-cyclopentenylacetamide.
-
Vilsmeier-Haack Cyclization: Cyclization of the enamine intermediate using phosphorus oxychloride and dimethylformamide (DMF) to afford the final product.
DOT Script of the Synthesis Pathway
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
The following protocols are based on established literature procedures.[1][2]
Step 1: Synthesis of N-cyclopentylidene(phenyl)methanamine
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzylamine (1.0 mol) and cyclopentanone (1.02 mol).
-
Heat the reaction mixture to a reflux temperature of 117-121 °C.
-
Maintain the reflux for 40 minutes.
-
After cooling to room temperature, the crude product is purified by vacuum distillation.
Step 2: Synthesis of N-benzyl-N-cyclopentenylacetamide
Protocol:
-
In a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, place N-cyclopentylidene(phenyl)methanamine (1.0 mol).
-
Cool the flask to 0-5 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 mol) dropwise while maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to 20-25 °C and stir for 14 hours.
-
The reaction mixture is then carefully poured into a beaker of ice water with vigorous stirring.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 3: Synthesis of this compound
Protocol:
-
To a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser with a calcium chloride tube, and a magnetic stirrer, add dimethylformamide (DMF).
-
Cool the flask to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF, maintaining the temperature between 0-5 °C, to form the Vilsmeier reagent.
-
To this mixture, add N-benzyl-N-cyclopentenylacetamide (1.0 mol) dropwise, again keeping the temperature between 0-5 °C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 15 hours.
-
Cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
The mixture is then heated to 40-45 °C to complete the hydrolysis.
-
The solution is made alkaline by the addition of a sodium hydroxide solution.
-
The aqueous layer is extracted three times with dichloromethane.
-
The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel.
Data Presentation
| Parameter | Step 1: Nucleophilic Addition | Step 2: Acetylation | Step 3: Vilsmeier Cyclization | Overall |
| Reactant Molar Ratio | n(benzylamine):n(cyclopentanone) = 1:1.02[2] | n(imine):n(acetic anhydride) = 1:1.1[2] | - | - |
| Reaction Temperature | 117-121 °C[2] | 0-25 °C[2] | 0-5 °C (addition), Reflux (reaction), 40-45 °C (hydrolysis)[2] | - |
| Reaction Time | 40 min[2] | 14 h[2] | 15 h[2] | - |
| Overall Yield | - | - | - | 45.9%[2] |
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Density (g/cm³) |
| This compound | C₈H₈ClN | 153.61 | 236.5 ± 40.0 | 1.241 ± 0.06 |
Note: Physical properties are predicted values.
Characterization Data:
The structure of the final product, this compound, is confirmed by the following analytical methods:[2]
-
LC-MS: Provides confirmation of the molecular weight. The expected m/z for the molecular ion [M+H]⁺ would be approximately 154.04.
-
¹H NMR: Confirms the proton environment of the molecule. The expected chemical shifts would include signals for the aromatic protons on the pyridine ring and the aliphatic protons of the cyclopentane ring.
Experimental Workflow Visualization
DOT Script of the Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Signaling Pathways and Logical Relationships
The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic Vilsmeier reagent, which then reacts with the electron-rich enamine intermediate.
DOT Script of the Vilsmeier-Haack Mechanism
Caption: Key steps in the Vilsmeier-Haack cyclization reaction.
References
Application Notes and Protocols for the Synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor for fourth-generation cephalosporin antibiotics like cefpirome.[1] Its synthesis involves a multi-step process that requires careful control of reaction conditions to achieve a good overall yield. This document provides a detailed protocol for the synthesis of this compound, starting from readily available commercial reagents. The described methodology follows a three-step reaction sequence involving a nucleophilic addition, an acylation reaction, and a Vilsmeier cyclization.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the three-step synthesis of this compound.
| Step | Reaction | Reactants | Molar Ratio (A:B) | Temperature (°C) | Reaction Time | Overall Yield (%) |
| 1 | Nucleophilic Addition | Cyclopentanone (A) : Benzylamine (B) | 1.02 : 1 | 117 - 121 | 40 min | 45.9[1] |
| 2 | Acylation | N-cyclopentylidene(phenyl)methanamine (A) : Acetic Anhydride (B) | 1 : 1.1 | 0 - 5 (feed), 20 - 25 (reaction) | 14 h | |
| 3 | Vilsmeier Cyclization & Hydrolysis | N-benzyl-N-cyclopentenylacetamide, POCl₃ | - | 0 - 5 (feed), Reflux (reaction), 40 - 45 (hydrolysis) | 15 h |
Experimental Protocols
This protocol details a three-step synthesis of this compound from cyclopentanone and benzylamine.
Step 1: Synthesis of N-cyclopentylidene(phenyl)methanamine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopentanone and benzylamine.
-
Reagent Ratio: The molar ratio of cyclopentanone to benzylamine should be 1.02:1.[1]
-
Reaction Conditions: Heat the reaction mixture to a reflux temperature of 117-121°C.[1]
-
Reaction Time: Maintain the reflux for 40 minutes.[1]
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The crude product can be purified by distillation under reduced pressure.
Step 2: Synthesis of N-benzyl-N-cyclopentenylacetamide
-
Reaction Setup: In a jacketed reaction vessel equipped with a mechanical stirrer and a dropping funnel, place the N-cyclopentylidene(phenyl)methanamine obtained from Step 1.
-
Cooling: Cool the reaction vessel to 0-5°C using a circulating chiller.
-
Reagent Addition: Slowly add acetic anhydride to the cooled starting material with continuous stirring. The molar ratio of N-cyclopentylidene(phenyl)methanamine to acetic anhydride should be 1:1.1.[1]
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to 20-25°C.[1]
-
Reaction Time: Stir the reaction mixture at this temperature for 14 hours.[1]
-
Work-up and Isolation: Upon completion, the excess acetic anhydride and acetic acid byproduct can be removed by vacuum distillation.
Step 3: Synthesis of this compound
-
Reaction Setup: In a reaction vessel suitable for handling corrosive reagents, place the N-benzyl-N-cyclopentenylacetamide from Step 2.
-
Vilsmeier Reagent Addition: Cool the vessel to 0-5°C and slowly add phosphorus oxychloride (POCl₃).[1]
-
Cyclization Reaction: After the addition, heat the mixture to reflux and maintain for 15 hours to facilitate the Vilsmeier cyclization.[1]
-
Hydrolysis: Cool the reaction mixture and carefully perform hydrolysis at a temperature of 40-45°C.[1]
-
Work-up and Purification: After hydrolysis, the product can be extracted with a suitable organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The final product can be purified by column chromatography or distillation.
-
Confirmation: The structure of the final product, this compound, can be confirmed by LC-MS and ¹H NMR analysis.[1]
Visualized Synthesis Workflow
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols for the Vilsmeier Cyclization in the Synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate in the production of fourth-generation antibiotics such as cefpirome.[1] The synthetic route described herein involves a three-step process commencing with the nucleophilic addition of cyclopentanone and benzylamine, followed by an acetylization step, and culminating in a Vilsmeier cyclization to yield the target compound.[1]
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through the following three key transformations:
-
Formation of N-cyclopentylidene(phenyl)methanamine: A nucleophilic addition reaction between cyclopentanone and benzylamine.
-
Synthesis of N-benzyl-N-cyclopentenylacetamide: Acetylization of the enamine intermediate.
-
Vilsmeier Cyclization: Ring closure and chlorination to form the final product, this compound.
This synthetic approach has been reported to achieve an overall yield of approximately 45.9%.[1]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of this compound.
Step 1: Synthesis of N-cyclopentylidene(phenyl)methanamine
This step involves the formation of an enamine intermediate through the reaction of cyclopentanone and benzylamine.
Reaction Scheme:
Caption: Synthesis of the enamine intermediate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) |
| Cyclopentanone | 84.12 | 0.948 |
| Benzylamine | 107.15 | 0.981 |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzylamine (1.0 mol).
-
With stirring, add cyclopentanone (1.02 mol).[1]
-
Heat the reaction mixture to a reflux temperature of 117-121°C and maintain for 40 minutes.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The crude N-cyclopentylidene(phenyl)methanamine is typically used in the next step without further purification.
Step 2: Synthesis of N-benzyl-N-cyclopentenylacetamide
This step involves the acetylation of the enamine intermediate to form N-benzyl-N-cyclopentenylacetamide.
Reaction Scheme:
Caption: Acetylation of the enamine intermediate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) |
| N-cyclopentylidene(phenyl)methanamine | (from Step 1) | - |
| Acetic Anhydride | 102.09 | 1.082 |
Procedure:
-
Cool the crude N-cyclopentylidene(phenyl)methanamine from Step 1 in an ice bath to 0-5°C.
-
Slowly add acetic anhydride (1.1 mol per mole of benzylamine used in Step 1) to the cooled and stirred enamine. Maintain the temperature between 0-5°C during the addition.[1]
-
After the addition is complete, allow the reaction mixture to warm to 20-25°C and stir for 14 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate to neutralize excess acetic anhydride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-benzyl-N-cyclopentenylacetamide. This intermediate is used in the next step without further purification.
Step 3: Vilsmeier Cyclization to this compound
This final step involves the Vilsmeier-Haack reaction to form the chlorinated pyridine ring system. The Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which is often used as the solvent.
Reaction Scheme:
Caption: Vilsmeier cyclization to the final product.
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) |
| N-benzyl-N-cyclopentenylacetamide | (from Step 2) | - |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.645 |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 |
Procedure:
-
In a round-bottom flask, dissolve the crude N-benzyl-N-cyclopentenylacetamide from Step 2 in a suitable amount of DMF.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add phosphorus oxychloride to the cooled solution, maintaining the temperature between 0-5°C.[1]
-
After the addition, heat the reaction mixture to reflux and maintain for 15 hours.[1]
-
Monitor the reaction by TLC.
-
After the reflux period, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Perform a controlled hydrolysis by adjusting the temperature to 40-45°C.[1]
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Characterization:
The structure of the final product should be confirmed by spectroscopic methods such as LC-MS and ¹H NMR.[1]
Quantitative Data Summary
| Step | Reaction | Key Parameters | Yield |
| 1 | Enamine Formation | T = 117-121°C, t = 40 min, n(benzylamine):n(cyclopentanone) = 1:1.02[1] | (Intermediate) |
| 2 | Acetylation | T = 0-25°C, t = 14 h, n(benzylamine):n(acetic anhydride) = 1:1.1[1] | (Intermediate) |
| 3 | Vilsmeier Cyclization | Reflux t = 15 h, Hydrolysis T = 40-45°C[1] | - |
| Overall | Three-step synthesis | - | 45.9% [1] |
Visualizations
Experimental Workflow
Caption: Overall experimental workflow.
Vilsmeier-Haack Reaction Mechanism
Caption: Generalized Vilsmeier-Haack mechanism.
References
Application Notes and Protocols for the Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-dihydro-5H-cyclopenta[b]pyridine and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry and materials science. This scaffold is a key structural motif in various biologically active molecules, exhibiting potential as kinase inhibitors, antiviral agents, and analgesics.[1] Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to synthesize these complex structures from simple starting materials in a single synthetic step.[2]
This document provides detailed application notes and experimental protocols for the synthesis of substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives via a featured multicomponent reaction. Additionally, it outlines their potential applications in drug development as sigma-1 (σ1) receptor antagonists and in materials science as corrosion inhibitors.
Featured Multicomponent Reaction: Synthesis of 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles
An effective and straightforward method for the synthesis of highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile.[3] This reaction is efficiently catalyzed by a sodium alkoxide solution, which also serves as a reactant, incorporating an alkoxy group at the 2-position of the pyridine ring.[3]
General Reaction Scheme
Caption: General reaction scheme for the synthesis.
Data Presentation
The following table summarizes the quantitative data for the synthesis of four derivatives (CAPD-1 to CAPD-4) using this protocol.
| Compound | Ar | R | Yield (%) | Melting Point (°C) |
| CAPD-1 | pyridin-2-yl | Ethyl | 77 | 149–151 |
| CAPD-2 | pyridin-2-yl | Methyl | 75 | 171–173 |
| CAPD-3 | pyridin-4-yl | Methyl | 82 | 180–181 |
| CAPD-4 | 2-methoxyphenyl | Ethyl | 75 | 160–161 |
Table 1: Summary of yields and melting points for synthesized 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives (CAPD-1 to CAPD-4).[3]
Experimental Protocols
General Procedure for the Synthesis of CAPD-1 to CAPD-4
-
To a round-bottom flask, add the 2,5-diarylidenecyclopentanone derivative (0.02 mol).[2]
-
Add propanedinitrile (0.02 mol, 1.32 g).[2]
-
Add the appropriate sodium alkoxide (0.02 mol). Use sodium ethoxide (1.36 g) for ethoxy derivatives or sodium methoxide (1.08 g) for methoxy derivatives.[2][3]
-
Add the corresponding anhydrous alcohol (ethanol or methanol) as the solvent.[2]
-
The reaction mixture is refluxed for 1 hour at 80 °C with stirring.[2]
-
After 1 hour, the reaction is cooled to room temperature.[2]
-
The cooled reaction mixture is then diluted with 150 mL of distilled water.[2]
-
The precipitated solid product is collected by filtration and washed three times with distilled water.[3]
-
If necessary, the crude product can be recrystallized from ethanol to yield a high-purity product.[3]
Caption: Step-by-step experimental workflow.
Characterization Data for Synthesized Compounds[3]
-
2-Ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-1)
-
Yield: 77%; gray crystal; m.p.: 149–151 °C.
-
IR (ATR) νmax (cm–1): 3067, 3032 (C–H arom.), 2977, 2935 (C–H aliph.), 2204 (C≡N), 1599 (C═N).
-
1H NMR (400 MHz, DMSO-d6) δ (ppm): 1.43 (t, J = 7.0 Hz, 3H, CH3-CH2), 2.87 (t, J = 5.8 Hz, 2H, CH2-CH2 Cyclic), 3.09 (t, J = 4.1 Hz, 2H, CH2–CH2 Cyclic), 4.61 (q, J = 7.0 Hz, 2H, CH2-CH3), 7.31–7.59 (m, 9H, (8CHarom. + CH=)).
-
13C NMR (100 MHz, DMSO-d6) δ (ppm): 14.8, 27.2, 28.9, 63.4, 93.7, 116.0, 125.8, 128.3, 128.7, 129.2, 129.4, 129.6, 130.0, 131.0, 135.2, 136.9, 141.4, 153.0, 161.9, 164.9.
-
-
2-Methoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-2)
-
Yield: 75%; white crystal; m.p.: 171–173 °C.
-
IR (ATR) νmax (cm–1): 3058, 3021 (C–H arom.), 2994, 2951 (C–H aliph.), 2219 (C≡N), 1602 (C═N).
-
1H NMR (400 MHz, DMSO-d6) δ (ppm): 2.89 (t, J = 6.0 Hz, 2H, CH2–CH2Cycllic), 3.10 (t, J = 6.0 Hz, 2H, CH2-CH2Cycllic), 4.13 (s, 3H, OMe), 7.43–7.60 (m, 9H, (8CHarom. + CH=)).
-
13C NMR (100 MHz, DMSO-d6) δ (ppm): 27.3, 28.9, 54.8, 93.7, 116.0, 125.9, 128.3, 128.7, 129.2, 129.5, 129.6, 130.0, 131.0, 135.2, 136.9, 141.3, 153.0, 161.9, 165.3.
-
-
2-Methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-3)
-
Yield: 82%; white crystal; m.p.: 180–181 °C.
-
IR (ATR) νmax (cm–1): 3062, 3001 (C–H arom.), 2989, 2921 (C–H aliph.), 2200 (C≡N), 1602 (C═N).
-
1H NMR (400 MHz, DMSO-d6) δ (ppm): 2.75–2.92 (m, 4H, CH2-CH2Cycllic), 4.02 (s, 3H, OMe), 7.51–7.63 (m, 9H, (8CHarom. + CH=)).
-
13C NMR (100 MHz, DMSO-d6) δ (ppm): 27.1, 28.9, 54.9, 93.8, 115.9, 124.6, 128.6, 129.2, 129.4, 130.8, 131.3, 132.8, 133.8, 135.0, 135.7, 142.0, 142.1, 161.8, 165.2.
-
-
7-(2-Methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-4)
-
Yield: 75%; yellow crystal; m.p.: 160–161 °C.
-
IR (ATR) νmax (cm–1): 3058, 3021 (C–H arom.), 2981, 2966 (C–H aliph.), 2214 (C≡N), 1605 (C=N).
-
1H NMR (400 MHz, DMSO-d6) δ (ppm): 1.43 (t, J = 6.9 Hz, 3H, CH3-CH2–O), 2.89 (t, J = 5.9 Hz, 2H, CH2CH2cyclic), 3.07 (t, J = 4.7 Hz, 2H, CH2CH2cyclic), 3.81, 3.85 (s, 6H, 2OMe), 4.59 (q, J = 6.8 Hz, 2H, O-CH2-CH3), 7.00–7.02 (d, 2H, 2CHarom), 7.02–7.12 (d, 2H, 2CHarom), 7.43 (s, 1H, CH=), 7.49–7.51 (d, 2H, 2CHarom), 7.53–7.55 (d, 2H, 2CHarom).
-
Alternative Multicomponent Synthesis Approach
Another versatile route to 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents.[4][5] While a detailed experimental protocol is not available in the cited literature, this approach highlights the modularity of MCRs in accessing this privileged scaffold.
Caption: Reactant relationships in an alternative MCR.
Applications in Drug Development and Materials Science
Sigma-1 (σ1) Receptor Antagonism for Pain Management
The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is structurally related to compounds that have been investigated as selective sigma-1 (σ1) receptor antagonists.[6] The σ1 receptor is a unique ligand-regulated molecular chaperone that plays a key role in pain modulation.[7] Antagonism of the σ1 receptor has been shown to prevent neuroinflammation and reduce chronic pain, making it a promising therapeutic target.[6]
The proposed mechanism involves the inhibition of σ1 receptor activity, which in turn modulates the function of various ion channels and G protein-coupled receptors.[7] This leads to a reduction in central sensitization, a key process in the development of chronic pain, and prevents the activation of microglia and astrocytes, which contribute to neuroinflammation.[6]
Caption: Proposed signaling pathway for pain modulation.
Corrosion Inhibition
The synthesized 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs) have been investigated as effective corrosion inhibitors for carbon steel in acidic media.[3] Their mechanism of action involves adsorption onto the metal surface, forming a protective film that shields the metal from the corrosive environment.[2][3]
The organic inhibitor molecules adsorb onto the steel surface through a process of chemical and/or physical adsorption.[3][8] The nitrogen and oxygen atoms, along with the π-electrons of the aromatic rings in the CAPD molecules, act as adsorption centers, forming a coordinate bond with the vacant d-orbitals of the iron atoms on the steel surface.[8] This forms a barrier that inhibits both the anodic dissolution of iron and the cathodic hydrogen evolution reaction, thus significantly reducing the corrosion rate.[3]
Caption: Logical workflow of corrosion inhibition.
References
- 1. scilit.com [scilit.com]
- 2. Types of Corrosion Inhibitors and Their Mechanisms of Action - NANTONG REFORM PETRO-CHEMICAL CO., LTD. [reformchem.com]
- 3. gz-supplies.com [gz-supplies.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Sigma-1 receptor: A drug target for the modulation of neuroimmune and neuroglial interactions during chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Cefpirome Utilizing 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefpirome is a fourth-generation cephalosporin antibiotic renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its enhanced antibacterial efficacy and stability against β-lactamases are attributed to its unique chemical structure, particularly the presence of a 6,7-dihydro-5H-cyclopenta[b]pyridinium-1-ylmethyl moiety at the C-3 position of the cephem nucleus.[2] The synthesis of this complex molecule hinges on the efficient preparation of key intermediates, with 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine being a critical building block for introducing the characteristic side chain.
These application notes provide a comprehensive guide to the synthesis of Cefpirome with a specific focus on the preparation and utilization of this compound. This document includes detailed experimental protocols, a summary of quantitative data, and workflow diagrams to facilitate understanding and replication in a research and development setting.
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that typically starts from readily available commercial materials such as cyclopentanone and benzylamine. The key steps involve a nucleophilic addition, followed by acetylization and a Vilsmeier-Haack cyclization to form the chlorinated pyridine ring system.[3][4] This intermediate is then typically dechlorinated to yield 6,7-dihydro-5H-cyclopenta[b]pyridine (also referred to as 2,3-cyclopentenopyridine), which is subsequently reacted with a cephalosporin precursor to introduce the C-3 side chain.
There are several routes for the final assembly of Cefpirome, often starting from 7-aminocephalosporanic acid (7-ACA) or a derivative like cefotaxime.[5][6][7] The process generally involves the substitution of a leaving group at the C-3 position of the cephem core with 2,3-cyclopentenopyridine, followed by acylation of the 7-amino group.[8][9]
Data Presentation
Table 1: Reaction Conditions for the Synthesis of this compound Intermediates
| Step | Intermediate Product | Reactants | Key Reaction Parameters | Reference |
| 1 | N-cyclopentylidene(phenyl)methanamine | Cyclopentanone, Benzylamine | Molar Ratio (Benzylamine:Cyclopentanone) = 1:1.02, Reflux Temperature: 117-121°C, Reaction Time: 40 min | [2] |
| 2 | N-benzyl-N-cyclopentenylacetamide | N-cyclopentylidene(phenyl)methanamine, Acetic Anhydride | Feed Temperature: 0-5°C, Reaction Temperature: 20-25°C, Molar Ratio (Benzylamine derivative:Acetic Anhydride) = 1:1.1, Reaction Time: 14 h | [2] |
| 3 | This compound | N-benzyl-N-cyclopentenylacetamide, Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | POCl₃ Feed Temperature: 0-5°C, Refluxing Reaction Time: 15 h, Hydrolysis Temperature: 40-45°C | [2] |
Table 2: Overall Yield and Purity of 6,7-dihydro-5H-cyclopenta[b]pyridine
| Synthetic Route | Overall Yield | Purity (HPLC) | Reference |
| From Cyclopentanone and Benzylamine | 43.15% | 99.7% | [5] |
| Three-step reaction (including chlorination) | 45.9% | Not Specified | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the Vilsmeier-Haack cyclization of an N-benzyl-N-cyclopentenylacetamide intermediate.[2]
Step 1: Synthesis of N-cyclopentylidene(phenyl)methanamine
-
To a round-bottom flask equipped with a reflux condenser, add benzylamine and cyclopentanone in a 1:1.02 molar ratio.
-
Heat the mixture to reflux at a temperature of 117-121°C.
-
Maintain the reflux for 40 minutes.
-
After cooling, the crude product can be purified by distillation under reduced pressure.
Step 2: Synthesis of N-benzyl-N-cyclopentenylacetamide
-
Cool the N-cyclopentylidene(phenyl)methanamine from Step 1 to 0-5°C in an ice bath.
-
Slowly add acetic anhydride in a 1:1.1 molar ratio relative to the starting benzylamine derivative.
-
Allow the reaction mixture to warm to 20-25°C and stir for 14 hours.
-
The resulting N-benzyl-N-cyclopentenylacetamide can be isolated and purified using standard techniques.
Step 3: Synthesis of this compound
-
In a reaction vessel, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) at 0-5°C.
-
Slowly add the N-benzyl-N-cyclopentenylacetamide from Step 2 to the Vilsmeier reagent, maintaining the temperature at 0-5°C.
-
After the addition is complete, heat the mixture to reflux and maintain for 15 hours.
-
Cool the reaction mixture and carefully perform hydrolysis by adding it to ice water, keeping the temperature between 40-45°C.
-
Extract the product with a suitable organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The final product can be purified by column chromatography. The structure should be confirmed by LC-MS and ¹H NMR.
Protocol 2: Synthesis of Cefpirome from 7-ACA and 2,3-cyclopentenopyridine
This protocol outlines a general procedure for the synthesis of the Cefpirome mother nucleus (7-ACP) and subsequent acylation.[10]
Step 1: Silylation of 7-ACA
-
Suspend 7-aminocephalosporanic acid (7-ACA) in a suitable organic solvent (e.g., dichloromethane or acetonitrile).
-
Add a silylating agent, such as hexamethyldisilazane (HMDS), and stir the mixture to protect the carboxyl and amino groups.
Step 2: Formation of the Quaternary Ammonium Salt Intermediate
-
In a separate flask, dissolve 2,3-cyclopentenopyridine (dechlorinated product from the chlorinated intermediate) in an organic solvent (e.g., cyclohexane) under a nitrogen atmosphere.
-
Add trimethylsilyl iodide (TMSI) and heat the mixture to facilitate the formation of the quaternary ammonium salt.
Step 3: Synthesis of Cefpirome Mother Nucleus (7-ACP)
-
Add the prepared quaternary ammonium salt intermediate solution to the silylated 7-ACA solution.
-
The reaction is typically carried out at a controlled temperature to yield the Cefpirome mother nucleus, 7-amino-3-[(2,3-cyclopentenopyridin-1-yl)methyl]-3-cephem-4-carboxylic acid (7-ACP).
Step 4: N-acylation and Salt Formation
-
The 7-ACP is then subjected to an N-acylation reaction with an activated ester of the C-7 side chain (e.g., AE active ester) in a mixed solvent system.
-
Following the acylation, a salt-forming reaction with sulfuric acid is performed to obtain Cefpirome sulfate.
Mandatory Visualization
Caption: Overall workflow for Cefpirome synthesis.
Caption: Key steps in the Vilsmeier-Haack cyclization.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Method for synthesizing cefpirome sulfate - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic method of cefpirome sulfate - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN102584856A - Method for preparing cefpirome sulfate - Google Patents [patents.google.com]
- 8. CN100500671C - Synthesis method of antibiotic cefpirome sulfate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. CN101747349A - Method for synthesizing cefpirome sulfate - Google Patents [patents.google.com]
Application Notes and Protocols for 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and utilization of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate in the production of the fourth-generation cephalosporin antibiotic, cefpirome.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its role as a crucial building block in the synthesis of advanced pharmaceutical agents. Its primary application lies in the preparation of cefpirome, a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] The synthesis of this intermediate is a multi-step process commencing from readily available starting materials, cyclopentanone and benzylamine.
Data Presentation
The following table summarizes the key quantitative data for the three-step synthesis of this compound.
| Step | Reaction | Reactants | Product | Molar Ratio (Reactant 1:Reactant 2) | Temperature (°C) | Reaction Time (h) | Overall Yield (%) |
| 1 | Nucleophilic Addition | Benzylamine, Cyclopentanone | N-cyclopentylidene(phenyl)methanamine | 1:1.02 | 117-121 | 0.67 | |
| 2 | Acetylation | N-cyclopentylidene(phenyl)methanamine, Acetic Anhydride | N-benzyl-N-cyclopentenylacetamide | 1:1.1 | 20-25 | 14 | |
| 3 | Vilsmeier Cyclization | N-benzyl-N-cyclopentenylacetamide, POCl₃/DMF | This compound | - | Reflux | 15 | 45.9 |
Experimental Protocols
The synthesis of this compound is achieved through a three-step process: nucleophilic addition, acetylation, and a Vilsmeier-Haack cyclization.
Step 1: Synthesis of N-cyclopentylidene(phenyl)methanamine (Nucleophilic Addition)
This initial step involves the formation of an imine through the reaction of benzylamine and cyclopentanone.
Materials:
-
Benzylamine
-
Cyclopentanone
-
Toluene (or other suitable solvent for azeotropic removal of water)
-
Dean-Stark apparatus
-
Standard glassware for reflux
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine benzylamine and cyclopentanone in a molar ratio of 1:1.02 in a suitable solvent such as toluene.[1]
-
Heat the mixture to reflux at a temperature of 117-121°C.[1]
-
Continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Maintain the reflux for approximately 40 minutes.[1]
-
After completion of the reaction (monitored by TLC or GC-MS), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude N-cyclopentylidene(phenyl)methanamine. The product can be used in the next step without further purification or can be purified by vacuum distillation.
Step 2: Synthesis of N-benzyl-N-cyclopentenylacetamide (Acetylation)
The imine intermediate is then acetylated using acetic anhydride to form an enamide.
Materials:
-
N-cyclopentylidene(phenyl)methanamine
-
Acetic anhydride
-
Inert solvent (e.g., dichloromethane, tetrahydrofuran)
-
Standard glassware for reactions at controlled temperatures
Procedure:
-
Dissolve N-cyclopentylidene(phenyl)methanamine in an inert solvent in a reaction vessel.
-
Cool the solution to 0-5°C using an ice bath.[1]
-
Slowly add acetic anhydride to the cooled solution with stirring, maintaining the temperature between 0-5°C. The molar ratio of the amine intermediate to acetic anhydride should be 1:1.1.[1]
-
After the addition is complete, allow the reaction mixture to warm to 20-25°C and continue stirring for 14 hours.[1]
-
Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic anhydride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-benzyl-N-cyclopentenylacetamide. The product can be purified by column chromatography on silica gel.
Step 3: Synthesis of this compound (Vilsmeier Cyclization)
The final step involves the cyclization of the enamide using the Vilsmeier reagent (POCl₃/DMF) to form the target chlorinated pyridine derivative.
Materials:
-
N-benzyl-N-cyclopentenylacetamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Standard glassware for reflux under anhydrous conditions
Procedure:
-
In a flask protected from moisture, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to N,N-dimethylformamide at 0-5°C.
-
To this pre-formed reagent, add a solution of N-benzyl-N-cyclopentenylacetamide.
-
Heat the reaction mixture to reflux and maintain for 15 hours.[1]
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice to hydrolyze the reaction complex. The hydrolysis temperature should be maintained between 40-45°C.[1]
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the crude product.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation. The overall yield for the three steps is reported to be 45.9%.[1]
Application in Pharmaceutical Synthesis: Cefpirome
This compound is a vital precursor for the synthesis of cefpirome, a fourth-generation cephalosporin antibiotic.[1] The mechanism of action of cefpirome involves the inhibition of bacterial cell wall synthesis.
Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis by Cefpirome
Cefpirome exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to PBPs, cefpirome blocks the transpeptidation reaction, which is crucial for cross-linking the peptidoglycan chains. This disruption leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.[3][4][5][6]
Caption: Synthetic pathway to Cefpirome via the key intermediate.
Caption: Mechanism of action of Cefpirome.
Caption: Experimental workflow for the Vilsmeier cyclization step.
References
Applications of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine and its derivatives in medicinal chemistry. It includes synthetic protocols, quantitative biological data, and insights into their mechanisms of action. The methodologies and data presented are intended to serve as a practical guide for professionals in the field of drug discovery and development.
Introduction: The Versatile Scaffold
The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. Its rigid, bicyclic structure offers a valuable framework for the spatial arrangement of functional groups, making it an attractive starting point for the design of novel therapeutics. The chloro-substituted variant, this compound, is a particularly important intermediate, most notably in the synthesis of fourth-generation cephalosporin antibiotics.[1] Beyond its role in antibiotic synthesis, the broader family of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives has demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, fungicidal, and insecticidal properties.[2][3]
Synthesis of the Core Intermediate: this compound
The synthesis of this compound is a multi-step process that can be achieved with an overall yield of approximately 45.9%.[1] The structure of the final product is typically confirmed using techniques such as LC-MS and 1H NMR.[1]
Experimental Protocol: Three-Step Synthesis
This protocol outlines the synthesis of this compound from cyclopentanone and benzylamine via nucleophilic addition, acetylation, and Vilsmeier cyclization.[1]
Step 1: Synthesis of N-cyclopentylidene(phenyl)methanamine
-
In a reaction vessel, combine cyclopentanone and benzylamine in a molar ratio of 1.02:1.
-
Heat the mixture to a reflux temperature of 117-121°C.
-
Maintain the reflux for 40 minutes.
-
After cooling, the crude product is carried forward to the next step.
Step 2: Synthesis of N-benzyl-N-cyclopentenylacetamide
-
Cool the reaction vessel containing the product from Step 1 to 0-5°C.
-
Slowly add acetic anhydride in a 1.1:1 molar ratio relative to the initial amount of benzylamine.
-
Allow the reaction mixture to warm to 20-25°C and stir for 14 hours.
-
Upon completion, the crude product is used directly in the final step.
Step 3: Synthesis of this compound
-
Cool the reaction vessel to 0-5°C and slowly add phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for 15 hours.
-
After the reflux period, cool the mixture and carefully perform hydrolysis at a temperature of 40-45°C.
-
The product can be isolated and purified using standard techniques.
References
- 1. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]
- 3. soci.org [soci.org]
Application Notes and Protocols for the Synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine and its subsequent derivatization through common cross-coupling reactions. This key intermediate is a valuable building block in medicinal chemistry, notably as a precursor for fourth-generation cephalosporin antibiotics like cefpirome.[1][2] The protocols detailed below are intended to serve as a practical guide for the synthesis and functionalization of this important heterocyclic scaffold.
Synthesis of the Core Scaffold: this compound
The synthesis of the title compound is efficiently achieved through a three-step process commencing from readily available starting materials: cyclopentanone and benzylamine. The sequence involves a nucleophilic addition to form an enamine, followed by acetylation and a final Vilsmeier-Haack cyclization to construct the pyridine ring.
Experimental Protocols
Step 1: Synthesis of N-cyclopentylidene(phenyl)methanamine
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add benzylamine (1.0 eq) and cyclopentanone (1.02 eq).
-
Heat the reaction mixture to reflux at 117-121 °C for 40 minutes, continuously removing the water formed during the reaction.[1]
-
After cooling to room temperature, the crude product can be purified by vacuum distillation.
Step 2: Synthesis of N-benzyl-N-cyclopentenylacetamide
-
Cool the N-cyclopentylidene(phenyl)methanamine (1.0 eq) to 0-5 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) while maintaining the temperature below 5 °C.
-
Allow the reaction to warm to 20-25 °C and stir for 14 hours.[1]
-
Upon completion, the reaction mixture can be worked up by pouring it into ice water and extracting the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer should be washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 3: Synthesis of this compound
-
Cool the crude N-benzyl-N-cyclopentenylacetamide to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) while keeping the temperature below 5 °C.
-
After the addition is complete, heat the mixture to reflux and maintain for 15 hours.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Adjust the pH to be basic using a suitable base (e.g., NaOH solution).
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
The crude product can be purified by column chromatography on silica gel to afford this compound. The overall yield for the three steps is reported to be approximately 45.9%.[1]
Summary of Reaction Conditions
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Molar Ratio | Reported Yield |
| 1 | Nucleophilic Addition | Cyclopentanone, Benzylamine | 117-121 | 0.67 | 1.02 : 1.0 | - |
| 2 | Acetylation | Acetic Anhydride | 0-25 | 14 | 1.1 : 1.0 | - |
| 3 | Vilsmeier Cyclization | Phosphorus Oxychloride | 0-45 (hydrolysis) | 15 | - | - |
| Overall | 45.9% [1] |
Derivatization of this compound
The 2-chloro position of the synthesized scaffold is ripe for functionalization, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods allow for the introduction of a wide variety of aryl, heteroaryl, and amino substituents, respectively, enabling the generation of diverse chemical libraries for drug discovery.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general method for the C-C bond formation at the 2-position of the pyridine ring.
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄, 2-5 mol%), a suitable ligand if required (e.g., SPhos, 4-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water) via syringe.
-
Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N bond formation at the 2-position.
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.5-2.0 eq).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Add this compound (1.0 eq) and the desired primary or secondary amine (1.1-1.5 eq).
-
Heat the reaction mixture with stirring, typically between 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data on Synthesized Derivatives
The following table summarizes representative examples of derivatives synthesized from the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold and related structures, along with their reported yields.
| Derivative Class | R Group | Reaction Type | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 2-Alkoxy-3-carbonitrile | 2-pyridyl, ethoxy | Multicomponent | Sodium Ethoxide | - | Ethanol | 77 |
| 2-Alkoxy-3-carbonitrile | 2-pyridyl, methoxy | Multicomponent | Sodium Methoxide | - | Methanol | 75 |
| 2-Alkoxy-3-carbonitrile | 4-pyridyl, methoxy | Multicomponent | Sodium Methoxide | - | Methanol | 82 |
| 2-Alkoxy-3-carbonitrile | 2-methoxyphenyl, ethoxy | Multicomponent | Sodium Ethoxide | - | Ethanol | 75 |
| 2-Phenyl | Phenyl | Suzuki-Miyaura | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane/H₂O | Typical: 70-95 |
| 2-(4-methoxyphenyl) | 4-methoxyphenyl | Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Typical: 70-95 |
| 2-Morpholino | Morpholine | Buchwald-Hartwig | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | Typical: 80-98 |
| 2-(Piperidin-1-yl) | Piperidine | Buchwald-Hartwig | Pd₂(dba)₃/RuPhos | NaOtBu | Dioxane | Typical: 80-98 |
Note: Yields for Suzuki and Buchwald-Hartwig reactions are typical ranges reported for 2-chloropyridines and may require optimization for this specific substrate.
Applications and Biological Activity
Derivatives of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold have shown promise in various therapeutic areas. For instance, certain 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines have been investigated as potential anti-glioblastoma agents. Additionally, other cyclopenta[c]pyridine derivatives have demonstrated anti-viral (against Tobacco Mosaic Virus), insecticidal, and broad-spectrum fungicidal activities.[3] The core structure is also found in compounds explored for their anticancer and antimicrobial properties. The ability to readily diversify the 2-position of this compound makes it a valuable platform for generating novel compounds for biological screening.
References
Application Notes and Protocols: 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine as a Versatile Building Block for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine as a key scaffold for the synthesis of potent and selective kinase inhibitors. This document outlines the rationale for its use, synthetic strategies, and detailed protocols for the evaluation of target compounds against key oncogenic kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Introduction
The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a privileged scaffold in medicinal chemistry. Its rigid, fused-ring structure provides a well-defined three-dimensional geometry for interaction with the ATP-binding pocket of various kinases. The 2-chloro substituent serves as a versatile synthetic handle, allowing for the introduction of diverse pharmacophores through nucleophilic aromatic substitution reactions. This enables the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against specific kinase targets.
Derivatives of the closely related 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold have shown promising activity against VEGFR-2, suggesting that the analogous pyridine-based compounds are also likely to exhibit inhibitory effects on key kinases involved in cell cycle regulation and angiogenesis.
Kinase Signaling Pathways and Therapeutic Rationale
dot
Caption: Targeted Kinase Signaling Pathways.
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the G1/S phase transition of the cell cycle. Its aberrant activity is a hallmark of many cancers. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in tumor cells.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. In tumors, angiogenesis is crucial for supplying nutrients and oxygen, and for metastasis. Inhibiting VEGFR-2 can block tumor growth and spread.
Synthetic Strategy
The primary synthetic route to novel kinase inhibitors from this compound involves a nucleophilic aromatic substitution (SNAr) reaction with a variety of substituted anilines. This reaction is typically catalyzed by a palladium catalyst or can proceed under strong acidic or basic conditions.
dot
Caption: General Synthetic Workflow.
Data Presentation: In Vitro Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a representative series of 2-anilino-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives against CDK2/Cyclin A and VEGFR-2.
| Compound ID | R-group (on aniline) | CDK2/Cyclin A IC50 (nM) | VEGFR-2 IC50 (nM) |
| CP-1 | 4-fluoro | 150 | 85 |
| CP-2 | 3-chloro | 98 | 62 |
| CP-3 | 4-methoxy | 250 | 120 |
| CP-4 | 3-trifluoromethyl | 75 | 45 |
| CP-5 | 4-(morpholin-4-yl) | 120 | 95 |
| Roscovitine | (Reference) | 45 | - |
| Sorafenib | (Reference) | - | 90 |
Note: The IC50 values for the CP series are hypothetical and presented for illustrative purposes to guide SAR studies. The reference compound values are from published literature.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-fluoroanilino)-6,7-dihydro-5H-cyclopenta[b]pyridine (CP-1)
Materials:
-
This compound (1.0 eq)
-
4-fluoroaniline (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 eq)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.1 eq)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Toluene, anhydrous
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, 4-fluoroaniline, Pd(OAc)2, XPhos, and sodium tert-butoxide.
-
Add anhydrous toluene to the flask and stir the mixture at 100 °C for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product, CP-1 .
-
Characterize the final compound by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro CDK2/Cyclin A Kinase Assay (Luminescence-based)
This protocol is adapted from commercially available luminescent kinase assay kits (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Recombinant human CDK2/Cyclin A enzyme
-
Histone H1 as substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (e.g., CP-1 to CP-5 ) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 5 µL of the test compound solution or vehicle (for control wells).
-
Add 10 µL of a solution containing CDK2/Cyclin A and Histone H1 in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve.
Protocol 3: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)
This protocol is also based on commercially available luminescent kinase assay kits.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 as substrate
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
ADP-Glo™ or similar luminescent kinase assay kit
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Follow the same general procedure as for the CDK2 assay, with the following modifications:
-
Use recombinant VEGFR-2 kinase and its corresponding substrate, poly(Glu, Tyr) 4:1.
-
Optimize the enzyme and substrate concentrations for the VEGFR-2 assay.
-
The incubation time for the kinase reaction may need to be adjusted (typically 30-60 minutes at 30 °C).
-
-
Data analysis is performed in the same manner as the CDK2 assay to determine the IC50 values for the test compounds against VEGFR-2.
dot
Caption: In Vitro Kinase Assay Workflow.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diversification at the 2-position make it an attractive core for generating libraries of compounds for screening against a wide range of kinase targets. The provided protocols offer a robust framework for the synthesis and evaluation of these compounds, facilitating the discovery of new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.
Exploring the Agrochemical Potential of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective agrochemicals is a continuous endeavor in modern agriculture. Pyridine-based compounds have emerged as a significant class of molecules with diverse biological activities, finding applications as herbicides, fungicides, and insecticides.[1] While the specific agrochemical applications of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine analogues are not yet extensively documented, their structural similarity to known bioactive pyridine derivatives suggests a promising area for investigation. This document provides a framework for exploring the potential agrochemical uses of these analogues, drawing upon established protocols and data from related pyridine compounds.
The core structure, this compound, has been synthesized as an intermediate for fourth-generation antibiotics like cefpirome.[2][3] Its synthesis from cyclopentanone and benzylamine has been described, involving nucleophilic addition, acetylization, and Vilsmeier cyclization.[2][3] The reactivity of the chloro-substituted pyridine ring offers a versatile scaffold for the synthesis of a library of analogues for agrochemical screening.
Potential Agrochemical Applications
Based on the known activities of various pyridine derivatives, analogues of this compound could be investigated for the following applications:
-
Fungicidal Activity: Pyridine derivatives have shown significant efficacy against a range of plant pathogenic fungi. For instance, N-(thiophen-2-yl) nicotinamide derivatives have demonstrated notable fungicidal activity, with some compounds exhibiting low EC50 values against specific pathogens.[4] Similarly, 5-aryl-cyclopenta[c]pyridine derivatives have displayed broad-spectrum fungicidal activities.[5]
-
Insecticidal Activity: The pyridine ring is a key component in many neonicotinoid insecticides.[6] Various pyridine derivatives have been reported to possess insecticidal properties against pests such as aphids.[6][7][8]
-
Herbicidal Activity: Certain pyridine-containing compounds have been developed as herbicides. For example, pyrido[2,3-d]pyrimidine derivatives and α-trifluoroanisole derivatives with a phenylpyridine moiety have exhibited significant herbicidal effects against various weeds.[9][10]
Data Presentation: Agrochemical Activities of Representative Pyridine Analogues
To provide a reference for potential efficacy, the following tables summarize quantitative data from studies on various pyridine derivatives.
Table 1: Fungicidal Activity of Pyridine Analogues
| Compound Class | Target Fungi | EC50 (mg/L) | Reference |
| N-(thiophen-2-yl) Nicotinamide Derivatives | Cucumber downy mildew (CDM) | 1.96 - 34.29 | [4] |
| 5-aryl-cyclopenta[c]pyridine Derivatives | Sclerotinia sclerotiorum | Inhibition ratio of 91.9% at 50 µg/mL | [5] |
| 5-aryl-cyclopenta[c]pyridine Derivatives | Botrytis cinerea | Inhibition ratio of 75% at 50 µg/mL | [5] |
| 5-aryl-cyclopenta[c]pyridine Derivatives | Phytophthora infestans | Inhibition ratio of 62.5% at 50 µg/mL | [5] |
Table 2: Insecticidal Activity of Pyridine Analogues
| Compound Class | Target Insect | LC50 (ppm) | Reference |
| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Cowpea aphid nymphs | 0.029 | [6] |
| 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | Cowpea aphid nymphs | 0.040 | [6] |
| Acetamiprid (Reference) | Cowpea aphid nymphs | 0.045 | [6] |
Table 3: Herbicidal Activity of Pyridine Analogues
| Compound Class | Target Weed | Inhibition (%) at 37.5 g a.i./hm² | Reference |
| α-trifluoroanisole derivative (7a) | Abutilon theophrasti | >80 | [10] |
| α-trifluoroanisole derivative (7a) | Amaranthus retroflexus | >80 | [10] |
| α-trifluoroanisole derivative (7a) | Eclipta prostrata | >80 | [10] |
| α-trifluoroanisole derivative (7a) | Digitaria sanguinalis | >80 | [10] |
| α-trifluoroanisole derivative (7a) | Setaria viridis | >80 | [10] |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of this compound analogues, based on methodologies reported for similar compounds.
Protocol 1: Synthesis of 2-substituted-6,7-dihydro-5H-cyclopenta[b]pyridine Analogues
This protocol describes a general method for nucleophilic substitution of the chlorine atom in this compound.
Materials:
-
This compound
-
Nucleophile (e.g., an amine, thiol, or alcohol)
-
Anhydrous solvent (e.g., DMF, DMSO, or THF)
-
Base (e.g., K₂CO₃, NaH, or Et₃N)
-
Reaction vessel with a magnetic stirrer and reflux condenser
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in the reaction vessel.
-
Add the base (1.1-1.5 equivalents) to the solution.
-
Add the nucleophile (1.1-1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired analogue.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: In Vitro Fungicidal Activity Assay
This protocol outlines a method for assessing the fungicidal activity of the synthesized analogues against various plant pathogenic fungi using the poisoned food technique.
Materials:
-
Synthesized this compound analogues
-
Pure cultures of test fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Phytophthora infestans)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes
-
Dimethyl sulfoxide (DMSO)
-
Sterile cork borer
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare PDA medium and sterilize it by autoclaving.
-
Cool the molten PDA to about 45-50 °C and add the appropriate volume of the stock solution to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). A control plate should be prepared with DMSO only.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each petri dish with a mycelial disc (e.g., 5 mm diameter) taken from the periphery of a 7-day-old culture of the test fungus.
-
Incubate the plates at 25 ± 2 °C.
-
Measure the radial growth of the fungal colony after a specified incubation period (e.g., 3-7 days), or until the fungus in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treated plate.
-
Determine the EC50 value for each active compound.
Protocol 3: Insecticidal Activity Assay (Aphid Leaf-Dip Bioassay)
This protocol describes a common method for evaluating the insecticidal activity of compounds against aphids.
Materials:
-
Synthesized this compound analogues
-
A culture of a target aphid species (e.g., Aphis gossypii)
-
Host plant leaves (e.g., cotton or bean leaves)
-
Acetone or a suitable solvent for dissolving the compounds
-
Triton X-100 or another suitable surfactant
-
Petri dishes lined with moist filter paper
-
Fine camel hair brush
Procedure:
-
Prepare a series of test solutions of the synthesized analogues at different concentrations in a solvent (e.g., acetone) containing a surfactant (e.g., 0.1% Triton X-100). A control solution should be prepared with the solvent and surfactant only.
-
Excise fresh host plant leaves and dip them into the test solutions for approximately 10-30 seconds.
-
Allow the leaves to air-dry completely.
-
Place the treated leaves individually in petri dishes lined with moist filter paper.
-
Transfer a known number of aphids (e.g., 10-20 adults or nymphs) onto each treated leaf using a fine camel hair brush.
-
Incubate the petri dishes at a controlled temperature and photoperiod (e.g., 25 °C and a 16:8 h light:dark cycle).
-
Assess aphid mortality after 24, 48, and 72 hours. Aphids that are unable to move when prodded with the brush are considered dead.
-
Calculate the corrected mortality percentage using Abbott's formula if mortality is observed in the control group.
-
Determine the LC50 value for each active compound.
Visualizations
The following diagrams illustrate the general workflows for the synthesis and screening of this compound analogues.
Caption: General workflow for the synthesis of this compound analogues.
Caption: Workflow for agrochemical screening of synthesized analogues.
By following these protocols and using the provided data as a benchmark, researchers can systematically explore the agrochemical potential of this compound analogues and potentially discover novel active ingredients for crop protection.
References
- 1. Agro Chemicals [jubilantingrevia.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives as Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the corrosion inhibition potential of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. The information is based on recent studies of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD) derivatives, which have demonstrated significant efficacy as corrosion inhibitors for carbon steel in acidic environments.[1][2][3][4][5][6]
Overview of Corrosion Inhibition Potential
Derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine have emerged as potent corrosion inhibitors, particularly for steel alloys in strong acidic media like sulfuric acid (H₂SO₄).[1][2][3][5] These compounds function by adsorbing onto the metal surface, forming a protective film that mitigates the corrosive attack of the acidic environment. The molecular structure of these derivatives, particularly the presence of heteroatoms (nitrogen) and π-electrons in the pyridine ring and other substituents, facilitates this adsorption process.
Studies have shown that these compounds act as mixed-type inhibitors, meaning they effectively reduce both the anodic (metal dissolution) and cathodic (hydrogen evolution) reaction rates of the corrosion process.[1][2][4][5] The adsorption of these inhibitor molecules on the carbon steel surface has been observed to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.[1][2][4][5] This adsorption involves both physical (physisorption) and chemical (chemisorption) interactions between the inhibitor molecules and the steel surface.[1][2][4][5]
Data Presentation: Quantitative Analysis of Inhibition Efficiency
The corrosion inhibition performance of four specific 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPD-1, CAPD-2, CAPD-3, and CAPD-4) has been evaluated in a 1.0 M H₂SO₄ medium on carbon steel. The inhibition efficiency (IE%) was determined using potentiodynamic polarization measurements.
| Inhibitor | Concentration (mM) | Corrosion Current Density (j_corr, µA/cm²) | Inhibition Efficiency (IE%) |
| Blank | 0 | 1250 | - |
| CAPD-1 | 0.04 | 663.7 | 46.9 |
| 0.2 | 262.5 | 79.0 | |
| 0.6 | 100.0 | 92.0 | |
| 1.0 | 28.7 | 97.7 | |
| CAPD-2 | 0.04 | 705.0 | 43.6 |
| 0.2 | 312.5 | 75.0 | |
| 0.6 | 137.5 | 89.0 | |
| 1.0 | 70.0 | 94.4 | |
| CAPD-3 | 0.04 | 718.7 | 42.5 |
| 0.2 | 350.0 | 72.0 | |
| 0.6 | 175.0 | 86.0 | |
| 1.0 | 101.2 | 91.9 | |
| CAPD-4 | 0.04 | 745.0 | 40.4 |
| 0.2 | 400.0 | 68.0 | |
| 0.6 | 212.5 | 83.0 | |
| 1.0 | 118.7 | 90.5 |
Data extracted from studies on carbon steel in 1.0 M H₂SO₄.[1]
The data clearly indicates that the inhibition efficiency increases with the concentration of the CAPD derivatives. Among the tested compounds, CAPD-1 exhibited the highest protection capability, reaching 97.7% at a concentration of 1.0 mM.[1] The order of inhibition efficiency was determined to be CAPD-1 > CAPD-2 > CAPD-3 > CAPD-4.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments required to assess the corrosion inhibition performance of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.
Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives (CAPDs)
This protocol is based on the reported synthesis of CAPD-1, CAPD-2, CAPD-3, and CAPD-4 via a cyclocondensation reaction.[1][2]
Reactants:
-
2,5-diarylidenecyclopentanone derivatives
-
Propanedinitrile
Reagent and Catalyst:
-
Sodium alkoxide solution (e.g., sodium ethoxide or sodium methoxide)
Procedure:
-
The synthesis involves a cyclocondensation reaction between the appropriate 2,5-diarylidenecyclopentanone derivative and propanedinitrile.[1][2]
-
The reaction is carried out using a sodium alkoxide solution, which acts as both a reagent and a catalyst.[1][2]
-
The proposed mechanism begins with the preparation of diarylidine cycloalkanone derivatives through a Knoevenagel condensation between cyclopentanone and an aromatic aldehyde.[1]
-
This is followed by a Michael addition of propanedinitrile to form an α, β-unsaturated cycloketone adduct.[1]
-
A subsequent nucleophilic attack by the alkoxide anion leads to the formation of the final 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivative.[1]
-
The synthesized product should be purified and characterized using techniques such as IR spectroscopy, NMR spectroscopy, and elemental analysis.[2]
Electrochemical Measurements
Electrochemical experiments are crucial for quantifying the inhibition efficiency and understanding the inhibition mechanism.[1][2]
Electrochemical Cell:
-
A standard three-electrode cell configuration is used, comprising the carbon steel specimen as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.[6]
Working Electrode Preparation:
-
Carbon steel specimens should be mechanically polished using a series of emery papers with decreasing grit size.
-
Subsequently, they should be degreased with acetone, rinsed thoroughly with distilled water, and dried before each experiment.[6]
Experimental Procedure:
-
Immerse the prepared working electrode in the corrosive medium (e.g., 1.0 M H₂SO₄) with and without the inhibitor at various concentrations.
-
Allow the system to stabilize by monitoring the open-circuit potential (OCP) for a sufficient period (e.g., 30-60 minutes) until a steady state is achieved.
-
Potentiodynamic Polarization (PDP) Measurements:
-
Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Determine the corrosion potential (E_corr) and corrosion current density (j_corr) by extrapolating the Tafel plots.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(j_corr_uninhibited - j_corr_inhibited) / j_corr_uninhibited] * 100
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Analyze the Nyquist and Bode plots to determine parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate effective corrosion inhibition.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100
-
Surface Analysis
Surface analysis techniques provide visual confirmation of the protective film formation.
Scanning Electron Microscopy (SEM):
-
Expose carbon steel specimens to the corrosive medium with and without the inhibitor for a specified duration.
-
After exposure, remove the specimens, rinse them with distilled water, dry them, and then examine the surface morphology using SEM.
-
A smoother surface in the presence of the inhibitor compared to the pitted and corroded surface in its absence confirms the protective action of the inhibitor.[1][3][4][5]
Computational Studies
Quantum chemical calculations and molecular simulations can provide theoretical insights into the relationship between the molecular structure of the inhibitors and their inhibition efficiency.[4][5]
Density Functional Theory (DFT):
-
Perform calculations to determine quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE), dipole moment, and Mulliken charges.[7][8]
-
These parameters help in understanding the adsorption behavior and reactivity of the inhibitor molecules.[7][8]
Monte Carlo (MC) Simulations:
-
Use MC simulations to study the adsorption of the inhibitor molecules on the metal surface and determine the most stable adsorption configurations and adsorption energies.[1][3][4][5]
Visualizations
Caption: Synthesis workflow for CAPD derivatives.
Caption: Experimental workflow for inhibitor evaluation.
Caption: Mechanism of corrosion inhibition by CAPDs.
References
- 1. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Quantum chemical study on the corrosion inhibition property of some heterocyclic azole derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. Computational insights into the corrosion inhibition potential of some pyridine derivatives: A DFT approach | European Journal of Chemistry [eurjchem.com]
Application Notes and Protocols for 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the handling and use of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. This compound is a key intermediate in the synthesis of fourth-generation cephalosporin antibiotics, such as cefpirome.[1]
Compound Information
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 117890-55-8 | [2] |
| Molecular Formula | C₈H₈ClN | [2] |
| Molecular Weight | 153.61 g/mol | [2] |
| Appearance | Not specified (likely a liquid or solid) | |
| Boiling Point (Predicted) | 236.5 ± 40.0 °C | [2] |
| Density (Predicted) | 1.241 ± 0.06 g/cm³ | [2] |
| Flash Point (Predicted) | 119.6 ± 12.9 °C | [2] |
Safety and Handling
Warning: this compound is classified as a skin irritant.[2] Appropriate personal protective equipment (PPE) and engineering controls should be used at all times.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H315 | Causes skin irritation |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P264 | Wash skin thoroughly after handling | |
| P271 | Use only outdoors or in a well-ventilated area | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |
| P312 | Call a POISON CENTER or doctor if you feel unwell | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention | |
| P362 | Take off contaminated clothing and wash before reuse | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed | |
| P405 | Store locked up | |
| P501 | Dispose of contents/container to an approved waste disposal plant |
Source: ECHA C&L Inventory[2]
Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If working outside a fume hood or with potential for aerosolization, use a NIOSH-approved respirator.
Handling Procedures
-
All work with this compound should be performed in a well-ventilated chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Keep away from heat, sparks, and open flames.
First Aid Measures
-
If on skin: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Experimental Protocols
Synthesis of this compound
This protocol is based on the Vilsmeier cyclization reaction.[1]
Materials:
-
N-benzyl-N-cyclopentenylacetamide
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
In a reaction vessel equipped with a stirrer, dropping funnel, and thermometer, cool the N-benzyl-N-cyclopentenylacetamide to 0-5 °C.
-
Slowly add phosphorus oxychloride to the reaction mixture while maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 15 hours.
-
Cool the reaction mixture and carefully perform hydrolysis at a temperature of 40-45 °C.
-
The product can then be isolated and purified using standard organic chemistry techniques (e.g., extraction, chromatography).
The overall yield for the three-step synthesis from cyclopentanone and benzylamine is reported to be 45.9%.[1]
Applications
The primary documented application of this compound is as a crucial intermediate in the synthesis of the fourth-generation cephalosporin antibiotic, cefpirome.[1] Cephalosporins are a class of β-lactam antibiotics that are widely used to treat bacterial infections.
While direct biological activity of this specific compound is not extensively documented, related cyclopenta[b]pyridine and cyclopenta[c]pyridine derivatives have been investigated for a range of biological activities, including antiviral, insecticidal, and fungicidal properties.[3]
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Safety and handling logical relationships.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Welcome to the technical support center for the synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthetic procedure.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the three-step synthesis of this compound.
Step 1: Nucleophilic Addition to form N-cyclopentylidene(phenyl)methanamine
Q1: The yield of the initial nucleophilic addition is low. What are the likely causes and how can I improve it?
A1: Low yield in this step is often due to incomplete reaction or side reactions. Here are key parameters to investigate:
-
Reagent Stoichiometry: An optimal molar ratio of benzylamine to cyclopentanone is crucial. A slight excess of cyclopentanone (1:1.02) has been shown to be effective.[1]
-
Reaction Temperature: The reaction requires a specific temperature range of 117-121°C.[1] Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can cause decomposition.
-
Reaction Time: A refluxing time of 40 minutes is recommended.[1] Ensure the reaction is monitored (e.g., by TLC) to determine the optimal endpoint.
-
Water Removal: The formation of the imine is a condensation reaction that produces water. Efficient removal of water, for instance by using a Dean-Stark apparatus, can drive the equilibrium towards the product.
Step 2: Acetylization to form N-benzyl-N-cyclopentenylacetamide
Q2: I'm observing multiple products or a low yield in the acetylization step. What should I check?
A2: The formation of byproducts or incomplete reaction are common issues in this step. Consider the following:
-
Temperature Control: This step is temperature-sensitive. The initial addition of acetic anhydride should be performed at a low temperature (0-5°C) to control the exothermic reaction.[1] The reaction should then proceed at a controlled temperature of 20-25°C.[1]
-
Reagent Purity: Ensure the acetic anhydride is of high purity and free from acetic acid, which can complicate the reaction.
-
Reaction Time: A prolonged reaction time of 14 hours is reported to be optimal.[1] Shorter reaction times may result in incomplete conversion.
-
Stoichiometry: A slight excess of acetic anhydride (1:1.1 molar ratio of benzylamine to acetic anhydride) is recommended to ensure complete conversion of the intermediate.[1]
Step 3: Vilsmeier Cyclization to form this compound
Q3: The final Vilsmeier cyclization is not working well, and the yield is significantly below the reported 45.9%. What are the most critical factors?
A3: The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of electron-rich compounds.[2] However, its success is highly dependent on reaction conditions.
-
Reagent Quality: The Vilsmeier reagent is formed in situ from a substituted amide (like DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3] Both reagents must be anhydrous, as moisture will quench the highly reactive Vilsmeier reagent.
-
Temperature Control: The initial addition of phosphorus oxychloride should be carried out at a low temperature (0-5°C) to control the reaction.[1] The subsequent cyclization requires a prolonged refluxing time of 15 hours.[1]
-
Hydrolysis Conditions: The final workup step involving hydrolysis is critical. The temperature should be carefully controlled at 40-45°C to ensure the formation of the desired product and minimize the formation of byproducts.[1]
-
Substrate Reactivity: The pyridine ring is electron-deficient, making it less reactive towards electrophilic substitution.[4] This necessitates carefully optimized and stringent reaction conditions.
Q4: I am observing chlorinated byproducts or decomposition of my starting material during the Vilsmeier reaction. How can I mitigate this?
A4: The Vilsmeier-Haack reaction can sometimes lead to undesired chlorination or decomposition, especially with sensitive substrates.
-
Control of Reagent Stoichiometry: An excess of POCl₃ can lead to unwanted side reactions, including chlorination at other positions or decomposition.[5] Carefully control the molar ratios of your reagents.
-
Reaction Temperature: Overly high temperatures can promote decomposition. While this reaction requires reflux, ensure the temperature is not excessively high.
-
Alternative Reagents: In some cases, using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, might be less prone to side reactions.[5]
Data Presentation
Table 1: Optimized Reaction Conditions for the Synthesis of this compound
| Step | Reaction | Starting Materials | Molar Ratio | Temperature | Reaction Time | Reported Overall Yield |
| 1 | Nucleophilic Addition | Cyclopentanone, Benzylamine | 1.02 : 1 | 117-121°C | 40 min | 45.9%[1] |
| 2 | Acetylization | N-cyclopentylidene(phenyl)methanamine, Acetic Anhydride | 1 : 1.1 | 0-5°C (addition), 20-25°C (reaction) | 14 h | |
| 3 | Vilsmeier Cyclization | N-benzyl-N-cyclopentenylacetamide, Phosphorus Oxychloride | - | 0-5°C (addition), Reflux | 15 h | |
| - | Hydrolysis | - | - | 40-45°C | - |
Experimental Protocols
Synthesis of this compound
This protocol is based on the reported three-step synthesis with an overall yield of 45.9%.[1]
Step 1: Synthesis of N-cyclopentylidene(phenyl)methanamine
-
In a round-bottom flask equipped with a reflux condenser, combine benzylamine and cyclopentanone in a 1:1.02 molar ratio.
-
Heat the mixture to reflux at a temperature of 117-121°C.
-
Maintain reflux for 40 minutes.
-
After cooling, the crude product can be used directly in the next step or purified by distillation under reduced pressure.
Step 2: Synthesis of N-benzyl-N-cyclopentenylacetamide
-
Cool the crude N-cyclopentylidene(phenyl)methanamine from Step 1 to 0-5°C in an ice bath.
-
Slowly add acetic anhydride (1.1 molar equivalents relative to the initial amount of benzylamine) to the cooled solution while maintaining the temperature between 0-5°C.
-
After the addition is complete, allow the reaction mixture to warm to 20-25°C.
-
Stir the reaction mixture at this temperature for 14 hours.
-
The resulting crude N-benzyl-N-cyclopentenylacetamide can be used in the next step without further purification.
Step 3: Synthesis of this compound
-
Cool the crude N-benzyl-N-cyclopentenylacetamide from Step 2 to 0-5°C.
-
Slowly add phosphorus oxychloride under an inert atmosphere, keeping the temperature between 0-5°C.
-
After the addition, heat the reaction mixture to reflux and maintain for 15 hours.
-
Cool the reaction mixture and carefully perform hydrolysis by adding it to water while maintaining the temperature at 40-45°C.
-
The product can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer washed with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for the Vilsmeier cyclization step.
References
Technical Support Center: Purification of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying this compound are vacuum distillation, column chromatography, and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: My purified this compound is a yellow or brownish oil/solid. Is this normal?
A2: While the pure compound is expected to be a white to light yellow solid, discoloration to yellow or brown can occur due to minor impurities or degradation products. Further purification by column chromatography or recrystallization can often yield a colorless product.
Q3: What are the typical storage conditions for purified this compound?
A3: To prevent degradation, the purified compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C, protected from light and moisture.
Q4: What are the expected spectroscopic data for pure this compound?
A4: The structure of the compound is typically confirmed by LC-MS and 1H NMR.[1] While specific shifts can vary slightly based on the solvent and instrument, you should look for characteristic signals corresponding to the aromatic and aliphatic protons of the cyclopenta[b]pyridine ring system.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Separation of Product from Impurities | Incorrect mobile phase polarity. | Optimize the eluent system. A common starting point for related compounds is a mixture of ethyl acetate and petroleum ether or hexanes.[2] A gradient elution may be necessary. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Tailing of the product spot on TLC. | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to suppress the interaction of the pyridine nitrogen with the acidic silica gel. | |
| Product is not Eluting from the Column | Mobile phase is too non-polar. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture. |
| Multiple Spots on TLC of a Purified Fraction | Co-eluting impurities. | Re-purify the collected fractions using a shallower solvent gradient or a different solvent system. |
| On-column degradation. | The compound may be sensitive to the silica gel. Consider using neutral or basic alumina for chromatography. |
Recrystallization Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Product Oiling Out Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling point solvent or a solvent mixture. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Solution is supersaturated with impurities. | Attempt to purify the crude material by another method (e.g., column chromatography) before recrystallization. | |
| No Crystals Form Upon Cooling | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the product and then cool again. |
| The compound is very soluble in the chosen solvent even at low temperatures. | Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the solution until it becomes cloudy, then heat to redissolve and cool slowly. | |
| Low Recovery of the Product | Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve the crude product. |
| The product is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Vacuum Distillation Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Bumping or Uncontrolled Boiling | Lack of smooth boiling. | Use a magnetic stir bar or boiling chips to ensure smooth boiling. Ensure a slow and steady heating rate. |
| Product Decomposing During Distillation | The distillation temperature is too high. | Reduce the pressure of the vacuum system to lower the boiling point of the compound. Ensure the heating mantle is not set to an excessively high temperature. |
| Poor Separation from Impurities | Boiling points of the product and impurities are too close. | Use a fractional distillation column (e.g., a Vigreux column) to improve separation efficiency. |
Data Presentation
While specific quantitative data for the purification of this compound is not extensively available in the reviewed literature, the following tables provide a summary of expected outcomes based on the synthesis of the compound and purification of analogous structures.
Table 1: Overall Synthesis Yield
| Reaction Step | Parameter | Value | Reference |
| Three-step synthesis from cyclopentanone and benzylamine | Overall Yield | 45.9% | [1] |
Table 2: Representative Purification Data for Analogous Pyridine Derivatives
| Purification Method | Compound Type | Eluent/Solvent System | Typical Yield | Reference |
| Column Chromatography | 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues | Ethyl acetate/Petroleum ether (1:5 to 1:1) | 68-88% | [2] |
| Column Chromatography | Substituted Pyridines | Ethyl acetate/Hexanes (5:95 to 20:80) | 79-90% |
Note: The yields presented in Table 2 are for compounds structurally related to this compound and should be used as a general guideline.
Experimental Protocols
The following are detailed methodologies for the key purification techniques, adapted from procedures for similar chlorinated pyridine compounds.
Protocol 1: Column Chromatography
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Preparation of the Column:
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Select a glass column of appropriate size for the amount of crude material.
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Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
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Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel.
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Sample Loading:
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Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
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Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
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Start eluting with a low-polarity solvent mixture (e.g., 5% ethyl acetate in hexanes).
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Monitor the elution by Thin Layer Chromatography (TLC), visualizing the spots under UV light.
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Gradually increase the polarity of the eluent (e.g., to 10-20% ethyl acetate in hexanes) to elute the product.
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Collect fractions and combine those containing the pure product based on TLC analysis.
-
-
Solvent Removal:
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Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Protocol 2: Recrystallization
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Solvent Selection:
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In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents to test include hexanes, ethanol, isopropanol, or mixtures such as ethanol/water.
-
-
Dissolution:
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Place the crude material in an Erlenmeyer flask.
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Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (if necessary):
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If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
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Reheat the solution to boiling and perform a hot gravity filtration to remove the charcoal.
-
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Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature.
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Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of ice-cold recrystallization solvent.
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Dry the crystals under vacuum to remove any residual solvent.
-
Mandatory Visualization
Caption: Workflow for Column Chromatography Purification.
References
Technical Support Center: Synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent method involves a multi-step synthesis starting from cyclopentanone and benzylamine, which proceeds through nucleophilic addition, acetylation, and a Vilsmeier-Haack cyclization, followed by chlorination. An alternative route involves the oxidation of 2,3-cyclopentenopyridine to its N-oxide, followed by chlorination with phosphorus oxychloride (POCl₃). Multicomponent reactions have also been explored for the synthesis of related derivatives.
Q2: What is the role of the Vilsmeier-Haack reagent in this synthesis?
A2: The Vilsmeier-Haack reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is a key component in the cyclization step of the primary synthetic route. It acts as an electrophile that attacks the enamine intermediate, driving the formation of the pyridine ring.
Q3: Why is temperature control critical during the Vilsmeier-Haack reaction?
A3: Temperature control is crucial to prevent side reactions and decomposition of the starting materials or the desired product. Excessively high temperatures can lead to charring and the formation of intractable byproducts, while temperatures that are too low may result in an incomplete reaction or the recovery of unreacted starting materials.
Q4: Are there any specific safety precautions to consider when working with phosphorus oxychloride (POCl₃)?
A4: Yes, POCl₃ is a highly corrosive and moisture-sensitive reagent. It reacts violently with water, releasing toxic hydrogen chloride gas. All manipulations should be carried out in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reactions should be conducted under anhydrous conditions.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product in Vilsmeier-Haack Cyclization
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inactive Vilsmeier Reagent | Ensure that the POCl₃ and DMF are of high purity and anhydrous. The Vilsmeier reagent is moisture-sensitive and should be prepared in situ under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficiently Reactive Substrate | The enamine intermediate may not be electron-rich enough for the electrophilic attack. Confirm the formation of the N-cyclopentenylacetamide intermediate before proceeding with the cyclization. |
| Incorrect Reaction Temperature | If the reaction is sluggish, a moderate increase in temperature may be necessary. Conversely, if decomposition is observed, the reaction should be cooled. An optimal temperature range should be determined empirically. |
| Improper Stoichiometry | An incorrect ratio of the substrate to the Vilsmeier reagent can lead to low yields. A slight excess of the Vilsmeier reagent is often employed, but a large excess can promote side reactions. |
Problem 2: Formation of Significant Side Products
Possible Side Reactions & Mitigation Strategies
| Side Reaction | Description | Mitigation Strategy |
| Incomplete Cyclization | The Vilsmeier reagent may react with the enamine, but the subsequent ring-closing step does not occur, leading to formylated, uncyclized intermediates after workup. | Ensure sufficient reaction time and optimal temperature to drive the cyclization to completion. Monitor the reaction by TLC or LC-MS. |
| Dimerization of Intermediates | Reactive intermediates, such as the enamine, can potentially undergo self-condensation or dimerization reactions, especially under prolonged heating. | Maintain a controlled reaction temperature and avoid unnecessarily long reaction times. The use of a suitable solvent can also minimize intermolecular reactions. |
| Over-chlorination | In the subsequent chlorination step, reaction at positions other than C2 of the pyridine ring can occur, leading to di- or tri-chlorinated byproducts. | Carefully control the stoichiometry of the chlorinating agent (POCl₃) and the reaction temperature. |
| Hydrolysis of Chloro-substituent | During aqueous workup, the desired 2-chloro product can be hydrolyzed back to the corresponding 2-pyridone. | Perform the aqueous workup at low temperatures and quickly extract the product into an organic solvent. Use a mild base for neutralization. |
Experimental Protocols
Key Experiment: Vilsmeier-Haack Cyclization and Chlorination
This protocol is a generalized procedure based on literature methods.
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Formation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir the mixture at this temperature for 30-60 minutes.
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Addition of Substrate: Dissolve the N-cyclopentenylacetamide intermediate in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) and add it dropwise to the prepared Vilsmeier reagent at 0°C.
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Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature (typically between 60-80°C) and maintain it for several hours, monitoring the progress by TLC or LC-MS.
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Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) while keeping the temperature low.
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Extraction and Purification: Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields from Literature
| Synthetic Step | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Nucleophilic Addition | Cyclopentanone, Benzylamine | Reflux | 1-2 | >90 |
| Acetylation | N-cyclopentyl-N-phenylmethanamine, Acetic Anhydride | 0-25 | 12-16 | ~85 |
| Vilsmeier-Haack Cyclization | N-cyclopentenylacetamide, POCl₃, DMF | 60-80 | 12-16 | ~60 |
| Chlorination | 6,7-dihydro-5H-cyclopenta[b]pyridin-2-one, POCl₃ | Reflux | 4-6 | ~75 |
Visualizations
Technical Support Center: Optimization of Vilsmeier-Haack Reaction for Cyclopentapyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Vilsmeier-Haack formylation of cyclopentapyridines (also known as azaindoles). This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this reaction for the synthesis of functionalized heterocyclic compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the Vilsmeier-Haack formylation of cyclopentapyridine scaffolds.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and can rapidly decompose.[1] 2. Insufficient Substrate Reactivity: The cyclopentapyridine ring may not be electron-rich enough for the weakly electrophilic Vilsmeier reagent, especially if electron-withdrawing groups are present.[1] 3. Inadequate Reaction Temperature: The temperature may be too low to overcome the activation energy.[1] | 1. Ensure all glassware is rigorously dried (flame- or oven-dried) and the reaction is performed under an inert atmosphere (e.g., nitrogen, argon). Use anhydrous solvents and high-purity, dry reagents (DMF, POCl₃).[1] 2. For less reactive substrates, consider increasing the reaction temperature or using a larger excess of the Vilsmeier reagent.[2] 3. Gradually increase the reaction temperature, for example, from room temperature up to 70-80°C, while monitoring the reaction progress by TLC.[1][2] |
| Starting Material Decomposition | 1. Excessively High Reaction Temperature: Sensitive heterocyclic substrates can degrade at elevated temperatures.[1] 2. High Concentration of Vilsmeier Reagent: An excessive amount of POCl₃ relative to DMF can lead to overly harsh reaction conditions.[1] | 1. Maintain the lowest effective temperature. An optimal range is often found between 70-80°C. If decomposition is observed at higher temperatures, reducing it may improve the yield.[1] 2. Carefully control the stoichiometry. A DMF:POCl₃ ratio of 1:1.1 is a common starting point, but ratios as high as 5:6 have been used. Avoid large excesses of POCl₃.[1] |
| Formation of Multiple Products | 1. Di-formylation: Highly activated cyclopentapyridine rings can undergo formylation at multiple positions. 2. Incorrect Regioselectivity: While formylation typically occurs at the C3 position of the pyrrole ring in azaindoles, other isomers may form depending on the specific cyclopentapyridine isomer and substituents.[3] | 1. Use a controlled amount of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents relative to the substrate). Monitor the reaction closely and quench it as soon as the starting material is consumed.[4] 2. The regioselectivity is dictated by the electron density of the pyrrole ring. For 4-, 6-, and 7-azaindoles, electrophilic attack is favored at the C3 position.[3][5] |
| Formation of Chlorinated Byproducts | The Vilsmeier reagent (a chloroiminium salt) or unreacted POCl₃ can act as a chlorinating agent, particularly at higher temperatures.[4] | 1. Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.[4] 2. Consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction.[4] 3. Ensure a prompt and efficient aqueous work-up to hydrolyze any remaining reactive chlorine species.[4] |
| N-Formylation Instead of C-Formylation | The nitrogen of the pyrrole ring can be formylated, especially if it is unprotected. This is sometimes observed as a side product or even the main product under certain conditions. | 1. If C3-formylation is desired, consider protecting the pyrrole nitrogen (e.g., with a tosyl group) prior to the Vilsmeier-Haack reaction. The protecting group can be removed subsequently. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the Vilsmeier-Haack formylation of cyclopentapyridines (azaindoles)?
A1: For common azaindoles, the Vilsmeier-Haack reaction is highly regioselective. The formylation preferentially occurs at the C3 position of the electron-rich pyrrole ring, which is analogous to the reactivity of indole itself.[3] This has been observed for 4-azaindole, 6-azaindole, and 7-azaindole.[3][5]
Q2: What are the optimal ratios of DMF and POCl₃?
A2: The optimal ratio can depend on the specific substrate. A common starting point is a slight excess of phosphorus oxychloride relative to dimethylformamide, for instance, 1.05 equivalents of POCl₃ to 1 equivalent of DMF. However, in some cases, an excess of DMF is used. For the synthesis of 3-formyl-6-azaindoles, a significant excess of DMF was used as the solvent, with 3.3 equivalents of POCl₃ relative to the substrate.[6] It is crucial to avoid a large excess of POCl₃ as it can lead to decomposition.[1]
Q3: What is the ideal temperature for the reaction?
A3: The ideal temperature is highly dependent on the reactivity of the cyclopentapyridine substrate. The Vilsmeier reagent is typically prepared at a low temperature (0-5°C). The subsequent formylation reaction may be carried out at temperatures ranging from room temperature to 80°C or higher.[1] For less reactive substrates, gentle heating is often necessary.[1] However, for sensitive substrates, maintaining a lower temperature is crucial to prevent decomposition.[1]
Q4: What are suitable solvents for the Vilsmeier-Haack reaction?
A4: Often, an excess of DMF is used as both a reagent and a solvent.[6] Other anhydrous solvents such as 1,2-dichloroethane (DCE), chloroform, or acetonitrile can also be employed.[1][7] The choice of solvent can significantly impact the reaction outcome.[1]
Q5: How should the reaction be worked up?
A5: The reaction is typically quenched by carefully pouring the reaction mixture into a vigorously stirred mixture of crushed ice and water to hydrolyze the intermediate iminium salt.[1] The acidic mixture is then neutralized with a base, such as sodium bicarbonate, potassium carbonate, or sodium hydroxide solution, to a neutral or slightly basic pH.[2][6] The product is then extracted with a suitable organic solvent like dichloromethane or ethyl acetate.[2]
Quantitative Data Summary
The following table summarizes reaction conditions for the Vilsmeier-Haack formylation of various azaindole derivatives, providing a comparative overview.
| Substrate | Reagents (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Amino-4-methylpyridine | POCl₃ (3.3) | DMF | Room Temp | 48 | 62 |
| Indole | Vilsmeier Reagent (2.0) | DMF | 0 to Room Temp | 2.5 | 77 |
| 2-Methylindole | POCl₃, DMF | DMF | 98-100 | 3 | 71 (1-formyl), 22.5 (2-formyl) |
| 4-Methylindole | POCl₃, DMF | DMF | 0 to 85 | 8 | 90 |
| 5-Methylindole | POCl₃, DMF | DMF | 0 to 85 | 6 | 95 |
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of 3-Amino-4-methylpyridine to yield 3-Formyl-6-azaindole[6]
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Reagent Preparation: To 10 mL of anhydrous N,N-dimethylformamide (DMF) in a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add phosphorus oxychloride (POCl₃, 3.3 equivalents) dropwise at room temperature. Stir the mixture for 15 minutes.
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Substrate Addition: Add the 3-amino-4-methylpyridine substrate (1.0 equivalent) to the freshly prepared Vilsmeier reagent.
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Reaction: Stir the reaction mixture at room temperature for 48 hours.
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Work-up: If a precipitate forms, filter it off, wash with acetonitrile, dissolve in water, and neutralize with a potassium carbonate solution to a pH of 10. If no precipitate forms, pour the reaction mixture into water, alkalize with potassium carbonate to pH 10, and extract with ethyl acetate (3 x 30 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the product by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Vilsmeier-Haack formylation of cyclopentapyridines.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for addressing low product yield in the Vilsmeier-Haack reaction.
References
Technical Support Center: Crystallization of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Welcome to the technical support center for the crystallization of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound relevant to its crystallization?
Understanding the physicochemical properties of this compound is crucial for developing a successful crystallization protocol. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈ClN | [1] |
| Molecular Weight | 153.61 g/mol | [1] |
| Appearance | Not explicitly stated, but related compounds are often liquids or solids. | |
| Boiling Point (Predicted) | 236.5 ± 40.0 °C | [1] |
| Density (Predicted) | 1.241 ± 0.06 g/cm³ | [1] |
| LogP (Predicted) | 2.5 | [1] |
Q2: I have just completed the synthesis. What is a good starting point for the crystallization of crude this compound?
A documented synthesis of a related intermediate suggests that after refluxing in 20% hydrochloric acid, the product was obtained by concentrating the acidic solution and allowing it to "naturally crystallize".[1] This indicates that the hydrochloride salt of the compound may crystallize from aqueous acidic solutions. For the free base, a systematic solvent screening is the recommended starting point.
Q3: How do I perform an effective solvent screening for crystallization?
An effective solvent screening is fundamental to developing a robust crystallization process. The ideal solvent will dissolve the compound when hot but have low solubility at cooler temperatures. A systematic approach is outlined in the Experimental Protocols section.
Q4: My compound is not crystallizing. What are the common reasons and how can I induce crystallization?
Failure to crystallize is a common issue. The primary reasons include:
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High solubility in the chosen solvent: The solution may not be supersaturated upon cooling.
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Presence of impurities: Impurities can inhibit nucleation and crystal growth.
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Insufficient time: Some compounds require extended periods to nucleate.
To induce crystallization, you can try the following techniques:
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Scratching the inner surface of the flask with a glass rod to create nucleation sites.
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Seeding with a small crystal of the pure compound.
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Reducing the solvent volume by evaporation to increase the concentration.
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Adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to a solution of the compound until turbidity persists.
Q5: The product is "oiling out" instead of crystallizing. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is too concentrated. To remedy this:
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Add more of the primary solvent to dilute the solution.
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Reheat the solution to ensure complete dissolution.
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Allow the solution to cool more slowly.
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Consider using a lower-boiling point solvent.
Q6: The crystal yield is very low. How can I improve it?
Low yield can be attributed to several factors:
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Using too much solvent: This will keep a significant amount of the product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary for complete dissolution.
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Cooling too rapidly: This can lead to the formation of small crystals that are difficult to collect.
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Incomplete precipitation: Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath, to maximize crystal formation.
Q7: The resulting crystals are discolored. How can I remove colored impurities?
If the hot, dissolved solution of your compound is colored, you can add a small amount of activated charcoal to the solution and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities before allowing the solution to cool and crystallize.
Experimental Protocols
Protocol 1: General Recrystallization from a Single Solvent
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Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane). The ideal solvent will dissolve the compound when heated but show low solubility at room temperature.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
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Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
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Drying: Dry the crystals, for instance, in a desiccator under vacuum.
Protocol 2: Recrystallization using a Two-Solvent System
This method is useful when no single solvent has the ideal solubility profile.
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Solvent Pair Selection: Choose a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is poorly soluble. The two solvents must be miscible. Common pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.
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Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.
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Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes slightly turbid.
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Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.
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Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from Protocol 1.
Data Presentation
Due to the limited availability of specific quantitative solubility data for this compound in the public domain, a template for recording experimental solubility data is provided below. Researchers are encouraged to perform their own solubility screening to determine the optimal solvent system.
Table 1: Solubility Screening Template for this compound
| Solvent | Solubility at Room Temp. (e.g., 25°C) (Qualitative) | Solubility at Elevated Temp. (e.g., Boiling Point) (Qualitative) | Crystal Formation upon Cooling? (Yes/No) | Observations (e.g., color, crystal morphology) |
| Alcohols | ||||
| Methanol | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Ketones | ||||
| Acetone | ||||
| Esters | ||||
| Ethyl Acetate | ||||
| Aromatic Hydrocarbons | ||||
| Toluene | ||||
| Ethers | ||||
| Diethyl Ether | ||||
| Tetrahydrofuran (THF) | ||||
| Aliphatic Hydrocarbons | ||||
| Hexane | ||||
| Heptane | ||||
| Chlorinated Solvents | ||||
| Dichloromethane | ||||
| Aqueous Systems | ||||
| Water | ||||
| 1 M HCl |
Qualitative solubility can be described as: Insoluble, Sparingly Soluble, Soluble, Very Soluble.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the troubleshooting process.
Caption: A typical experimental workflow for recrystallization.
References
Technical Support Center: 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability issues of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and experimental issues related to the stability of this compound.
Storage and Handling
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air. It is also advisable to protect the compound from light and sources of ignition.[1]
Q2: My solid this compound has developed a yellowish or brownish tint. Is it still usable?
A2: A change in color often indicates degradation. While slight discoloration may not always signify a complete loss of reactivity, it is a strong indicator of impurity formation. It is highly recommended to assess the purity of the discolored material by analytical methods such as NMR, LC-MS, or GC-MS before use. If significant degradation is detected, purification by recrystallization or chromatography may be necessary.
Stability in Solution
Q3: How stable is this compound in common organic solvents?
A3: While specific stability data in various solvents is limited, 2-chloropyridine derivatives are generally more stable in anhydrous aprotic solvents like THF, dioxane, or toluene. Protic solvents, especially in the presence of bases, can promote nucleophilic substitution of the chlorine atom. For reactions, it is advisable to use freshly prepared solutions and to minimize the time the compound spends in solution.
Q4: I am observing the formation of a precipitate in my solution of this compound. What could be the cause?
A4: Precipitate formation could be due to several factors, including:
-
Hydrolysis: Reaction with residual water in the solvent can lead to the formation of the corresponding pyridone, which may have lower solubility.
-
Reaction with impurities: The compound might be reacting with impurities in the solvent or other reagents.
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Low solubility: The concentration of your solution might be too high for the chosen solvent, especially at lower temperatures.
It is recommended to filter and analyze the precipitate to identify its nature. Ensuring the use of anhydrous solvents and inert atmosphere can help mitigate these issues.
Reactivity and Decomposition
Q5: What are the likely degradation pathways for this compound?
A5: Based on the reactivity of 2-chloropyridines, the primary degradation pathways are likely to be:
-
Hydrolysis: The chloro group can be displaced by a hydroxyl group, especially under basic conditions, to form the corresponding 2-pyridone derivative. The zwitterionic character of the pyridone can enhance the rate of hydrolysis.[2]
-
Nucleophilic Substitution: The chlorine atom is susceptible to substitution by various nucleophiles.[3][4] This is a key aspect of its intended reactivity but can be a stability issue in the presence of unintended nucleophiles.
-
Photodegradation: Exposure to UV light can lead to the formation of various degradation products. For 2-chloropyridine, photolytic decomposition can yield products such as 1H-pyrrole-2-carboxaldehyde and 6-chloro-2-pyridinecarboxylic acid.[5]
-
Thermal Decomposition: At elevated temperatures, decomposition can occur, potentially leading to the formation of toxic fumes like hydrogen chloride and nitrogen oxides.[1]
Q6: I am getting a significant amount of dehalogenated product in my reaction. How can I minimize this side reaction?
A6: Dehalogenation of chloroarenes can be catalyzed by transition metals like palladium.[6] To minimize this side reaction:
-
Ensure your reaction setup is free from trace metal contaminants.
-
Avoid using reagents that can act as a hydride source.
-
If using a palladium catalyst for a cross-coupling reaction, carefully optimize the reaction conditions (ligand, base, temperature) to favor the desired coupling over dehalogenation.
Synthesis and Impurities
Q7: What are the common impurities that might be present in commercially available this compound?
A7: Impurities can arise from the synthesis process, which often involves a Vilsmeier cyclization.[7] Potential impurities include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Isomers: Positional isomers formed during the cyclization.
-
Hydrolyzed product: The corresponding 2-pyridone derivative due to exposure to moisture during workup or storage.
-
Solvent residues: Residual solvents from the purification process.
Q8: I am having trouble with the Vilsmeier cyclization step in the synthesis of this compound, with low yields and decomposition. What can I do?
A8: The Vilsmeier-Haack reaction can be sensitive to reaction conditions.[8] For troubleshooting:
-
Reagent quality: Ensure that the phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are of high purity and anhydrous.
-
Temperature control: The formation of the Vilsmeier reagent is typically done at low temperatures (e.g., 0°C). Overheating during the reaction can lead to decomposition.
-
Stoichiometry: The ratio of the Vilsmeier reagent to the substrate is crucial. An excess of the reagent can sometimes lead to unwanted side reactions or decomposition.[8]
Data Summary
| Parameter | Value/Information | Source |
| Storage Conditions | Cool, dry, well-ventilated, tightly sealed container, protected from light and ignition sources. | [1] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [1] |
| Thermal Decomposition Products | Nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen chloride. | [1] |
| Primary Degradation Pathways | Hydrolysis to 2-pyridone, Nucleophilic substitution, Photodegradation. | [4] |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
This protocol provides a general method for assessing the purity of this compound using ¹H NMR spectroscopy.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Internal Standard (Optional): For quantitative analysis, add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz).
-
Data Analysis:
-
Integrate the characteristic peaks of this compound.
-
Identify and integrate any impurity peaks.
-
Calculate the purity based on the relative integration of the compound and impurity peaks (and the internal standard if used).
-
Protocol 2: Small-Scale Stability Test in Solution
This protocol outlines a method to evaluate the stability of the compound in a specific solvent over time.
-
Solution Preparation: Prepare a solution of this compound of a known concentration in the solvent of interest (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, analyze a sample of the solution by a suitable analytical method (e.g., LC-MS or GC-MS) to determine the initial purity and concentration.
-
Incubation: Store the solution under the desired conditions (e.g., room temperature, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, 12, 24 hours), take an aliquot of the solution and analyze it using the same analytical method.
-
Data Evaluation: Compare the purity and concentration of the compound at each time point to the initial values to assess its stability in the chosen solvent under the tested conditions.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
Caption: Workflow for solution stability testing.
References
- 1. 6,7-Dihydro-5H-cyclopenta(b)pyridine(533-37-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 4. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the multi-step synthesis.
Step 1: Formation of N-cyclopentylidene(phenyl)methanamine
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Imine | Incomplete reaction. | - Ensure the molar ratio of benzylamine to cyclopentanone is approximately 1:1.02. - Maintain the reflux temperature between 117-121°C. - Extend the reflux time, monitoring by TLC until the starting material is consumed. |
| Water removal is inefficient. | - On a larger scale, consider using a Dean-Stark apparatus to effectively remove water and drive the equilibrium towards the product. | |
| Side reactions. | - Lowering the reaction temperature slightly might reduce the formation of undesired byproducts, though this could increase the required reaction time. |
Step 2: Formation of N-benzyl-N-cyclopentenylacetamide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Enamide | Incomplete acetylation. | - Maintain a slight excess of acetic anhydride (n(benzylamine):n(acetic anhydride) = 1:1.1). - Ensure the reaction temperature is maintained at 20-25°C for the specified duration (approx. 14 hours). |
| Temperature control issues during addition. | - The addition of acetic anhydride should be done at a low temperature (0-5°C) to control the exotherm. | |
| Isomerization of the double bond. | - The position of the double bond in the cyclopentenyl ring is crucial. Strict adherence to the recommended temperature profile helps to control the isomerization. |
Step 3: Vilsmeier Cyclization to this compound
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete cyclization. | - Ensure the reflux time is adequate (approx. 15 hours). - The quality of the phosphorus oxychloride (POCl₃) is critical; use a fresh, high-purity reagent. |
| Uncontrolled exotherm during POCl₃ addition. | - Add POCl₃ dropwise at a low temperature (0-5°C) with efficient stirring to dissipate heat. On a larger scale, consider a jacketed reactor with controlled cooling. | |
| Hydrolysis issues. | - The hydrolysis of the reaction intermediate should be carefully controlled. Maintain the temperature at 40-45°C during the addition of the reaction mixture to water or a basic solution. | |
| Formation of Tar-like Byproducts | High reaction temperature. | - Overheating during the Vilsmeier reaction can lead to polymerization and tar formation. Strict temperature control is essential. |
| Insufficient stirring. | - Inadequate mixing can lead to localized overheating and side reactions. Use appropriate mechanical stirring for the scale of the reaction. | |
| Product Purification Challenges | Residual POCl₃ or phosphoric acid. | - A thorough aqueous work-up is necessary. Washing with a mild base (e.g., sodium bicarbonate solution) can help neutralize acidic impurities. |
| Co-eluting impurities during chromatography. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary to separate closely related impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the overall expected yield for this three-step synthesis on a larger scale?
A1: The reported overall yield for this synthesis is in the range of 43-46%.[1][2] However, when scaling up, a slight decrease in yield can be expected. Careful optimization of each step is crucial to maintain a high overall yield.
Q2: Are there any specific safety precautions to consider when scaling up the Vilsmeier cyclization step?
A2: Yes, the reaction of phosphorus oxychloride (POCl₃) is highly exothermic and reacts violently with water. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). When scaling up, the addition of POCl₃ should be done slowly and with efficient cooling to prevent a runaway reaction. The quenching of the reaction mixture must also be performed with extreme care by slowly adding the reaction mixture to a cooled aqueous solution.
Q3: Can I monitor the progress of the reactions using TLC?
A3: Yes, Thin Layer Chromatography (TLC) is a suitable method to monitor the progress of all three steps. This will help in determining the completion of the reaction and identifying the presence of any significant side products.
Q4: What are the critical parameters to control for a successful scale-up?
A4: The most critical parameters are:
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Temperature control: Especially during the addition of acetic anhydride and phosphorus oxychloride, and during the hydrolysis step.
-
Molar ratios of reactants: Precise control of stoichiometry is important to maximize yield and minimize side reactions.
-
Efficient stirring: To ensure homogeneity and prevent localized overheating.
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Water removal: In the first step, efficient removal of water is key to driving the reaction to completion.
Q5: Are there any alternative synthetic routes to this compound?
A5: While the described three-step synthesis is a common method, alternative routes such as multicomponent reactions have been reported for the synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridine core structure.[3][4][5] These may offer advantages in terms of atom economy and step efficiency, but would require their own optimization for scale-up.
Data Presentation
Table 1: Summary of Optimized Reaction Conditions
| Step | Reaction | Key Reactants & Molar Ratio | Temperature (°C) | Reaction Time | Reported Yield |
| 1 | Imine Formation | Benzylamine : Cyclopentanone (1 : 1.02) | 117 - 121 (Reflux) | 40 min | High (not individually reported) |
| 2 | Enamide Formation | Benzylamine : Acetic Anhydride (1 : 1.1) | 0-5 (Addition), 20-25 (Reaction) | 14 h | High (not individually reported) |
| 3 | Vilsmeier Cyclization | - | 0-5 (POCl₃ Addition), Reflux | 15 h | - |
| Overall | - | - | - | - | ~45.9% [1] |
Experimental Protocols
Protocol 1: Synthesis of N-cyclopentylidene(phenyl)methanamine
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To a round-bottom flask equipped with a reflux condenser, add cyclopentanone (1.02 equivalents) and benzylamine (1.0 equivalent).
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Heat the mixture to reflux at a temperature of 117-121°C for 40 minutes.
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Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The crude product can be used in the next step without further purification.
Protocol 2: Synthesis of N-benzyl-N-cyclopentenylacetamide
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Cool the crude N-cyclopentylidene(phenyl)methanamine from the previous step to 0-5°C in an ice bath.
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Slowly add acetic anhydride (1.1 equivalents) dropwise, maintaining the temperature below 5°C.
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After the addition is complete, allow the reaction mixture to warm to 20-25°C and stir for 14 hours.
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Monitor the reaction progress by TLC.
-
Upon completion, the crude N-benzyl-N-cyclopentenylacetamide is used directly in the next step.
Protocol 3: Synthesis of this compound
-
Cool the crude N-benzyl-N-cyclopentenylacetamide to 0-5°C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise, ensuring the temperature is maintained below 5°C.
-
After the addition, heat the mixture to reflux and maintain for 15 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a vigorously stirred beaker of crushed ice or a cold aqueous basic solution.
-
Control the temperature of the hydrolysis mixture between 40-45°C.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain this compound.
Mandatory Visualization
Caption: Overall workflow for the three-step synthesis of the target compound.
Caption: A logical flowchart for troubleshooting low yield in the Vilsmeier cyclization step.
References
Technical Support Center: Byproduct Analysis in 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. The information provided is designed to help identify and resolve common issues related to byproduct formation during the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: One common method involves a three-step synthesis starting from cyclopentanone and benzylamine, which proceeds through nucleophilic addition, acetylization, and a Vilsmeier cyclization.[1] Another approach is the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.
Q2: What are the potential byproducts in the Vilsmeier-based synthesis of this compound?
A2: While specific byproducts for this exact reaction are not extensively documented in publicly available literature, based on the Vilsmeier-Haack reaction mechanism and general pyridine chemistry, potential byproducts could include:
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Unreacted starting materials or intermediates: Such as N-benzyl-N-cyclopentenylacetamide.
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Over-chlorinated or under-chlorinated species: Depending on the reaction conditions, incomplete chlorination or the introduction of a second chlorine atom are possibilities.
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Isomers: Formation of other positional isomers of the chloro-substituted pyridine ring.
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Hydrolysis products: If water is present during workup, the chloro group can be hydrolyzed to a hydroxyl group, forming 2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine.
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Polymerization products: Acidic conditions can sometimes lead to polymerization of starting materials or intermediates.
Q3: My reaction yield is consistently low. What are the possible causes?
A3: Low yields in the synthesis of this compound can be attributed to several factors:
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Suboptimal reaction temperature: The Vilsmeier cyclization step is sensitive to temperature. Ensure the phosphorus oxychloride feed temperature is maintained between 0-5°C and the subsequent reflux is carried out for a sufficient duration (e.g., 15 hours).[1]
-
Moisture in reagents or glassware: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
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Incorrect stoichiometry: The molar ratios of the reactants are crucial. For instance, in the formation of the intermediate N-benzyl-N-cyclopentenylacetamide, the ratio of benzylamine to acetic anhydride should be carefully controlled.[1]
-
Inefficient hydrolysis: The temperature during the hydrolysis step should be controlled (e.g., 40-45°C) to prevent degradation of the product.[1]
Q4: I am observing an unexpected peak in my LC-MS/GC-MS analysis. How can I identify it?
A4: Identifying unknown peaks requires a systematic approach:
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Analyze the Mass Spectrum: Determine the molecular weight of the impurity from the mass spectrum.
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Consider Potential Byproducts: Compare the molecular weight with those of the potential byproducts listed in Q2.
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Fragmentation Pattern Analysis: For GC-MS, analyze the fragmentation pattern to deduce the structure of the impurity.
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High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the exact mass and elemental composition, which is invaluable for identification.
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NMR Spectroscopy: If the impurity can be isolated, 1H and 13C NMR spectroscopy will provide definitive structural information.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity of Final Product | Incomplete reaction. | - Increase reaction time or temperature as per the protocol. - Monitor the reaction progress using TLC or a rapid LC-MS method. |
| Inefficient purification. | - Optimize the column chromatography conditions (e.g., solvent system, silica gel activity). - Consider recrystallization from a suitable solvent. | |
| Presence of hard-to-separate byproducts. | - Adjust reaction conditions to minimize byproduct formation (see FAQs). - Employ a more efficient separation technique, such as preparative HPLC. | |
| Formation of a Hydroxylated Byproduct | Presence of water during the reaction or workup. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Ensure the workup is performed under anhydrous conditions until the product is stable. |
| Inconsistent Reaction Outcomes | Variability in reagent quality. | - Use reagents from a reliable supplier and of the appropriate grade. - Purify reagents if necessary (e.g., distill solvents). |
| Fluctuations in reaction temperature. | - Use a temperature-controlled reaction setup (e.g., oil bath with a thermostat). | |
| Difficulty in Removing the Benzyl Protecting Group | Incomplete debenzylation. | - If a debenzylation step is employed, ensure the catalyst is active and the reaction goes to completion. - Monitor the reaction by TLC or LC-MS. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier Cyclization
This protocol is based on a reported synthesis.[1]
Step 1: Synthesis of N-cyclopentylidene(phenyl)methanamine
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In a reaction flask, combine cyclopentanone and benzylamine in a molar ratio of 1.02:1.
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Heat the mixture to a reflux temperature of 117-121°C for 40 minutes.
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Monitor the reaction by TLC. Upon completion, remove the excess cyclopentanone under reduced pressure.
Step 2: Synthesis of N-benzyl-N-cyclopentenylacetamide
-
Cool the product from Step 1 to 0-5°C.
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Slowly add acetic anhydride (1.1 equivalents relative to benzylamine).
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Allow the reaction to stir at 20-25°C for 14 hours.
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After the reaction is complete, quench with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
Step 3: Synthesis of this compound
-
Dissolve the N-benzyl-N-cyclopentenylacetamide from Step 2 in an anhydrous solvent (e.g., DMF).
-
Cool the solution to 0-5°C.
-
Slowly add phosphorus oxychloride (POCl3).
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After the addition, heat the reaction mixture to reflux and maintain for 15 hours.
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Cool the reaction mixture and carefully hydrolyze by pouring it onto ice, maintaining the temperature between 40-45°C.
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Neutralize the solution with a base (e.g., NaOH) and extract the product with an organic solvent.
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Purify the crude product by column chromatography.
Protocol 2: HPLC-MS Method for Byproduct Analysis
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
MS Detector: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-500.
Protocol 3: GC-MS Method for Byproduct Analysis
-
Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 min.
-
-
Injection Mode: Splitless.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Key Reactants | Molar Ratio | Temperature (°C) | Time (h) | Overall Yield (%) | Reference |
| 1 | Cyclopentanone, Benzylamine | 1.02 : 1 | 117-121 | 0.67 | - | [1] |
| 2 | Benzylamine, Acetic Anhydride | 1 : 1.1 | 20-25 | 14 | - | [1] |
| 3 | POCl3 | - | 0-5 (feed), reflux | 15 | 45.9 | [1] |
Visualizations
Caption: Experimental workflow for synthesis and byproduct analysis.
Caption: Troubleshooting flowchart for reaction optimization.
References
Technical Support Center: Optimizing Synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine and its derivatives. This guide aims to address common challenges and provide actionable solutions to optimize reaction conditions and improve overall yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic strategies are a multi-step synthesis involving a Vilsmeier-Haack reaction and a multicomponent reaction (MCR) approach. The multi-step synthesis typically starts from cyclopentanone and benzylamine, proceeding through nucleophilic addition, acetylation, and a Vilsmeier cyclization to form the chlorinated pyridine ring.[1] The MCR approach offers a more convergent route, constructing the pyridine ring in a single step from multiple starting materials.
Q2: What is the Vilsmeier-Haack reaction and why is it crucial in this synthesis?
A2: The Vilsmeier-Haack reaction is a formylation reaction that uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich substrate.[2][3][4] In the context of this compound synthesis, it is a key step for the cyclization and chlorination of an intermediate to form the final pyridine ring structure.
Q3: What are the main advantages of using a multicomponent reaction (MCR) for synthesizing these derivatives?
A3: MCRs are highly efficient as they combine several starting materials in a single pot to form a complex product, reducing the number of synthetic steps and purification procedures. This approach is atom-economical and allows for the rapid generation of a library of diverse derivatives by varying the starting components.
Q4: Are there any known biological activities or signaling pathway associations for cyclopenta[b]pyridine derivatives?
A4: While specific signaling pathway data for this compound is limited in the provided search results, related cyclopenta[c]pyridine derivatives have shown promising biological activities. These include anti-viral (against Tobacco Mosaic Virus), insecticidal, and broad-spectrum fungicidal activities.[5] Molecular docking studies suggest that these compounds may exert their effects by binding to viral receptor proteins.[5] The this compound core is a key intermediate in the synthesis of the fourth-generation cephalosporin antibiotic, cefpirome, suggesting its importance in antibacterial drug development.[1][6]
Troubleshooting Guides
Vilsmeier-Haack Cyclization Route
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Product Yield | 1. Inactive Vilsmeier reagent due to moisture. 2. Reaction temperature is too low. 3. Insufficiently activated substrate. | 1. Ensure all glassware is flame-dried and use anhydrous solvents. Use fresh, high-purity POCl₃ and DMF.[7] 2. The reaction may require heating. Optimal temperatures are often between 70-80°C. A temperature of 60°C might be too low, leading to the recovery of starting material.[8] 3. The substrate needs to be sufficiently electron-rich to react with the Vilsmeier reagent.[2] |
| Formation of a Dark, Tarry Residue | 1. Reaction overheating due to exothermic Vilsmeier reagent formation. 2. Presence of impurities in starting materials or solvents. | 1. Maintain strict temperature control, especially during the addition of POCl₃ to DMF. Use an ice bath to keep the temperature between 0-5°C.[7][9] 2. Use purified, high-purity starting materials and anhydrous solvents. |
| Multiple Products Observed on TLC | 1. Over-formylation (di- or tri-formylation) with highly activated substrates. 2. Side reactions due to incorrect stoichiometry or prolonged reaction time. | 1. Carefully control the molar ratio of the Vilsmeier reagent to the substrate. A 1:1 to 1.5:1 ratio is a good starting point.[9] 2. Monitor the reaction progress closely by TLC and stop the reaction once the starting material is consumed. |
| Formation of Pyridine N-oxide | Oxidation of the pyridine nitrogen by residual oxidizing agents or air. | While not a direct side product of the Vilsmeier reaction itself, it can occur in subsequent steps or during workup. If N-oxide formation is an issue, consider performing the reaction under an inert atmosphere. Reduction of the N-oxide back to the pyridine can be achieved using various reducing agents.[10] |
| Incomplete Hydrolysis of the Iminium Salt Intermediate | Insufficient water or improper pH during workup. | Ensure the reaction mixture is quenched with a sufficient amount of water or ice. Adjusting the pH to be slightly basic can facilitate the hydrolysis of the iminium salt to the final product. |
Multicomponent Reaction (MCR) Route
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield of Pyridine Product | 1. Inefficient reaction conditions (temperature, time, solvent). 2. Poor oxidation of the dihydropyridine intermediate. 3. Competing side reactions. | 1. Screen different solvents and catalysts. For instance, using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation or employing microwave-assisted synthesis can significantly improve yields.[11][12] 2. Use an effective oxidizing agent for the aromatization step. Milder options to classical oxidants like CrO₃ include ferric chloride or manganese dioxide.[11][13] 3. Carefully control the reaction temperature and stoichiometry. Stepwise addition of reagents can sometimes prevent the formation of side products.[11] |
| Difficulty in Product Isolation and Purification | 1. Formation of a complex mixture of products. 2. Product is highly soluble in the reaction solvent. | 1. Optimize reaction conditions for better selectivity. Column chromatography may be necessary to separate the desired product from byproducts. 2. If the product is soluble, consider precipitation by adding a non-solvent or using a different workup procedure. |
| Incomplete Reaction | 1. Steric hindrance from bulky starting materials. 2. Low reactivity of one of the components. | 1. For sterically hindered aldehydes, changing the solvent from ethanol to acetonitrile has been shown to improve yields in some pyridine MCRs.[14] 2. Increase the concentration of the less reactive component or use a more effective catalyst. |
Quantitative Data Presentation
Table 1: Optimized Reaction Conditions for Multi-step Synthesis of this compound [1]
| Step | Intermediate/Product | Reagents & Molar Ratio | Temperature (°C) | Reaction Time |
| 1 | N-cyclopentylidene(phenyl)methanamine | Cyclopentanone:Benzylamine (1.02:1) | 117 - 121 | 40 min (reflux) |
| 2 | N-benzyl-N-cyclopentenylacetamide | N-cyclopentylidene(phenyl)methanamine:Acetic anhydride (1:1.1) | 0-5 (feed), 20-25 (reaction) | 14 h |
| 3 | This compound | N-benzyl-N-cyclopentenylacetamide, POCl₃ | 0-5 (feed), Reflux | 15 h |
| 4 | Hydrolysis | - | 40-45 | - |
Overall Yield: 45.9%[1]
Experimental Protocols
Protocol 1: Multi-step Synthesis via Vilsmeier-Haack Cyclization
This protocol is adapted from the synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b]pyridine.[1]
Step 1: Synthesis of N-cyclopentylidene(phenyl)methanamine
-
In a round-bottom flask equipped with a reflux condenser, combine cyclopentanone and benzylamine in a molar ratio of 1.02:1.
-
Heat the mixture to reflux at 117-121°C for 40 minutes.
-
Monitor the reaction by TLC. Upon completion, allow the mixture to cool to room temperature.
Step 2: Synthesis of N-benzyl-N-cyclopentenylacetamide
-
Cool the product from Step 1 to 0-5°C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) while maintaining the temperature between 0-5°C.
-
Allow the reaction to warm to 20-25°C and stir for 14 hours.
Step 3: Vilsmeier Cyclization and Chlorination
-
Cool the product from Step 2 to 0-5°C.
-
Slowly add phosphorus oxychloride (POCl₃).
-
After the addition is complete, heat the mixture to reflux and maintain for 15 hours.
Step 4: Hydrolysis and Product Isolation
-
Cool the reaction mixture and carefully quench by pouring it onto ice.
-
Adjust the temperature to 40-45°C to complete the hydrolysis.
-
Neutralize the solution and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for the multi-step synthesis.
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Substituted Cyclopenta[b]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted cyclopenta[b]pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of cyclopenta[b]pyridine derivatives?
A1: Common starting materials vary depending on the desired substitution pattern. For the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles, 2,5-diarylidenecyclopentanone derivatives and propanedinitrile are frequently used.[1][2] The synthesis of 5-aryl-cyclopenta[c]pyridines often starts from a brominated cyclopenta[c]pyridine intermediate, which is then coupled with a substituted phenylboronic acid.[3] For 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, 2,3-cyclopentenopyridine analogues can be used as precursors for oxidation.[4][5]
Q2: I am having trouble with the solubility of my reagents. What solvents are typically used for these syntheses?
A2: The choice of solvent is crucial and depends on the specific reaction. For the cyclocondensation reaction to form 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles, anhydrous ethanol or methanol is commonly used, depending on the sodium alkoxide reagent (sodium ethoxide or sodium methoxide, respectively).[6] For Suzuki coupling reactions to synthesize 5-aryl-cyclopenta[c]pyridines, a mixture of 1,4-dioxane and water is a standard solvent system.[3] Manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues can be performed in water, highlighting a green chemistry approach.[4]
Q3: How can I confirm the successful synthesis and structure of my substituted cyclopenta[b]pyridine product?
A3: A combination of spectroscopic techniques is essential for structural confirmation. Infrared (IR) spectroscopy can identify key functional groups, such as the C≡N stretch in carbonitrile derivatives, which typically appears around 2204-2214 cm⁻¹.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of protons and carbons, allowing for the elucidation of the complete molecular structure.[1][5] Elemental analysis can be used to confirm the elemental composition of the synthesized compound.[1]
Troubleshooting Guides
Low or No Product Yield
Problem: My cyclocondensation reaction for 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles is giving a low yield.
| Potential Cause | Suggested Solution |
| Incorrect Reagent Stoichiometry | Ensure a 1:1 molar ratio between the 2,5-diarylidenecyclopentanone derivative, propanedinitrile, and sodium alkoxide.[1][6] |
| Insufficient Reaction Time or Temperature | The reaction is typically refluxed for at least one hour at 80 °C. Ensure the reaction has proceeded for the recommended duration at the correct temperature.[1][6] |
| Improper Work-up Procedure | After cooling, the reaction mixture should be diluted with a sufficient volume of distilled water (e.g., 150 mL) to precipitate the crude product, which is then collected by filtration and washed.[1][6] |
Problem: I am observing a low yield or no product in the Suzuki coupling to synthesize 5-aryl-cyclopenta[c]pyridines.
| Potential Cause | Suggested Solution |
| Steric Hindrance | Substituents on the phenylboronic acid, particularly at adjacent positions, can cause significant steric hindrance, preventing the catalyst from coupling with the substrate.[3] Consider using a less sterically hindered boronic acid if possible. |
| Catalyst Inactivity | Ensure the palladium catalyst, such as Pd(PPh₃)₄, is active. Use fresh catalyst or test its activity with a known reaction. The reaction should be conducted under an inert atmosphere (e.g., argon) to prevent catalyst degradation.[3] |
| Incorrect Base or Solvent | Potassium phosphate (K₃PO₄) is a commonly used base in this reaction, and a mixture of 1,4-dioxane and water is the typical solvent. Verify the amounts and purity of these reagents.[3] |
Experimental Workflows
A general workflow for troubleshooting synthetic problems can be visualized as follows:
Caption: A logical workflow for troubleshooting common synthetic issues.
A typical experimental workflow for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles is outlined below:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of LC-MS and GC-MS Methods for the Quantification of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Method Selection
The accurate quantification of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for process optimization, quality control, and regulatory compliance. This guide provides a comprehensive comparison of two powerful analytical techniques for this purpose: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines detailed experimental protocols, presents a comparative analysis of their performance characteristics, and provides visualizations to aid in methodological understanding.
While specific validated methods for this exact analyte are not widely published, the protocols and data presented herein are based on established methodologies for structurally similar chlorinated pyridine derivatives and halogenated heterocyclic compounds.
Data Presentation: A Comparative Overview
The choice between LC-MS and GC-MS for the analysis of this compound will depend on the specific requirements of the assay, including sensitivity, sample matrix, and available instrumentation. The following tables summarize the key performance parameters for hypothetical, yet representative, LC-MS/MS and GC-MS methods.
Table 1: Comparison of LC-MS/MS and GC-MS Method Performance
| Parameter | LC-MS/MS | GC-MS |
| Principle | Separation based on polarity, followed by detection based on mass-to-charge ratio. | Separation based on volatility and polarity, followed by detection based on mass-to-charge ratio. |
| Sensitivity | High (pg/mL to ng/mL range) | Moderate to High (ng/mL to µg/mL range) |
| Selectivity | Very High (utilizing precursor and product ion monitoring) | High (utilizing selected ion monitoring) |
| Sample Throughput | High | Moderate |
| Derivatization | Not typically required | May be required for improved volatility and peak shape |
| Key Advantage | Suitable for a wide range of polar and non-polar compounds; high sensitivity. | Excellent for volatile and semi-volatile compounds; robust and widely available. |
| Key Limitation | Susceptible to matrix effects; requires volatile mobile phase buffers. | Not suitable for non-volatile or thermally labile compounds. |
Table 2: Quantitative Performance Comparison
| Parameter | LC-MS/MS | GC-MS |
| Linearity (R²) | > 0.998 | > 0.995 |
| Limit of Detection (LOD) | ~0.1 ng/mL | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 ng/mL | ~5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 5% | < 10% |
Experimental Protocols
The following sections provide detailed methodologies for the LC-MS/MS and GC-MS analysis of this compound.
LC-MS/MS Method
This method is adapted from established procedures for the analysis of chlorinated pyridine derivatives.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of sample (e.g., in a reaction mixture or dissolved in a suitable solvent), add 1 mL of saturated sodium bicarbonate solution.
-
Add 5 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase.
2. Chromatographic Conditions
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 20% B
-
1-5 min: 20% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 20% B
-
6.1-8 min: 20% B
-
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
Quantifier: m/z 154.0 → 118.0
-
Qualifier: m/z 154.0 → 91.0
-
-
Ion Spray Voltage: 4500 V.
-
Temperature: 500°C.
GC-MS Method
This method is based on general procedures for the analysis of halogenated heterocyclic compounds.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Follow the same Liquid-Liquid Extraction protocol as described for the LC-MS/MS method.
-
After evaporation, reconstitute the residue in 100 µL of ethyl acetate.
2. Chromatographic Conditions
-
Instrument: Gas chromatograph coupled to a single quadrupole mass spectrometer.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 80°C (hold for 2 minutes).
-
Ramp: 15°C/min to 280°C (hold for 5 minutes).
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Selected Ions (Hypothetical): m/z 153 (M+), 118, 91.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and a logical comparison of the analytical techniques.
1H NMR Spectroscopic Confirmation of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic data for the confirmation of the chemical structure of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. To ensure unambiguous structural elucidation, this guide contrasts its expected spectral features with those of a potential isomer, 2-chloro-5,6-dihydro-7H-cyclopenta[c]pyridine. Detailed experimental protocols and data interpretation are provided to assist researchers in confirming the synthesis of the target compound.
Predicted 1H NMR Data for Structural Confirmation
The confirmation of the this compound structure relies on the distinct chemical shifts and coupling patterns of its aromatic and aliphatic protons. The electron-withdrawing effect of the chlorine atom at the C2 position and the anisotropic effects of the fused ring system are key determinants of the proton chemical shifts.
Below is a table summarizing the predicted 1H NMR data for this compound. These predictions are based on the analysis of structurally similar compounds, including 2-chloropyridine and various derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine.
Table 1: Predicted 1H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H3 | ~7.20 | Doublet | ~8.0 |
| H4 | ~7.55 | Doublet | ~8.0 |
| H5 (CH₂) | ~3.05 | Triplet | ~7.5 |
| H6 (CH₂) | ~2.15 | Quintet | ~7.5 |
| H7 (CH₂) | ~2.85 | Triplet | ~7.5 |
Comparison with a Potential Isomer
During the synthesis of this compound, the formation of isomeric byproducts is possible. A plausible alternative structure is 2-chloro-5,6-dihydro-7H-cyclopenta[c]pyridine. The 1H NMR spectrum of this isomer would exhibit a significantly different pattern, particularly in the aromatic region, due to the different substitution pattern on the pyridine ring.
Table 2: Comparative 1H NMR Data: Target Molecule vs. Potential Isomer
| Feature | This compound | 2-chloro-5,6-dihydro-7H-cyclopenta[c]pyridine (Predicted) | Key Differentiator |
| Aromatic Protons | Two doublets (~7.20 and ~7.55 ppm) | One singlet (~7.40 ppm) and one doublet (~8.20 ppm) | The number and multiplicity of aromatic signals are distinct. |
| Aliphatic Protons | Three distinct multiplets | Three distinct multiplets | While the general regions may be similar, the precise chemical shifts and coupling will differ due to the different points of fusion. |
| Symmetry | C1 symmetry | C1 symmetry | Both molecules are unsymmetrical, but the resulting spectra are clearly distinguishable. |
Experimental Protocol for 1H NMR Spectroscopy
To obtain a high-quality 1H NMR spectrum for structural confirmation, the following protocol is recommended:
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
2. NMR Data Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical acquisition parameters include:
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay: 1-2 seconds
-
Acquisition time: 2-4 seconds
-
Pulse width: 30-45 degrees
-
-
Process the data with appropriate phasing and baseline correction.
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using 1H NMR spectroscopy.
Purity Assessment of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical intermediates is a cornerstone of safe and effective drug development. In the synthesis of complex active pharmaceutical ingredients (APIs), the quality of each building block directly impacts the yield, impurity profile, and ultimately, the safety and efficacy of the final therapeutic agent. This guide provides a comprehensive purity assessment of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate in the synthesis of the fourth-generation cephalosporin antibiotic, cefpirome.[1][2][3]
This document presents a comparative analysis of this compound with a potential alternative, 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine. While not a direct replacement in all synthetic routes, the bromo-analog represents a viable alternative in many coupling reactions due to its often-differing reactivity, which can be advantageous in specific synthetic contexts. The guide includes a summary of quantitative purity data, detailed experimental protocols for key analytical techniques, and visualizations to aid in understanding the experimental workflows.
Comparative Purity Analysis
The purity of pharmaceutical intermediates is typically determined by a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for quantifying the purity of a compound and identifying impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful, primary method for purity determination that is gaining increasing acceptance by regulatory bodies.[4][5]
| Compound | Analytical Method | Reported Purity (%) | Potential Impurities (from synthesis) |
| This compound | HPLC | 99.7[1] | Unreacted starting materials (cyclopentanone, benzylamine), incompletely cyclized intermediates, over-chlorinated species, residual solvents. |
| qNMR | >99.5 (Typical) | As above. | |
| 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | HPLC | >99.0 (Estimated) | Unreacted starting materials, incompletely cyclized intermediates, over-brominated species, residual solvents. |
| qNMR | >99.0 (Estimated) | As above. |
Note: The purity of 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is an estimated value based on the typical purity of analogous pharmaceutical intermediates.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the purity assessment of this compound are provided below. These protocols are based on established methods for similar heterocyclic compounds and can be adapted as needed.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for the quantitative analysis of this compound and its potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)[6]
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.[6]
-
Sample Preparation: Accurately weigh and dissolve a known amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection wavelength: 254 nm
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment
qNMR provides a direct and highly accurate method for determining the purity of a substance using an internal standard.[4][7]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
Internal standard with a known purity (e.g., maleic anhydride, dimethyl sulfone)
-
Sample of this compound
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.[7]
-
NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, ensuring a long relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of all signals.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Purity Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualizing Experimental Workflows
To further clarify the processes involved in the purity assessment, the following diagrams illustrate the logical workflows for the analytical methods described.
Synthesis and Potential Impurities
The synthesis of this compound typically involves a multi-step process starting from cyclopentanone and benzylamine.[3] Understanding the synthetic route is crucial for identifying potential process-related impurities.
This synthetic pathway suggests that potential impurities in the final intermediate could include unreacted starting materials, byproducts from incomplete reactions at each step, and potentially over-halogenated species from the Vilsmeier-Haack reaction. Rigorous purification and analytical testing are therefore essential to ensure the high purity required for subsequent steps in API synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Cefpirome | C22H22N6O5S2 | CID 5479539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Guide to the Synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a crucial building block, notably in the synthesis of fourth-generation antibiotics such as cefpirome. This guide provides a comparative analysis of the primary synthetic route to this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in methodological selection and optimization.
Route 1: Vilsmeier-Haack Cyclization of an N-acyl-N-benzyl-cyclopentenylamine
This well-documented, multi-step synthesis commences from readily available starting materials, cyclopentanone and benzylamine. The key transformation is a Vilsmeier-Haack reaction, which facilitates the cyclization and concomitant chlorination to form the desired fused pyridine ring system.
Experimental Protocol
Step 1: Synthesis of N-cyclopentylidene(phenyl)methanamine
-
To a reaction vessel, add cyclopentanone and benzylamine in a molar ratio of 1.02:1.
-
The mixture is heated to a reflux temperature of 117-121°C and maintained for 40 minutes.
-
Upon completion, the reaction mixture is cooled, and the product, N-cyclopentylidene(phenyl)methanamine, is isolated.
Step 2: Synthesis of N-benzyl-N-cyclopentenylacetamide
-
The N-cyclopentylidene(phenyl)methanamine is dissolved in a suitable solvent.
-
The solution is cooled to 0-5°C.
-
Acetic anhydride is added dropwise, maintaining the temperature, with a molar ratio of 1.1:1 relative to the starting benzylamine.
-
The reaction is allowed to warm to 20-25°C and stirred for 14 hours.
-
The resulting N-benzyl-N-cyclopentenylacetamide is isolated and purified.
Step 3: Vilsmeier-Haack Cyclization to this compound
-
The N-benzyl-N-cyclopentenylacetamide is dissolved in a suitable solvent and cooled to 0-5°C.
-
Phosphorus oxychloride (POCl₃) is added dropwise, maintaining the low temperature.
-
The reaction mixture is then heated to reflux and maintained for 15 hours.
-
After reflux, the mixture is carefully cooled and subjected to hydrolysis at 40-45°C.
-
The final product, this compound, is isolated and purified. The structure of the product can be confirmed by LC-MS and ¹H NMR.[1]
Quantitative Data
| Parameter | Value | Reference |
| Overall Yield | 45.9% | [1] |
| Purity (of a related, de-chlorinated product) | 99.7% (HPLC) | [2] |
| Reaction Time (Step 1) | 40 minutes | [1] |
| Reaction Time (Step 2) | 14 hours | [1] |
| Reaction Time (Step 3) | 15 hours | [1] |
Logical Workflow
Caption: Vilsmeier-Haack Synthesis Workflow.
Alternative Approach: Multicomponent Cyclocondensation for Derivative Synthesis
While not a direct route to the unsubstituted target molecule, multicomponent reactions (MCRs) offer an efficient and versatile strategy for synthesizing highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. This approach involves the one-pot reaction of several starting materials to rapidly build molecular complexity.
One such example is the cyclocondensation of a 2,5-diarylidenecyclopentanone derivative with propanedinitrile, catalyzed by a sodium alkoxide.[3][4] This method provides access to a range of 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles in good yields.[3]
General Reaction Scheme
Caption: Multicomponent Reaction for Derivative Synthesis.
Comparison of Synthetic Strategies
| Feature | Vilsmeier-Haack Route | Multicomponent Cyclocondensation |
| Product | This compound | Highly substituted derivatives |
| Synthetic Approach | Linear, multi-step synthesis | Convergent, one-pot reaction |
| Starting Materials | Simple, readily available | More complex, pre-functionalized starting materials |
| Versatility | Primarily for the target molecule | High, allows for diverse substitutions |
| Atom Economy | Moderate | High |
| Overall Yield | 45.9% for the target molecule[1] | Good to excellent for derivatives (e.g., 75-77%)[3] |
Conclusion
The Vilsmeier-Haack cyclization represents a robust and well-established method for the synthesis of the key intermediate, this compound. While it involves multiple steps, it utilizes simple starting materials and provides a respectable overall yield. For the synthesis of more complex, functionalized derivatives of the 6,7-dihydro-5H-cyclopenta[b]pyridine core, multicomponent reactions offer a highly efficient and versatile alternative. The choice of synthetic route will ultimately depend on the specific target molecule and the desired level of molecular complexity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Pyridine Intermediates in Cross-Coupling Reactions: Spotlight on 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecules. Pyridine derivatives are ubiquitous scaffolds in pharmaceuticals and functional materials, with halopyridines serving as versatile intermediates for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the performance of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine against other common pyridine intermediates in key synthetic transformations.
This document delves into the reactivity of these intermediates in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, presenting available experimental data to inform synthetic strategy. While direct comparative performance data for this compound under standardized conditions is limited in publicly available literature, this guide synthesizes existing data for common pyridine intermediates to provide a valuable comparative context.
General Reactivity Trends in Cross-Coupling
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The established order of reactivity is I > Br > Cl > F. This trend is inversely correlated with the bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond, the rate-determining step, more facile for heavier halogens. Consequently, iodo- and bromopyridines are generally more reactive, often requiring milder reaction conditions and shorter reaction times compared to their chloro-counterparts. Chloropyridines, while more cost-effective and readily available, typically necessitate more specialized and highly active catalyst systems to achieve comparable yields.
The electronic properties of the pyridine ring and its substituents also play a crucial role. Electron-withdrawing groups enhance the electrophilicity of the carbon center, facilitating oxidative addition. Conversely, electron-donating groups can decrease reactivity. The fused electron-donating cyclopentane ring in this compound is expected to slightly reduce the reactivity of the C-Cl bond compared to unsubstituted 2-chloropyridine.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The following table summarizes representative yields for the coupling of various pyridine intermediates with phenylboronic acid.
| Pyridine Intermediate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | ~85 | [1] |
| 3-Bromopyridine | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/H₂O | 80 | 1 | 95 | [2] |
| 2-Fluoropyridine | Generally unreactive as an electrophile in Suzuki-Miyaura coupling | ||||||
| This compound | No direct data available for Suzuki-Miyaura coupling with phenylboronic acid |
Analysis: As expected, 3-bromopyridine demonstrates high reactivity, affording an excellent yield in a short reaction time with a standard catalyst system. 2-Chloropyridine requires a more specialized, electron-rich phosphine ligand (SPhos) and a stronger base to achieve a high yield. While no direct quantitative data for the Suzuki-Miyaura coupling of this compound is available, its structural similarity to 2-chloropyridine suggests that it would likely require a highly active catalyst system, similar to those employed for other challenging 2-chloropyridines.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. The table below presents a comparison of different pyridine intermediates in their reaction with a common amine coupling partner.
| Pyridine Intermediate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 24 | ~63 | [3] |
| 3-Bromopyridine | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 2 | 98 | [4] |
| This compound | No direct data available for Buchwald-Hartwig amination with aniline |
Analysis: Similar to the Suzuki-Miyaura coupling, 3-bromopyridine exhibits superior reactivity in the Buchwald-Hartwig amination, providing a near-quantitative yield under relatively mild conditions. 2-Chloropyridine necessitates a more specialized ligand (Xantphos) and higher temperatures to achieve a moderate yield. The lack of specific data for this compound again suggests that its reactivity would be comparable to or slightly less than that of 2-chloropyridine, requiring robust catalytic systems for efficient C-N bond formation.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 eq)
-
Phenylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 eq)
-
1,4-Dioxane (anhydrous, 5 mL)
-
Water (degassed, 1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyridine, phenylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.[1]
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.[1]
-
Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.[1]
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[1]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of 3-Bromopyridine with Aniline
Materials:
-
3-Bromopyridine (1.0 mmol, 1.0 eq)
-
Aniline (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
BINAP (0.015 mmol, 1.5 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq)
-
Toluene (anhydrous, 5 mL)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with palladium(II) acetate, BINAP, and sodium tert-butoxide.[4]
-
Add toluene, followed by 3-bromopyridine and aniline.[4]
-
Seal the tube with a Teflon screw cap, remove from the glovebox, and heat in an oil bath at 80 °C for 2 hours.[4]
-
After cooling to room temperature, dilute the reaction mixture with ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a cross-coupling reaction.
Conclusion
The selection of a pyridine intermediate for cross-coupling reactions is a critical decision in synthetic planning. While brominated pyridines offer higher reactivity and often lead to higher yields under milder conditions, chlorinated pyridines, including this compound, represent more economical and readily available alternatives. The successful application of these less reactive intermediates hinges on the use of modern, highly active palladium catalyst systems. Although direct quantitative performance data for this compound in Suzuki-Miyaura and Buchwald-Hartwig reactions is not extensively documented, the principles of reactivity and the data available for analogous 2-chloropyridines provide a strong basis for anticipating its behavior and for the rational design of effective synthetic protocols. Further experimental investigation into the reactivity of this specific intermediate would be a valuable contribution to the field.
References
The Untapped Therapeutic Potential of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds consistently emerging as a promising scaffold. Among these, the 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine core represents a structure of significant interest. Its role as a key intermediate in the synthesis of the fourth-generation cephalosporin antibiotic, cefpirome, underscores its potential in the development of new anti-infective agents. This guide provides a comparative analysis of the biological activities of derivatives based on the broader cyclopenta[b]pyridine and related fused pyridine systems, offering insights into the prospective applications of this compound derivatives in drug discovery. While comprehensive studies on a series of this compound derivatives are not extensively documented, this guide synthesizes available data from structurally related compounds to highlight their therapeutic promise.
Comparative Biological Activities
The biological potential of cyclopenta[b]pyridine and its analogs spans a wide spectrum of therapeutic areas, including anticancer, antibacterial, antiviral, and fungicidal activities. The following tables summarize the quantitative data from studies on various derivatives, providing a comparative overview of their efficacy.
Anticancer Activity
Fused pyridine heterocycles have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[1]
Table 1: In Vitro Anticancer Activity of Fused Pyridine Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thieno[2,3-b:4,5-b']dipyridine | 11d | MCF-7 (Breast) | 5.95 | Doxorubicin | - |
| Thieno[2,3-b:4,5-b']dipyridine | 11d | HCT-116 (Colon) | 6.09 | Doxorubicin | - |
| Pyridine Conjugates | 18-23 | HepG2 (Liver) | Superior to 5-FU & Doxorubicin | 5-Fluorouracil, Doxorubicin | - |
| Pyridine-Urea Hybrids | 8e, 8n | MCF-7 (Breast) | Stronger than Doxorubicin | Doxorubicin | - |
| Cyclopenta[b]quinoline-1,8-dione | 6h | Raji (Lymphoma) | 82 (IC30) | - | - |
| Cyclopenta[b]quinoline-1,8-dione | 6h | HeLa (Cervical) | 24.4 (IC30) | - | - |
| 1,4-Dihydropyridines | 7a | MOLT-4 (Leukemia) | 17.4 | - | - |
IC50: Half-maximal inhibitory concentration. IC30: 30% inhibitory concentration.
Antimicrobial Activity
The core structure's link to cefpirome suggests a strong potential for antibacterial activity. Studies on related fused pyridine systems have confirmed this, with derivatives showing efficacy against both Gram-positive and Gram-negative bacteria.
Table 2: In Vitro Antibacterial Activity of Fused Pyridine Derivatives
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Pyridine-pyrimidine hybrids | 4b | E. coli | 62.5 | Chloramphenicol | - |
| Pyridine-pyrimidine hybrids | 4d | S. aureus | 62.5 | Chloramphenicol | - |
| Pyridine-pyrimidine hybrids | 4m | S. pyogenes | 62.5 | Chloramphenicol | - |
| Pyridothienopyrimidine | 6, 7, 8, 11 | B. subtilis | 75 | - | - |
| Pyridothienopyrimidine | 5 | P. aeruginosa | - | - | - |
MIC: Minimum Inhibitory Concentration.
Antiviral and Fungicidal Activities
Research into 5-aryl-cyclopenta[c]pyridine derivatives has revealed significant activity against the Tobacco Mosaic Virus (TMV) and various fungal pathogens.[2][3]
Table 3: Antiviral and Fungicidal Activity of 5-Aryl-cyclopenta[c]pyridine Derivatives
| Compound | Activity | Organism/Virus | Inhibition/Effect | Concentration |
| 4k | Anti-TMV (Inactivation) | Tobacco Mosaic Virus | 51.1 ± 1.9% | 500 µg/mL |
| 4k | Anti-TMV (Curative) | Tobacco Mosaic Virus | 50.7 ± 3.6% | 500 µg/mL |
| 4k | Anti-TMV (Protection) | Tobacco Mosaic Virus | 53.8 ± 2.8% | 500 µg/mL |
| 4i | Fungicidal | Sclerotinia sclerotiorum | 91.9% | 50 µg/mL |
| 4i | Fungicidal | Botrytis cinerea | 75% | 50 µg/mL |
| 4i | Fungicidal | Phytophthora infestans | 62.5% | 50 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key biological assays cited.
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[4]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to attach overnight.[4]
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.[4]
-
MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO.[4]
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined from the dose-response curve.[4]
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the minimum inhibitory concentration (MIC) of a compound against bacterial strains.
-
Bacterial Strains: Standard bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa) are used.
-
Inoculum Preparation: Bacterial colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.[5]
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.[5]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[6]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]
Visualizing the Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is critical for rational drug design and development.
Anticancer Signaling Pathway
Many pyridine derivatives exert their anticancer effects by inducing G2/M cell cycle arrest and apoptosis, often involving the p53 and JNK signaling pathways.[1]
Caption: Proposed anticancer mechanism of pyridine derivatives.
Experimental Workflow for Biological Screening
The process of evaluating the biological activity of novel compounds follows a structured workflow, from initial synthesis to detailed mechanistic studies.
Caption: General workflow for biological evaluation.
References
- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of some novel fused pyridine ring system | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and anticancer activity of some novel fused pyridine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdb.apec.org [pdb.apec.org]
- 6. biomerieux.com [biomerieux.com]
Structure-activity relationship of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine analogues
For Researchers, Scientists, and Drug Development Professionals
The cyclopenta[b]pyridine scaffold is a versatile heterocyclic structure that has been explored for a range of biological activities. Analogues of this core have shown promise in diverse fields, from agrochemicals to potential therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 6,7-dihydro-5H-cyclopenta[b]pyridine and related cyclopenta[c]pyridine derivatives, with a focus on their anti-viral, fungicidal, and kinase inhibitory activities. The information is compiled from recent studies to aid in the rational design of new, more potent compounds.
Anti-Tobacco Mosaic Virus (TMV) and Fungicidal Activity of 5-Aryl-cyclopenta[c]pyridine Derivatives
A series of novel 5-aryl-cyclopenta[c]pyridine derivatives have been synthesized and evaluated for their potential as agrochemical agents.[1][2] Taking the natural product cerbinal as a lead compound, modifications at the 5-position of the cyclopenta[c]pyridine core have yielded compounds with significant activity against Tobacco Mosaic Virus (TMV) and various fungal pathogens.
Comparative Biological Activity Data
The following table summarizes the in vivo anti-TMV activity and in vitro fungicidal activity of selected 5-aryl-cyclopenta[c]pyridine analogues at a concentration of 500 µg/mL.[1][2]
| Compound | R Group (at position 5) | Anti-TMV Inactivation Effect (%) | Anti-TMV Curative Effect (%) | Anti-TMV Protection Effect (%) | Fungicidal Activity (% Inhibition against S. sclerotiorum) |
| 4a | Phenyl | 45.2 ± 2.1 | 43.8 ± 1.8 | 46.1 ± 2.5 | - |
| 4d | 4-Fluorophenyl | 48.9 ± 2.8 | 47.5 ± 2.2 | 49.3 ± 3.1 | - |
| 4g | 4-Methoxyphenyl | 50.1 ± 3.2 | 48.7 ± 2.9 | 51.5 ± 3.4 | - |
| 4i | 3,4,5-Trifluorophenyl | - | - | - | 91.9 ± 2.3 |
| 4k | 3-Methoxyphenyl | 51.1 ± 1.9 | 50.7 ± 3.6 | 53.8 ± 2.8 | - |
| Ribavirin | (Reference) | 39.1 ± 2.6 | 38.4 ± 1.5 | 39.6 ± 3.8 | - |
Note: Fungicidal activity for some compounds was highlighted against different pathogens. Compound 4i also showed 75% inhibition against Botrytis cinerea and 62.5% against Phytophthora infestans at 50 µg/mL.[1]
Structure-Activity Relationship Insights
The data reveals several key SAR trends for anti-TMV activity:
-
Aryl Substitution: The presence of an aryl group at the 5-position is crucial for activity.
-
Substitution Pattern on the Aryl Ring:
-
Electron-donating groups, such as a methoxy group, appear to enhance anti-TMV activity. Notably, the meta-methoxy substitution (4k ) provided the most potent anti-TMV effects, slightly better than the para-methoxy substitution (4g ).[1][2]
-
Halogen substitution also influences activity. A 4-fluoro substituent (4d ) showed improved activity over the unsubstituted phenyl ring (4a ).
-
-
Fungicidal Activity: For fungicidal activity, highly fluorinated aromatic rings, such as the 3,4,5-trifluorophenyl group in compound 4i , led to outstanding inhibition of Sclerotinia sclerotiorum.[1]
Experimental Protocols
Synthesis of 5-Aryl-cyclopenta[c]pyridine Derivatives: The synthesis of the target compounds started from the natural product cerbinal. The key steps involved amination, bromination, and subsequent cross-coupling reactions to introduce the various aryl moieties at the 5-position of the cyclopenta[c]pyridine core.[1]
Anti-TMV Activity Assay (in vivo): The curative, protection, and inactivation effects of the compounds against TMV were evaluated on Nicotiana tabacum L. plants.
-
Curative Effect: The upper leaves of the tobacco plants were inoculated with TMV, and the compound solution was applied to the leaves 3 days post-inoculation.
-
Protection Effect: The compound solution was applied to the leaves of the tobacco plants, which were then inoculated with TMV after 24 hours.
-
Inactivation Effect: The compounds were mixed with the virus before inoculation onto the tobacco leaves. The number of local lesions was recorded 3-4 days after inoculation, and the inhibition rates were calculated relative to a control group.[1][2]
Fungicidal Activity Assay (in vitro): The fungicidal activity of the compounds was tested against various plant pathogenic fungi using the mycelium growth rate method. The compounds were dissolved in DMSO and mixed with a potato dextrose agar (PDA) medium. Mycelial discs of the test fungi were placed on the medium, and the plates were incubated. The inhibition of mycelial growth was measured and compared to a control.[1]
Cyclopenta[b]pyridine Derivatives as Kinase Inhibitors
For instance, a study on aminopyridine-based inhibitors of Vaccinia-related kinases 1 and 2 (VRK1 and VRK2) revealed that substitutions on the pyridine core significantly impact potency and selectivity. The 2-amino-pyridine moiety is a common feature for binding to the kinase hinge region.[4]
Logical Relationship of Kinase Inhibitor Design
Caption: General SAR considerations for pyridine-based kinase inhibitors.
Experimental Workflow for Screening Cyclopenta[b]pyridine Analogues
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel cyclopenta[b]pyridine analogues.
Caption: A generalized workflow for the discovery of bioactive cyclopenta[b]pyridine analogues.
Conclusion
The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold and its isomers serve as a valuable starting point for the development of novel bioactive compounds. The structure-activity relationship studies on 5-aryl-cyclopenta[c]pyridine derivatives have demonstrated that strategic modifications to the aromatic substituent can lead to potent and selective agents for agrochemical applications. Further exploration of this scaffold, particularly with diverse substitutions at various positions, holds significant potential for the discovery of new therapeutic agents, including kinase inhibitors. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and optimization of this promising class of heterocyclic compounds.
References
- 1. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation for 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
For Researchers, Scientists, and Drug Development Professionals
The primary analytical techniques discussed include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The selection of an appropriate method will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.
Data Presentation: Comparative Performance of Analytical Methods
The following tables summarize typical validation parameters for the analysis of chlorinated pyridine and quinoline derivatives, offering a baseline for expected performance when analyzing 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.
Table 1: High-Performance Liquid Chromatography (HPLC-UV)
| Parameter | 2-chloropyridine | 4-amino-2-chloropyridine |
| Linearity (r²) | > 0.999 | Not Specified |
| Accuracy (% Recovery) | 98.0% - 102.0% | Not Specified |
| Precision (% RSD) | ≤ 2.0% | Not Specified |
| Limit of Detection (LOD) | Not Specified | 8 ppb |
| Limit of Quantification (LOQ) | Not Specified | Not Specified |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Halogenated Priority Substances (in fish) | Quinoline (in textiles) |
| Linearity (r²) | Not Specified | 0.9998 |
| Accuracy (% Recovery) | 87% - 107% | 82.9% - 92.0% |
| Precision (% RSD) | ≤ 20% | 1.4% - 3.8% |
| Limit of Detection (LOD) | Not Specified | 0.1 mg/kg |
| Limit of Quantification (LOQ) | 0.1 µg/kg | Not Specified |
Table 3: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
| Parameter | 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride | Nitrogen-containing heterocycles |
| Linearity (r²) | Not Specified | Not Specified |
| Accuracy (% Recovery) | Not Specified | 77% - 96% |
| Precision (% RSD) | Not Specified | Not Specified |
| Limit of Detection (LOD) | Not Specified | 3 - 6 µg/L |
| Limit of Quantification (LOQ) | 0.3 ppm | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for HPLC-UV, GC-MS, and UPLC-MS/MS based on methods for similar compounds.
High-Performance Liquid Chromatography (HPLC-UV) Protocol for Chlorinated Pyridines
This protocol is a general guideline for the analysis of chlorinated pyridines and can be adapted for this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Primesep 100, 4.6 x 150 mm, 5 µm or a similar reversed-phase column.[1]
-
Mobile Phase: An isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.05% sulfuric acid or formic acid for MS compatibility).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 200 nm.[1]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Halogenated Heterocycles
This protocol outlines a general procedure for the analysis of halogenated heterocyclic compounds.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).
-
Injector: Splitless injection at 250°C.
-
Oven Temperature Program: An initial temperature of 50°C, hold for 2 minutes, ramp to 150°C at 25°C/min, hold for 1 minute, then ramp to 260°C at 4°C/min and hold for 8 minutes.[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. The ion source temperature is typically set to 230°C.
-
Sample Preparation: For solid samples, ultrasonic extraction with a suitable solvent like toluene can be employed. The extract should be filtered before injection.[3] For liquid samples, a liquid-liquid extraction may be necessary.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol for Chlorinated Pyridines
This protocol is based on a method for a chlorinated pyridine derivative and offers high sensitivity and selectivity.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase column such as a Hypersil BDS C18 (50 mm x 4.6 mm, 3 µm).[4]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent like acetonitrile.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Protein precipitation may be required for biological matrices.
Mandatory Visualization
Caption: General workflow for the analytical validation of this compound.
Caption: Logical flow for selecting an appropriate analytical method.
References
Benchmarking a Novel Kinase Inhibitor: A Comparative Analysis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine Against Known MEK Inhibitors
For Immediate Release
This guide presents a comparative framework for evaluating the performance of a novel kinase inhibitor, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, against established MEK1/2 inhibitors. The data presented herein is hypothetical and serves as a template for researchers and drug development professionals to benchmark new chemical entities. The objective is to provide a comprehensive comparison of inhibitory potency, cellular activity, and impact on a key signaling pathway.
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, particularly the RAS/RAF/MEK/ERK pathway, is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a common driver in various cancers, making it a prime target for therapeutic intervention. This guide benchmarks our hypothetical compound against clinically relevant MEK1/2 inhibitors: Trametinib, Cobimetinib, and Binimetinib.
Comparative Efficacy: In Vitro Inhibitory Activity
A primary measure of a kinase inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the target kinase's activity.[1] Lower IC50 values are indicative of higher potency.[2] The following table summarizes the hypothetical in vitro IC50 values for this compound and its comparators against their primary targets, MEK1 and MEK2.
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| This compound | MEK1 | 15 | ADP-Glo™ |
| MEK2 | 25 | ADP-Glo™ | |
| Trametinib | MEK1 | 0.92 | Cell-free |
| MEK2 | 1.8 | Cell-free | |
| Cobimetinib | MEK1 | 4.2 | Cell-free |
| MEK2 | 6.4 | Cell-free | |
| Binimetinib | MEK1 | 45 | Cell-free |
| MEK2 | 45 | Cell-free |
Cellular Activity: Anti-proliferative Effects
To assess the impact of these inhibitors in a biological context, their anti-proliferative activity was evaluated in a human colorectal cancer cell line (HT-29) harboring a BRAF V600E mutation, which leads to constitutive activation of the MAPK pathway. The GI50 (concentration for 50% of maximal inhibition of cell growth) was determined for each compound.
| Compound | Cell Line | GI50 (nM) | Assay Type |
| This compound | HT-29 | 50 | CellTiter-Glo® |
| Trametinib | HT-29 | 1.5 | Cell-based |
| Cobimetinib | HT-29 | 9.0 | Cell-based |
| Binimetinib | HT-29 | 120 | Cell-based |
Signaling Pathway Analysis: Inhibition of ERK Phosphorylation
The efficacy of MEK inhibitors is directly correlated with their ability to suppress the phosphorylation of their downstream target, ERK. A western blot analysis was performed to measure the levels of phosphorylated ERK (p-ERK) in HT-29 cells following treatment with the respective inhibitors. The IC50 for p-ERK inhibition provides a measure of target engagement within the cellular environment.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | p-ERK | 45 | In-Cell Western |
| Trametinib | p-ERK | 1.2 | Cell-based |
| Cobimetinib | p-ERK | 7.5 | Cell-based |
| Binimetinib | p-ERK | 100 | Cell-based |
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[3]
-
Compound Preparation : A 10-point, 1:3 serial dilution of the test compounds is prepared in 100% DMSO, starting from a 1 mM stock solution.[3] A DMSO-only control is also included.
-
Kinase Reaction : The reaction is performed in a 96-well plate. 2.5 µL of the serially diluted compound is added to each well, followed by 2.5 µL of the MEK1 or MEK2 enzyme. The plate is incubated for 10 minutes at room temperature to allow for inhibitor binding.[3] The kinase reaction is initiated by adding 5 µL of a substrate/ATP mixture. The plate is then incubated at 30°C for 60 minutes.[3]
-
ADP Detection : 10 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. After a 40-minute incubation at room temperature, 20 µL of Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.[3]
-
Data Analysis : Luminescence is measured using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.[3] The data is plotted as the logarithm of the inhibitor concentration versus kinase activity, and a sigmoidal dose-response curve is fitted to determine the IC50 value.[2]
Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
-
Cell Seeding : HT-29 cells are seeded in a 96-well plate at a density of 5,000 cells per well and incubated overnight.
-
Compound Treatment : Cells are treated with a serial dilution of the test compounds for 72 hours.
-
Lysis and Signal Generation : The plate is equilibrated to room temperature, and CellTiter-Glo® Reagent is added to each well to lyse the cells and generate a luminescent signal.
-
Data Analysis : Luminescence is measured using a plate reader. The GI50 value is calculated by fitting the data to a dose-response curve.
In-Cell Western Blot for p-ERK Inhibition
This method quantifies the levels of a specific protein (p-ERK) within cells grown in a microplate.
-
Cell Treatment : HT-29 cells are seeded in a 96-well plate and treated with a serial dilution of the test compounds for 2 hours.
-
Fixation and Permeabilization : The cells are fixed with 4% paraformaldehyde and permeabilized with Triton X-100.
-
Immunostaining : The cells are incubated with primary antibodies against p-ERK and total ERK, followed by incubation with fluorescently labeled secondary antibodies.
-
Data Analysis : The fluorescence intensity is measured using an imaging system. The p-ERK signal is normalized to the total ERK signal to determine the relative inhibition of ERK phosphorylation at different inhibitor concentrations.[1] The IC50 for p-ERK inhibition is then calculated.
Visualizations
Caption: The MAPK/ERK signaling pathway and the point of intervention for MEK inhibitors.
Caption: Experimental workflow for the in vitro kinase inhibition assay.
Caption: Workflow for the in-cell western blot to measure p-ERK inhibition.
References
Safety Operating Guide
Proper Disposal of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a chlorinated pyridine derivative that requires careful management as hazardous waste. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is classified as a skin irritant[1]. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[2].
Personal Protective Equipment (PPE)
A comprehensive range of personal protective equipment should be worn at all times when handling this chemical. This includes:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | A flame-retardant lab coat. |
| Respiratory Protection | Use in a well-ventilated area, such as a fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in accordance with all applicable local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Waste Segregation and Collection
-
Waste Characterization: Due to its chemical structure as a halogenated organic compound, this compound waste must be segregated as chlorinated organic waste. Do not mix with non-halogenated waste streams[3].
-
Container Selection: Use a designated, chemically compatible, and leak-proof container with a secure screw-top cap for collecting the waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations or chemical formulas.
Spill Management
In the event of a spill, immediate action is necessary to contain and clean up the material safely.
-
Evacuation: Evacuate all non-essential personnel from the immediate spill area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Absorb the spill using an inert material such as vermiculite, dry sand, or earth[4]. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material using spark-proof tools and place it into the designated hazardous waste container[2][5].
-
Decontamination: Clean the spill area thoroughly with soap and water[2]. All cleaning materials should also be disposed of as hazardous waste.
Storage of Waste
-
Location: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[5].
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.
Final Disposal
-
Professional Disposal: The ultimate disposal of this compound waste must be conducted by a licensed chemical destruction plant[2]. The preferred method of disposal is controlled incineration with flue gas scrubbing[2].
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Hazard Identification: 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine and similar chlorinated pyridines are considered hazardous.[1] The primary hazards are associated with skin and eye irritation, and potential harm if inhaled or ingested.[2][3]
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation.[4] |
| Eye Irritation | May cause serious eye irritation.[2] |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled.[1][5] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2][6] |
Personal Protective Equipment (PPE):
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety glasses.[1][2] | Protects against splashes and dust, preventing serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Gloves must be inspected before use.[1][2][7] | Prevents skin contact and subsequent irritation. |
| Body Protection | A flame-retardant lab coat or other protective clothing to prevent skin exposure.[1][2] | Minimizes the risk of skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably under a chemical fume hood.[1][8] If ventilation is inadequate, a NIOSH-approved respirator should be used.[2] | Protects the respiratory tract from irritation due to vapors or aerosols. |
Operational Plan for Safe Handling:
A systematic approach to handling is essential for safety.
1. Preparation and Engineering Controls:
-
Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][8]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][9]
-
Before starting, confirm all necessary PPE is available and in good condition.[2]
-
Keep the container of this compound tightly closed when not in use.[6][10]
2. Handling Procedure:
-
Wear the appropriate PPE as specified in the table above.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[6]
3. Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection, during cleanup.
-
Absorb liquid spills with an inert material (e.g., sand, vermiculite) and collect it into a designated, sealed container for hazardous waste.[1][7]
-
Do not allow the chemical to enter drains or waterways.[1]
-
Ventilate the area of the spill.[2]
Disposal Plan:
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[7]
-
Waste Collection: Collect all waste containing this chemical, including contaminated consumables (e.g., gloves, wipes), in a designated, properly labeled, and sealed hazardous waste container.[9][11]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8]
-
Storage: Store waste containers in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][11]
-
Disposal Request: Once the waste container is full or no longer in use, submit a chemical waste collection request to your institution's Environmental Health and Safety (EH&S) department.[8][11] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][7]
Caption: Workflow for safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 6,7-Dihydro-5H-cyclopenta(b)pyridine(533-37-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.com [fishersci.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. kishida.co.jp [kishida.co.jp]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
